EPI-743
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3R,6E,10E)-3-hydroxy-3,7,11,15-tetramethylhexadeca-6,10,14-trienyl]-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h12,14,16,32H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+/t29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOVHERIIMJMDG-XZXLULOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(CCC=C(C)CCC=C(C)CCC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CC[C@@](C)(CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90153231 | |
| Record name | Vatiquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90153231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213269-98-7 | |
| Record name | Vatiquinone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1213269987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vatiquinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11917 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vatiquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90153231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VATIQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O85FK9I0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
EPI-743 (Vatiquinone): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPI-743, also known as Vatiquinone or PTC-743, is an orally bioavailable small molecule and a synthetic analog of vitamin E.[1][2] It has emerged as a potent therapeutic candidate for a range of disorders characterized by oxidative stress and mitochondrial dysfunction.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for key assays and visual diagrams of its signaling pathway and experimental workflows are included to facilitate further research and drug development efforts.
Chemical Identity and Physicochemical Properties
This compound, chemically named 2-((R,6E,10E)-3-hydroxy-3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-yl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione, is a para-benzoquinone analog.[4] It is structurally related to coenzyme Q10.[5]
| Identifier | Value | Reference |
| IUPAC Name | 2-((3R,6E,10E)-3-hydroxy-3,7,11,15-tetramethylhexadeca-6,10,14-trienyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | [6] |
| Synonyms | Vatiquinone, PTC-743, α-Tocotrienol quinone, EPI743, ATQ3 | [1][4][7] |
| CAS Number | 1213269-98-7 | [1] |
| Molecular Formula | C29H44O3 | [1] |
| Molecular Weight | 440.66 g/mol | [1] |
| Physicochemical Property | Value | Reference |
| Appearance | Light yellow to yellow oily liquid | [7] |
| Boiling Point | 565.6 ± 39.0 °C at 760 mmHg | [7] |
| Density | 1.0 ± 0.1 g/cm³ | [7] |
| Solubility | Soluble in DMSO, Ethanol | [2][5] |
Biological Properties and Mechanism of Action
This compound is a potent cellular protectant against oxidative stress and is being investigated for the treatment of various mitochondrial and neurodegenerative diseases, including Leigh syndrome, Friedreich's ataxia, and Leber's hereditary optic neuropathy.[7][8][9] Its primary mechanism of action involves the inhibition of ferroptosis, a form of iron-dependent regulated cell death.[1][2]
Key aspects of its biological activity include:
-
Inhibition of 15-Lipoxygenase (15-LO): this compound is a potent inhibitor of 15-lipoxygenase, a key enzyme in the ferroptosis pathway that catalyzes the peroxidation of polyunsaturated fatty acids.[3] By inhibiting 15-LO, this compound prevents the accumulation of lipid peroxides, thereby mitigating oxidative stress and subsequent cell death.[3]
-
Augmentation of Glutathione Synthesis: this compound enhances the synthesis of glutathione (GSH), a major intracellular antioxidant.[7][8] It modulates the activity of oxidoreductases such as NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to increased cellular GSH levels and an improved redox status.[10]
-
Modulation of the Nrf2 Signaling Pathway: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Nrf2 is a master regulator of the antioxidant response, and its activation by this compound leads to the increased expression of antioxidant enzymes and proteins involved in glutathione synthesis.[7][11]
Quantitative Biological Activity
| Activity | Parameter | Value | Cell Line/System | Reference |
| Inhibition of RSL3-induced ferroptosis | EC50 | 17.3-21.8 nM | PCH6 patient fibroblasts | [2] |
| Inhibition of human 15-LO enzyme activity | IC50 | 4.4 μM | (by its hydroquinone metabolite, this compound-HQ) | [2] |
Experimental Protocols
Induction and Assessment of Ferroptosis in Cell Culture
This protocol describes the induction of ferroptosis using the GPX4 inhibitor RSL3 and the assessment of cell viability.
Materials:
-
Human dermal fibroblasts (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
RSL3 (RAS-selective lethal 3) stock solution (in DMSO)
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well cell culture plates
Procedure:
-
Seed fibroblasts in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with varying concentrations of RSL3 (e.g., 0.1 to 10 µM) to determine the optimal concentration for inducing cell death.
-
In parallel, co-treat cells with the determined concentration of RSL3 and a range of this compound concentrations (e.g., 1 nM to 10 µM). Include appropriate vehicle controls (DMSO).
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the EC50 of this compound.[10][12][13]
15-Lipoxygenase Inhibition Assay
This spectrophotometric assay measures the inhibition of 15-lipoxygenase activity using linoleic acid as a substrate.
Materials:
-
Soybean 15-lipoxygenase (or purified human 15-LO)
-
Linoleic acid
-
Borate buffer (0.2 M, pH 9.0)
-
This compound (or its active metabolite) dissolved in DMSO
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a working solution of 15-lipoxygenase in borate buffer. Keep the enzyme solution on ice.
-
Prepare a substrate solution of linoleic acid in borate buffer.
-
In a quartz cuvette, mix the enzyme solution with either DMSO (for control) or the desired concentration of this compound. Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate solution to the cuvette and mix quickly.
-
Immediately measure the increase in absorbance at 234 nm for 5 minutes, taking readings every 30 seconds. The increase in absorbance is due to the formation of conjugated dienes.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition by comparing the reaction rate in the presence of this compound to the control rate.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4][6][14]
Measurement of Cellular Glutathione Levels by HPLC
This protocol outlines the quantification of reduced (GSH) and oxidized (GSSG) glutathione in cell lysates using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cultured cells treated with this compound or vehicle
-
Perchloric acid (PCA)
-
Iodoacetic acid (IAA)
-
1-fluoro-2,4-dinitrobenzene (FDNB)
-
HPLC system with a UV detector and a suitable C18 column
-
Mobile phase (e.g., aqueous buffer with an organic modifier)
-
GSH and GSSG standards
Procedure:
-
Harvest the treated cells and wash with ice-cold PBS.
-
Lyse the cells by adding cold perchloric acid to precipitate proteins.
-
Centrifuge the lysate to pellet the protein and collect the supernatant.
-
To a portion of the supernatant, add iodoacetic acid to derivatize GSH.
-
Neutralize the samples.
-
Add FDNB to derivatize both GSH and GSSG. The derivatized products can be detected by UV absorbance.
-
Inject the prepared samples and standards onto the HPLC system.
-
Separate the derivatized GSH and GSSG using a gradient elution on a C18 column.
-
Detect the analytes at a specific wavelength (e.g., 365 nm for DNP derivatives).
-
Quantify the amounts of GSH and GSSG in the samples by comparing their peak areas to the standard curves.
-
Calculate the GSH/GSSG ratio as an indicator of cellular redox status.[1][3][5][15]
Visualizations
Signaling Pathway of this compound in the Inhibition of Ferroptosis
Caption: Signaling pathway of this compound in preventing ferroptosis.
Experimental Workflow for Assessing this compound's Anti-Ferroptotic Activity
Caption: Workflow for evaluating this compound's anti-ferroptotic effect.
References
- 1. 2.7. HPLC analysis of intracellular glutathione [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Lipoxygenase activity determination [protocols.io]
- 7. Apparent Opportunities and Hidden Pitfalls: The Conflicting Results of Restoring NRF2-Regulated Redox Metabolism in Friedreich’s Ataxia Pre-Clinical Models and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Method for Analysis off Glutathione on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. Effect of this compound on the clinical course of the mitochondrial disease Leber hereditary optic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Translational Potential of Baicalein in Mitigating RSL3-Induced Ferroptosis in Fibroblasts: Implications for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
EPI-743 (Vatiquinone): A Potent 15-Lipoxygenase Inhibitor for Mitigating Ferroptosis-Mediated Cellular Damage
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPI-743, also known as vatiquinone, is an orally bioavailable small molecule that has emerged as a significant therapeutic candidate for a range of diseases characterized by oxidative stress and mitochondrial dysfunction. Central to its mechanism of action is the potent inhibition of 15-lipoxygenase (15-LOX), a key enzyme implicated in the regulation of inflammation, oxidative stress, and a form of iron-dependent programmed cell death known as ferroptosis. This technical guide provides an in-depth overview of this compound as a 15-LOX inhibitor, consolidating quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and workflows.
Introduction
This compound (α-tocotrienol quinone) is a para-benzoquinone analog structurally related to Vitamin E.[1][2] Initially identified in a screen for compounds that prevent cell death induced by glutathione depletion, its primary mechanistic target has been identified as 15-lipoxygenase.[3][4] By inhibiting 15-LOX, this compound effectively mitigates the downstream cascade of lipid peroxidation, a critical step in the execution of ferroptosis.[5][6] This mode of action has positioned this compound as a promising therapeutic for numerous conditions where ferroptosis is a pathogenic driver, including mitochondrial diseases, Friedreich's ataxia, and other neurodegenerative disorders.[7][8]
Mechanism of Action: Inhibition of 15-Lipoxygenase and Prevention of Ferroptosis
The primary mechanism of action of this compound is the inhibition of 15-lipoxygenase, an enzyme that catalyzes the peroxidation of polyunsaturated fatty acids (PUFAs), such as arachidonic acid and linoleic acid, to produce lipid hydroperoxides.[9][10] Specifically, this compound is believed to inhibit 15-LOX activity by reducing the active site non-heme iron from its active Fe3+ state to an inactive Fe2+ state.[11]
This inhibition is critical in the context of ferroptosis, a form of regulated cell death driven by iron-dependent accumulation of lipid hydroperoxides.[5] Under conditions of oxidative stress or glutathione peroxidase 4 (GPX4) inactivation, 15-LOX activity leads to the generation of lipid peroxidation products, such as 15-hydroperoxyeicosatetraenoic acid (15-HpETE) and its reduced form 15-hydroxyeicosatetraenoic acid (15-HETE), which are key executioners of ferroptotic cell death.[6][12] By blocking 15-LOX, this compound prevents the formation of these toxic lipid species, thereby protecting cells from ferroptotic demise.[6]
Signaling Pathway of 15-Lipoxygenase-Mediated Ferroptosis and this compound Intervention
Caption: Signaling pathway of 15-LOX-mediated ferroptosis and the inhibitory action of this compound.
Quantitative Data on this compound Activity
The potency of this compound as an inhibitor of ferroptosis and lipid peroxidation has been demonstrated in various cell-based assays. The following tables summarize the key quantitative data.
Table 1: Potency of this compound in Preventing Ferroptosis in Patient-Derived Fibroblasts
| Cell Line/Condition | Inducer | Assay | EC50 (nM) | Reference |
| PCH6 Patient Fibroblasts | RSL3 (2 µM) | Cell Viability | 17.3 - 21.8 | [13] |
| Leigh Syndrome Patient Fibroblasts | RSL3 | Cell Viability | Not specified | [14] |
| Leigh Syndrome Patient Fibroblasts | FeC/BSO | Cell Viability | Not specified | [14] |
PCH6: Pontocerebellar Hypoplasia Type 6; RSL3: a GPX4 inhibitor; FeC/BSO: Iron(III) Citrate / Buthionine Sulfoximine.
Table 2: Potency of this compound in Inhibiting Lipid Peroxidation
| Cell Line/Condition | Inducer | Assay | IC50 (nM) | Reference |
| PCH6 Patient Fibroblasts | RSL3 | BODIPY 581/591 C11 | 33.1 - 57.6 | [13] |
| Leigh Syndrome Patient Fibroblasts | RSL3 | BODIPY 581/591 C11 | Not specified | [14] |
BODIPY 581/591 C11 is a fluorescent probe for lipid peroxidation.
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound as a 15-lipoxygenase inhibitor.
15-Lipoxygenase (15-LOX) Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of 15-LOX. The assay is based on the conversion of a polyunsaturated fatty acid substrate (e.g., linoleic acid or arachidonic acid) by 15-LOX into a conjugated diene hydroperoxide, which can be detected by an increase in absorbance at 234 nm.
Materials:
-
15-Lipoxygenase (from soybean or recombinant human)
-
Linoleic acid or Arachidonic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0) or HEPES buffer (25 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
This compound
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the substrate (e.g., 250 µM linoleic acid in borate buffer).
-
Prepare a working solution of 15-LOX enzyme (e.g., 400 U/mL in buffer). Keep on ice.
-
Prepare a stock solution of this compound in DMSO. Further dilutions can be made to achieve a range of final concentrations for IC50 determination.
-
-
Assay Protocol:
-
In a cuvette, mix the enzyme solution and the inhibitor solution (or DMSO for control). Incubate for a specified time (e.g., 5 minutes) at room temperature.
-
Initiate the reaction by adding the substrate solution to the cuvette.
-
Immediately measure the increase in absorbance at 234 nm over a period of time (e.g., 5 minutes) at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (change in absorbance per unit time) for both the control and inhibitor-treated samples.
-
The percentage of inhibition is calculated as: [1 - (Rate with inhibitor / Rate of control)] x 100.
-
For IC50 determination, plot the percentage of inhibition against a range of inhibitor concentrations and fit the data to a dose-response curve.
-
Workflow for 15-LOX Inhibition Assay:
Caption: Experimental workflow for the 15-lipoxygenase inhibition assay.
Cellular Lipid Peroxidation Assay using BODIPY 581/591 C11
This assay quantifies the level of lipid peroxidation in live cells using the fluorescent probe BODIPY 581/591 C11. This lipophilic dye incorporates into cellular membranes and exhibits a fluorescence emission shift from red to green upon oxidation of its polyunsaturated butadienyl moiety.
Materials:
-
Cell culture medium and supplements
-
Patient-derived fibroblasts or other relevant cell lines
-
This compound
-
Ferroptosis inducer (e.g., RSL3 or a combination of an iron source and a glutathione synthesis inhibitor like BSO)
-
BODIPY 581/591 C11 fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified duration.
-
Induce ferroptosis by adding the chosen inducer (e.g., RSL3) to the cell culture medium.
-
-
Staining with BODIPY 581/591 C11:
-
Following the treatment period, remove the medium and incubate the cells with a working solution of BODIPY 581/591 C11 (e.g., 1-2 µM in culture medium) for approximately 30 minutes at 37°C.[13]
-
Wash the cells with PBS to remove excess probe.
-
-
Fluorescence Measurement and Analysis:
-
Microscopy: Capture images using appropriate filter sets for both the reduced (red fluorescence) and oxidized (green fluorescence) forms of the probe.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity in the green and red channels.
-
The ratio of green to red fluorescence intensity is calculated as a measure of lipid peroxidation. A decrease in this ratio in this compound-treated cells compared to the inducer-only control indicates inhibition of lipid peroxidation.
-
Workflow for Cellular Lipid Peroxidation Assay:
References
- 1. Frontiers | Ferroptosis Signaling and Regulators in Atherosclerosis [frontiersin.org]
- 2. ACSL4 and the lipoxygenases 15/15B are pivotal for ferroptosis induced by iron and PUFA dyshomeostasis in dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting lipoxygenases to suppress ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? | Semantic Scholar [semanticscholar.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 8. Defects in 15-HETE Production and Control of Epithelial Permeability by Human Enteric Glial Cells From Patients With Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abpbio.com [abpbio.com]
- 10. PEBP1 Wardens Ferroptosis by Enabling Lipoxygenase Generation of Lipid Death Signals [escholarship.org]
- 11. Vitamin E hydroquinone is an endogenous regulator of ferroptosis via redox control of 15-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PubMed [pubmed.ncbi.nlm.nih.gov]
Vatiquinone: A Deep Dive into Preclinical Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vatiquinone (formerly EPI-743) is an investigational small molecule therapeutic agent that has garnered significant attention for its potential neuroprotective effects. As a synthetic analog of vitamin E, it is designed to readily cross the blood-brain barrier and target key pathways involved in oxidative stress, neuroinflammation, and a form of regulated cell death known as ferroptosis.[1][2][3] This technical guide provides a comprehensive overview of the preclinical research that has laid the groundwork for the clinical evaluation of vatiquinone in various neurological and mitochondrial disorders, including Friedreich's ataxia, Leigh syndrome, and mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes (MELAS).[4][5]
Mechanism of Action
Vatiquinone's primary mechanism of action is the selective inhibition of 15-lipoxygenase (15-LO), a key enzyme in the oxidative metabolism of polyunsaturated fatty acids.[6][7] By inhibiting 15-LO, vatiquinone mitigates the production of lipid peroxides, which are significant contributors to oxidative stress and cellular damage.[6] This action helps to alleviate the consequences of mitochondrial dysfunction, ultimately decreasing cellular inflammation and promoting neuronal survival.[8] Furthermore, vatiquinone has been shown to suppress ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid hydroperoxides.[9][10]
Preclinical Efficacy: A Summary of Key Findings
Preclinical investigations of vatiquinone have utilized both in vitro and in vivo models to elucidate its neuroprotective potential. These studies have been crucial in understanding its mechanism and guiding its clinical development.
In Vitro Studies
In vitro experiments have demonstrated vatiquinone's ability to protect cells from various forms of oxidative stress and inducers of ferroptosis.
| Cell Type | Stressor | Vatiquinone Concentration | Outcome | Reference |
| Human Neonatal Dermal Fibroblasts (HDFs) | RSL3 (0.2 µM and 2 µM) | 500 nM | Fully suppressed RSL3-induced cell death | [11] |
| Human Fibroblasts | BSO/iron | Not specified | Robustly prevented cell death | [12][13] |
| Human Fibroblasts | Paraquat | Not specified | No effect on paraquat-induced cell death | [11][12] |
| Human Fibroblasts and HEK293 cells | Rotenone | Not specified | Failed to attenuate cell death | [9][14] |
In Vivo Studies
Animal models of mitochondrial disease have been instrumental in evaluating the systemic effects of vatiquinone.
| Animal Model | Disease Modeled | Vatiquinone Dosage | Key Findings | Reference |
| Tamoxifen-induced Gpx4 knockout mouse | GPX4 deficiency | 50 mg/kg/day (IP) | No effect on survival or weight loss. Appeared to delay the onset of ataxia. | [11] |
| Ndufs4 knockout mouse | Leigh syndrome | 50 mg/kg/day (IP) | No impact on disease onset, progression, or survival. May have reduced the risk of seizures. | [11][12] |
Experimental Protocols
In Vitro Cell Viability Assays
Objective: To assess the efficacy of vatiquinone in preventing cell death induced by various chemical stressors.
Cell Lines:
-
Human Neonatal Dermal Fibroblasts (HDFs)
-
Human Embryonic Kidney 293 (HEK293) cells
Stress Inducers:
-
RSL3: An inhibitor of glutathione peroxidase 4 (GPX4), a potent inducer of ferroptosis.
-
Buthionine sulfoximine (BSO) in combination with excess iron: BSO inhibits glutathione synthesis, leading to increased oxidative stress and ferroptosis in the presence of iron.
-
Paraquat: A toxin that generates high levels of mitochondrial oxidative stress.
-
Rotenone: An inhibitor of mitochondrial complex I of the electron transport chain.
General Protocol:
-
Cells are cultured under standard conditions.
-
Cells are treated with a specific stress inducer (e.g., RSL3, BSO/iron, paraquat, or rotenone) in the presence or absence of vatiquinone.
-
Cell viability is assessed at a predetermined time point (e.g., 24 hours) using standard methods such as MTT assay or automated cell counting.
-
Data is analyzed to determine the effect of vatiquinone on cell survival compared to control groups.
In Vivo Animal Studies
Objective: To evaluate the therapeutic potential of vatiquinone in mouse models of mitochondrial disease.
Animal Models:
-
Tamoxifen-induced Gpx4 knockout mouse: A model for GPX4 deficiency where the Gpx4 gene can be conditionally deleted upon administration of tamoxifen.
-
Ndufs4 knockout mouse: A model for Leigh syndrome, a progressive neurodegenerative disorder.
General Protocol:
-
Mice are bred and genotyped to obtain the desired experimental groups.
-
Treatment with vatiquinone (e.g., 50 mg/kg/day) or vehicle is initiated at a specific age (e.g., postnatal day 21) via a specified route of administration (e.g., intraperitoneal injection).
-
In the inducible knockout model, tamoxifen is administered to induce gene deletion.
-
Animals are monitored daily for relevant disease endpoints, including:
-
Body weight and onset of cachexia.
-
Survival.
-
Onset and progression of ataxia, assessed using appropriate behavioral tests.
-
Occurrence of seizures.
-
-
Data is collected and analyzed to compare the outcomes between vatiquinone-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of vatiquinone in neuroprotection.
Caption: General workflow for in vitro cell viability experiments.
Caption: General workflow for in vivo animal model studies.
Conclusion
Preclinical research on vatiquinone has established its role as a selective inhibitor of 15-lipoxygenase, with the ability to counteract oxidative stress and ferroptosis. In vitro studies have demonstrated its cytoprotective effects against specific inducers of cell death, while in vivo studies in mouse models of mitochondrial disease have provided mixed but informative results, suggesting a potential to delay certain neurological symptoms like ataxia and reduce seizure risk. These foundational studies have been critical in shaping the ongoing clinical evaluation of vatiquinone as a potential neuroprotective agent for a range of devastating neurological disorders. The data presented in this guide offer a detailed resource for researchers and drug development professionals seeking to understand the preclinical basis for vatiquinone's therapeutic potential.
References
- 1. friedreichsataxianews.com [friedreichsataxianews.com]
- 2. curefa.org [curefa.org]
- 3. Apparent Opportunities and Hidden Pitfalls: The Conflicting Results of Restoring NRF2-Regulated Redox Metabolism in Friedreich’s Ataxia Pre-Clinical Models and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vatiquinone by PTC Therapeutics for MELAS Syndrome (Mitochondrial Encephalomyopathy, Lactic Acidosis and Stroke-Like Episodes): Likelihood of Approval [pharmaceutical-technology.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. What is Vatiquinone used for? [synapse.patsnap.com]
- 7. Vatiquinone: What is it and is it FDA approved? - Drugs.com [drugs.com]
- 8. PTC Therapeutics Announces Vatiquinone NDA Submission to FDA for the Treatment of Children and Adults Living with Friedreich Ataxia | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 9. Evaluating the efficacy of vatiquinone in preclinical models of Leigh syndrome and GPX4 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Evaluating the efficacy of vatiquinone in preclinical models of mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating the efficacy of vatiquinone in preclinical models of mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluating the efficacy of vatiquinone in preclinical models of Leigh syndrome and GPX4 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Vatiquinone (EPI-743)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vatiquinone, also known as EPI-743 and PTC-743, is an investigational small molecule drug that has been the subject of numerous clinical trials for rare genetic mitochondrial diseases and other conditions characterized by oxidative stress.[1][2] As a synthetic analog of vitamin E, specifically α-tocotrienol quinone, its discovery stemmed from research into compounds capable of mitigating cellular damage from oxidative stress.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of Vatiquinone, tailored for professionals in the field of drug development and biomedical research.
Discovery and Development
Vatiquinone (this compound) was first identified through a small molecule screen designed to find compounds that could prevent cell death induced by L-buthionine-(S,R)-sulfoximine (BSO), an inhibitor of glutathione synthesis.[5] Initially developed by Edison Pharmaceuticals, which later became BioElectron Technology Corporation, the assets related to Vatiquinone were acquired by PTC Therapeutics in late 2019.[3][5]
The rationale for its development was rooted in the protective effects of tocotrienols, a part of the vitamin E family, against oxidative stress in neuronal cells.[3] Vatiquinone is an orally bioavailable para-benzoquinone that can cross the blood-brain barrier.[2][6][7] It has been granted Orphan Drug Designation and Fast Track Designation by the U.S. Food and Drug Administration (FDA) for Friedreich's Ataxia (FA).[3]
Development Timeline
The journey of Vatiquinone from a promising compound to a clinical-stage candidate is marked by extensive research and numerous trials.
Synthesis of Vatiquinone (α-Tocotrienol Quinone)
Vatiquinone is chemically known as α-tocotrienol quinone.[5] Its synthesis involves the oxidation of α-tocotrienol, which can be sourced from natural extracts like palm oil.[8] The process is designed to produce a high-purity final product.
A general synthesis approach involves:
-
Isolation of α-tocotrienol : High-purity α-tocotrienol is first isolated from natural sources that contain a mixture of tocols (tocopherols and tocotrienols).[8]
-
Oxidation : The purified α-tocotrienol is then oxidized to produce α-tocotrienol quinone. This conversion can be performed using an oxidizing agent such as cerium (IV) ammonium nitrate. The reaction is often carried out under buffered conditions to maintain pH control, using buffers like sodium carbonate or phosphate buffer.[8]
-
Purification : The resulting α-tocotrienol quinone is purified, typically using chromatography. A common method involves silica gel chromatography, sometimes with silica gel containing a small percentage of sodium hydrogen carbonate. The product is eluted with a solvent system, such as n-heptane and isopropylacetate mixtures.[8]
Mechanism of Action
The therapeutic effects of Vatiquinone are attributed to a multi-faceted mechanism of action centered on mitigating oxidative stress and inflammation, primarily through the inhibition of 15-lipoxygenase (15-LO) and interaction with the cellular redox system.
Inhibition of 15-Lipoxygenase and Ferroptosis
A key mechanism of Vatiquinone is the inhibition of the enzyme 15-lipoxygenase (15-LO).[5][9][10] 15-LO is a critical regulator of ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation.[3][10] In disease states associated with oxidative stress, 15-LO activity is often elevated, leading to the production of lipid hydroperoxides and subsequent cell death.[6][11] By inhibiting 15-LO, Vatiquinone prevents this cascade, thereby protecting cells from ferroptotic death.[5][9]
Redox Cycling and NAD(P)H:Quinone Oxidoreductase 1 (NQO1)
Vatiquinone's para-benzoquinone structure allows it to undergo a reversible two-electron redox cycling reaction.[4][7] It is a substrate for the cytosolic enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][12][13] NQO1 catalyzes the reduction of Vatiquinone to its hydroquinone form using NADH or NADPH as an electron donor.[4][13] This hydroquinone is a potent antioxidant. This process is believed to increase the production of reduced glutathione (GSH), a critical intracellular antioxidant, thereby improving the overall cellular redox state.[12][14]
Quantitative Preclinical and Clinical Data
Vatiquinone has undergone extensive testing in both preclinical models and human clinical trials.
Table 1: Summary of Preclinical In Vitro Data
| Assay System | Inducer of Cell Death | Effect of Vatiquinone | Potency/Concentration | Reference |
| Human Dermal Fibroblasts | RSL3 (GPX4 inhibitor) | Fully suppressed cell death | 500 nM | [5] |
| Human Dermal Fibroblasts | BSO/Iron (Glutathione depletion) | Robustly prevented cell death | Not specified | [5][15] |
| Human Dermal Fibroblasts | Paraquat (Mitochondrial oxidative stress) | No effect on cell death | Not specified | [5][15] |
| Mitochondrial Patient Fibroblasts | Oxidative Stress Assay | Protective | ~1000x more potent than CoQ10 | [12] |
Table 2: Summary of Key Clinical Trial Data
| Trial Name / Condition | Phase | Number of Patients | Key Endpoints & Outcomes | Reference |
| Leigh Syndrome | 2A (Open-Label) | 10 | Statistically significant improvement in Newcastle Pediatric Mitochondrial Disease Scale and Gross Motor Function Measure. Reversal of disease progression compared to natural history. | [16] |
| Friedreich's Ataxia (FA) | 2 (Placebo-Controlled) | 63 | Safe and well-tolerated. No significant difference vs placebo on primary endpoints initially. Post-hoc analysis suggested improvement in neurological function (FARS scale). | [3][17] |
| MOVE-FA (FA) | 2/3 (Placebo-Controlled) | 146 | Did not meet primary endpoint (change in mFARS score). Showed significant benefit on key secondary endpoints, including upright stability and fatigue. | [3][9] |
| Rett Syndrome | 2 (Placebo-Controlled) | 24 | Statistically significant increase in head circumference relative to placebo. | [12] |
| Mitochondrial Disease (Refractory Seizures) | MIT-E | Not specified | Did not meet primary endpoint of reducing seizure frequency. |
Experimental Protocols
Detailed and reproducible experimental design is critical for evaluating the efficacy and mechanism of novel compounds like Vatiquinone.
Protocol: In Vitro Ferroptosis Inhibition Assay
This protocol assesses the ability of Vatiquinone to prevent ferroptosis induced by glutathione peroxidase 4 (GPX4) inhibition.
-
Cell Culture : Human dermal fibroblasts (or other relevant cell lines) are cultured in standard DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C and 5% CO₂.
-
Compound Preparation : Prepare a stock solution of Vatiquinone in DMSO. Prepare a stock solution of the ferroptosis inducer RSL3 in DMSO.
-
Treatment :
-
Seed cells in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of Vatiquinone (e.g., 10 nM to 1 µM) or vehicle (DMSO) for 2-4 hours.
-
Introduce the ferroptosis inducer RSL3 (e.g., 0.2 µM) to the appropriate wells. Include vehicle-only and RSL3-only controls.
-
-
Incubation : Incubate the plate for 24 hours.
-
Viability Assessment : Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with propidium iodide and analysis via fluorescence microscopy or flow cytometry.
-
Data Analysis : Normalize viability data to the vehicle-only control wells. Plot a dose-response curve and calculate the EC₅₀ value for Vatiquinone's protective effect.
Protocol: In Vivo Efficacy in Ndufs4(-/-) Mouse Model
This protocol outlines a study to assess Vatiquinone's effect in a mouse model of Leigh syndrome.[15]
-
Animal Model : Use Ndufs4 knockout (Ndufs4⁻/⁻) mice, a well-established model for Leigh syndrome.
-
Drug Formulation and Administration : Vatiquinone is formulated for oral administration (e.g., in a suitable vehicle like sesame oil). Animals are treated daily via oral gavage with Vatiquinone (at a specified dose, e.g., 100 mg/kg) or vehicle alone, starting at a presymptomatic age.
-
Monitoring and Endpoints :
-
Survival : Monitor animals daily and record survival data.
-
Disease Progression : Assess disease onset and progression using a neurological scoring system, monitoring for symptoms like ataxia, bradykinesia, and weight loss.
-
Seizure Assessment : Monitor for exercise-induced or spontaneous seizures.
-
-
Data Analysis : Use Kaplan-Meier survival analysis to compare survival curves between the treated and vehicle groups. Use appropriate statistical tests (e.g., t-test, ANOVA) to compare neurological scores and other quantitative endpoints.
Protocol: LC-MS/MS Quantification in Plasma
This protocol is for quantifying Vatiquinone levels in biological matrices.[18]
-
Sample Preparation :
-
Thaw plasma samples at 4°C.
-
Perform protein precipitation by adding 3 parts ice-cold acetonitrile to 1 part plasma.
-
Vortex for 30 seconds and centrifuge (e.g., 4000 rpm for 10 minutes at 4°C).
-
-
LC Separation :
-
Transfer the supernatant to an injection plate.
-
Use a reverse-phase C18 column (e.g., Waters BEH-C18, 1.0 x 50 mm, 1.7 µm).
-
Employ a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in 3:1 acetonitrile:isopropyl alcohol).
-
-
MS/MS Detection :
-
Couple the LC system to a triple quadrupole mass spectrometer (e.g., Sciex 6500 QTRAP).
-
Use electrospray ionization (ESI) in positive mode.
-
Monitor specific multiple reaction monitoring (MRM) transitions for Vatiquinone and an internal standard.
-
-
Quantification : Generate a standard curve using known concentrations of Vatiquinone in the same matrix and quantify the unknown samples.
Conclusion
Vatiquinone (this compound) represents a targeted therapeutic approach for diseases driven by oxidative stress and mitochondrial dysfunction. Its discovery as a potent protector against ferroptotic cell death and its unique mechanism involving the inhibition of 15-lipoxygenase and modulation of the NQO1 pathway underscore a sophisticated approach to drug design. While clinical trial results have been mixed, with notable successes in some pediatric mitochondrial diseases but missed primary endpoints in others, the data collectively demonstrate a consistent safety profile and clinically meaningful benefits on specific aspects of disease progression.[3][16] Continued research into its precise molecular interactions and patient stratification based on biomarkers of oxidative stress will be crucial for unlocking the full therapeutic potential of Vatiquinone.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Vatiquinone by PTC Therapeutics for Friedreich Ataxia: Likelihood of Approval [pharmaceutical-technology.com]
- 3. curefa.org [curefa.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating the efficacy of vatiquinone in preclinical models of mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. α-Tocotrienol quinone modulates oxidative stress response and the biochemistry of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP2963006A1 - Composition containing alpha-tocotrienol quinone,and intermediates thereof - Google Patents [patents.google.com]
- 9. friedreichsataxianews.com [friedreichsataxianews.com]
- 10. Evaluating the efficacy of vatiquinone in preclinical models of Leigh syndrome and GPX4 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PTC Therapeutics Announces Positive Results from Long-Term Treatment Studies and Updates on Regulatory Progress for Vatiquinone Friedreich Ataxia Program [prnewswire.com]
- 12. scielo.br [scielo.br]
- 13. Targeting NAD(P)H:Quinone Oxidoreductase (NQO1) in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. Evaluating the efficacy of vatiquinone in preclinical models of mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound reverses the progression of the pediatric mitochondrial disease--genetically defined Leigh Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ataxia.org.uk [ataxia.org.uk]
- 18. Vitamin E hydroquinone is an endogenous regulator of ferroptosis via redox control of 15-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
The In Vitro Effect of EPI-743 on Glutathione Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of EPI-743 (Vatiquinone) on glutathione levels, drawing from available scientific literature. This compound, a novel para-benzoquinone analog, has been investigated for its therapeutic potential in various conditions associated with oxidative stress, and its mechanism of action is closely linked to the modulation of intracellular glutathione.
Core Findings: Quantitative Data Summary
While direct quantitative data from in vitro dose-response studies on glutathione levels are not extensively detailed in publicly available literature, the following table summarizes key findings from relevant studies. This includes ex vivo data from clinical trials and protective effects observed in vitro, which together build a strong case for this compound's role in augmenting glutathione-mediated antioxidant defenses.
| Cell Type/System | This compound Concentration | Treatment Duration | Key Quantitative Finding | Reference |
| Lymphocytes (from Leigh Syndrome Patients) | Not specified (in vivo treatment) | 6 months | Marked increase in reduced glutathione (p < 0.001); 96% decrease in the ratio of oxidized-to-reduced glutathione (p < 0.001).[1] | Pastore A, et al. (2013) |
| Human Skin Fibroblasts (from patients with mitochondrial disease) | EC50 of 18-21 nM | Not specified | Protected cells from death induced by L-buthionine-(S,R)-sulfoximine (a glutathione synthesis inhibitor).[2] | Inferred from Enns GM, et al. (2012) |
| Friedreich's Ataxia (FRDA)-derived fibroblasts | Not specified | Not specified | Confirmed Nrf2 nuclear translocation and activation of its downstream targets, including those involved in the glutathione antioxidant defense. | Inferred from Abeti R, et al. |
Signaling Pathways and Mechanism of Action
This compound is understood to increase intracellular glutathione levels primarily through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This compound acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that plays a crucial role in cellular redox cycling.
The proposed mechanism is as follows:
-
NQO1-Mediated Redox Cycling : this compound is reduced by NQO1, a process that is believed to generate a signaling cascade that leads to the activation of Nrf2.
-
Nrf2 Activation : Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. The redox signaling initiated by this compound is thought to disrupt the Keap1-Nrf2 interaction.
-
Nuclear Translocation and ARE Binding : Once released from Keap1, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[2]
-
Upregulation of Glutathione Synthesis : The activation of the Nrf2-ARE pathway leads to the increased expression of genes involved in glutathione biosynthesis, such as glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis. This results in an overall increase in intracellular glutathione levels.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the in vitro effect of this compound on glutathione levels, synthesized from established research practices.
Cell Culture and Treatment
-
Cell Lines : Human skin fibroblasts, particularly from patients with mitochondrial diseases or Friedreich's Ataxia, are commonly used. Other relevant cell lines could include neuroblastoma cells (e.g., SH-SY5Y) or hepatocytes (e.g., HepG2).
-
Culture Conditions : Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment : this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity. Cells are seeded in multi-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound (e.g., ranging from nanomolar to low micromolar) or vehicle control.
-
Induction of Oxidative Stress (Optional) : To assess the protective effects of this compound, cells can be co-treated with an agent that depletes glutathione, such as L-buthionine-(S,R)-sulfoximine (BSO), a potent inhibitor of glutamate-cysteine ligase.
Glutathione Quantification
A common and robust method for quantifying glutathione is High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation :
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are scraped and harvested in a lysis buffer, often containing a protein precipitating agent like metaphosphoric acid or perchloric acid to stabilize the thiols.
-
The cell lysate is centrifuged at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet the protein precipitate.
-
The supernatant, containing the glutathione, is collected for analysis.
-
-
HPLC Analysis :
-
Derivatization : To enable detection, the thiol groups in glutathione are often derivatized. A common derivatizing agent is o-phthalaldehyde (OPA).
-
Chromatographic Separation : The derivatized sample is injected into an HPLC system equipped with a C18 reverse-phase column.
-
Mobile Phase : A gradient of a buffer (e.g., sodium phosphate) and an organic solvent (e.g., methanol or acetonitrile) is used to separate the different forms of glutathione (reduced glutathione - GSH, and oxidized glutathione - GSSG).
-
Detection : The separated glutathione species are detected using a fluorescence detector (with OPA derivatization) or an electrochemical detector.
-
Quantification : The concentration of GSH and GSSG in the samples is determined by comparing the peak areas to a standard curve generated with known concentrations of GSH and GSSG.
-
References
Vatiquinone: A Deep Dive into its Role in Modulating Ferroptosis Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Vatiquinone (formerly EPI-743) is an investigational small molecule that has garnered significant attention for its potential therapeutic effects in a range of neurological and mitochondrial diseases.[1][2] A key aspect of its mechanism of action is the modulation of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[2][3] This technical guide provides a comprehensive overview of vatiquinone's impact on ferroptosis pathways, summarizing quantitative data, detailing experimental protocols, and visualizing the intricate signaling networks involved.
Introduction to Vatiquinone and Ferroptosis
Vatiquinone, a para-benzoquinone analog of vitamin E, is an orally administered drug candidate under development for several rare genetic disorders, including Friedreich's ataxia and inherited mitochondrial diseases.[1][2] Its primary molecular target is 15-lipoxygenase (15-LO), a key enzyme in a pathway that promotes inflammation, oxidative stress, and ultimately, cell death via ferroptosis.[2][4]
Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[5][6] This process is implicated in the pathophysiology of numerous conditions, including neurodegenerative diseases and ischemia-reperfusion injury.[5] The core mechanism of ferroptosis involves the overwhelming of the cell's antioxidant capacity, particularly the glutathione peroxidase 4 (GPX4) system, leading to unchecked lipid peroxidation and membrane damage.[3][7]
Mechanism of Action: Vatiquinone as a Ferroptosis Inhibitor
Vatiquinone exerts its anti-ferroptotic effects primarily through the inhibition of 15-lipoxygenase (15-LO).[4] 15-LO is an enzyme that catalyzes the peroxidation of polyunsaturated fatty acids (PUFAs) within cell membranes, a critical step in the ferroptosis cascade.[3][4] By inhibiting 15-LO, vatiquinone directly reduces the production of lipid peroxides, thereby mitigating the oxidative damage that leads to cell death.[4]
The canonical ferroptosis pathway is heavily reliant on the balance between pro-ferroptotic factors, such as iron accumulation and lipid peroxidation, and anti-ferroptotic defenses, primarily the GPX4 enzyme.[7] GPX4 detoxifies lipid peroxides, and its inhibition is a common method for inducing ferroptosis in experimental settings.[8] Vatiquinone has been shown to potently prevent cell death induced by GPX4 inhibitors like RSL3, highlighting its robust anti-ferroptotic activity.[3][9]
Quantitative Data on Vatiquinone's Efficacy
The efficacy of vatiquinone in preventing ferroptosis and its clinical potential have been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Efficacy of Vatiquinone in Preventing Ferroptosis
| Cell Line | Ferroptosis Inducer | Vatiquinone Concentration | Outcome | Reference |
| Human Dermal Fibroblasts | RSL3 (0.2 µM and 2 µM) | 500 nM | Complete suppression of cell death | [9] |
| PCH6 Patient Fibroblasts | RSL3 (2 µM) | EC50: 17.3 - 21.8 nM | Complete prevention of cell death | [10] |
| PCH6 Patient Fibroblasts | RSL3 | IC50: 33.1 - 57.6 nM | Dose-dependent prevention of lipid oxidation | [10] |
| Leigh Syndrome Fibroblasts | RSL3 | - | Dose-dependent protection from cytotoxicity | [11] |
| Leigh Syndrome Fibroblasts | FeC/BSO | - | Dose-dependent protection from cytotoxicity | [11] |
Table 2: Clinical Trial Data for Vatiquinone
| Study Name / Identifier | Condition | Key Endpoint | Result | Reference |
| MOVE-FA (NCT04577352) | Friedreich's Ataxia | Change in mFARS at 72 weeks | Did not meet primary endpoint, but showed significant benefit on upright stability. | [12] |
| MOVE-FA Long-Term Extension | Friedreich's Ataxia | Change in mFARS at 144 weeks | 3.7-point benefit compared to natural history cohort (50% slowing of progression). | [13][14] |
| EPI-2010-006 Long-Term | Friedreich's Ataxia | Change in mFARS at 24 months | 4.8-point benefit compared to natural history cohort. | [14] |
| MIT-E (NCT04378075) | Mitochondrial Disease with Refractory Epilepsy | Reduction in motor seizures | Did not meet primary endpoint, but showed evidence of treatment effect. | [15][16] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of vatiquinone and ferroptosis.
Induction of Ferroptosis in Cell Culture
Objective: To induce ferroptotic cell death in vitro to test the efficacy of vatiquinone.
Protocols:
-
GPX4 Inhibition:
-
Culture human fibroblasts or other relevant cell lines to desired confluency.[17]
-
Prepare a stock solution of RSL3 (a specific GPX4 inhibitor) in DMSO.[8]
-
Treat cells with varying concentrations of RSL3 (e.g., 0.2 µM to 2 µM) for a specified period (e.g., 24 hours).[9][17]
-
For testing vatiquinone, co-administer the compound at various concentrations with RSL3.[7]
-
-
Glutathione Depletion and Iron Overload:
-
Culture cells as described above.[17]
-
Prepare stock solutions of L-buthionine-(S,R)-sulfoximine (BSO), an inhibitor of glutathione synthesis, and Fe(III)Citrate.[9][17]
-
Treat cells with a combination of BSO and Fe(III)Citrate to induce ferroptosis.[9][17]
-
To assess vatiquinone's effect, co-treat cells with the compound.[11]
-
Measurement of Lipid Peroxidation
Objective: To quantify the extent of lipid peroxidation, a hallmark of ferroptosis.
Protocol using C11-BODIPY 581/591:
-
Culture and treat cells as described in the ferroptosis induction protocol.[5]
-
In the final hours of incubation, add the fluorescent lipid peroxidation sensor C11-BODIPY 581/591 to the cell culture medium.[5]
-
Incubate the cells with the probe for a specified time (e.g., 30-60 minutes).
-
Wash the cells to remove excess probe.
-
Analyze the cells using flow cytometry or fluorescence microscopy.[5] The probe emits green fluorescence upon oxidation, allowing for the quantification of lipid ROS.[5]
Signaling Pathways and Logical Relationships
The interplay between various cellular pathways governs the execution of ferroptosis. Vatiquinone's intervention point is critical in tipping the balance towards cell survival.
Conclusion
Vatiquinone has emerged as a potent inhibitor of the ferroptosis pathway, primarily through its targeted inhibition of 15-lipoxygenase.[3][4] This mechanism of action holds significant promise for the treatment of diseases where ferroptosis is a key pathological driver, such as Friedreich's ataxia and other mitochondrial disorders.[1][2] While clinical trial results have been mixed, the robust preclinical data and the significant effects observed in long-term extension studies provide a strong rationale for continued investigation.[12][13][14][16] Further research is warranted to fully elucidate the therapeutic potential of vatiquinone and to identify the patient populations most likely to benefit from this novel therapeutic strategy.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. curefa.org [curefa.org]
- 3. Evaluating the efficacy of vatiquinone in preclinical models of Leigh syndrome and GPX4 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Vatiquinone used for? [synapse.patsnap.com]
- 5. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | ROS induced lipid peroxidation and their role in ferroptosis [frontiersin.org]
- 7. Targeting ferroptosis: A novel therapeutic strategy for the treatment of mitochondrial disease-related epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactive Oxygen Species-Induced Lipid Peroxidation in Apoptosis, Autophagy, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the efficacy of vatiquinone in preclinical models of mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting ferroptosis: A novel therapeutic strategy for the treatment of mitochondrial disease-related epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. friedreichsataxianews.com [friedreichsataxianews.com]
- 13. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 14. PTC Therapeutics Announces Positive Results from Long-Term Treatment Studies and Updates on Regulatory Progress for Vatiquinone Friedreich Ataxia Program [prnewswire.com]
- 15. Vatiquinone for Treating Mitochondrial Disease in Participants With Refractory Epilepsy (MIT-E) — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 16. PTC Therapeutics Announces Results from MIT-E Clinical Trial of Vatiquinone for the Treatment of Mitochondrial Disease Associated Seizures | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 17. Evaluating the efficacy of vatiquinone in preclinical models of Leigh syndrome and GPX4 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Targets of EPI-743 (Vatiquinone) Beyond 15-Lipoxygenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPI-743, also known as Vatiquinone, is a novel para-benzoquinone analog of vitamin E that has garnered significant interest for its therapeutic potential in a range of neurological and mitochondrial disorders. While its primary and most well-characterized mechanism of action is the inhibition of 15-lipoxygenase (15-LO), a key enzyme in the ferroptosis pathway of regulated cell death, emerging evidence suggests a more complex pharmacological profile.[1][2][3][4] This technical guide provides a comprehensive overview of the cellular targets of this compound beyond 15-LO, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. The multifaceted interactions of this compound are critical for understanding its full therapeutic potential and for the strategic design of future clinical investigations.[5][6]
Core Cellular Targets and Mechanisms
Beyond its role as a 15-LO inhibitor, this compound has been shown to interact with and modulate the activity of other key cellular components involved in redox homeostasis and cellular metabolism. These interactions contribute to its overall cytoprotective effects.
NAD(P)H: Quinone Oxidoreductase 1 (NQO1)
A significant alternative target of this compound is NAD(P)H: quinone oxidoreductase 1 (NQO1), a cytosolic flavoprotein that plays a crucial role in cellular detoxification and antioxidant defense.[7] this compound acts as both a cofactor and a substrate for NQO1.[5] This interaction leads to the reduction of this compound to its dihydroquinone form, a more potent electron donor.[5] This process is believed to contribute to the observed increase in glutathione biosynthesis and the overall improvement of the cellular redox state in treated patients.[5][7] The modulation of NQO1 activity is a key component of this compound's mechanism to counteract oxidative stress.[7]
Signaling Pathway of this compound and NQO1 Interaction
Caption: this compound interaction with the NQO1 pathway.
Glutathione Peroxidase 4 (GPX4) and the Ferroptosis Pathway
This compound has been extensively studied for its role in mitigating ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[8][9] While 15-LO is a direct target, the effects of this compound are intricately linked to the function of glutathione peroxidase 4 (GPX4). GPX4 is a key enzyme that neutralizes lipid hydroperoxides, thereby protecting cells from ferroptotic death.[8][10] In conditions of low glutathione or direct GPX4 inhibition (e.g., by the experimental compound RSL3), cells become susceptible to ferroptosis.[10] this compound has been shown to potently suppress RSL3-induced ferroptosis in various cell lines, highlighting its ability to intervene in this pathway downstream of GPX4 inhibition, primarily through its inhibition of 15-LO, which is responsible for generating the lipid peroxides that trigger cell death when GPX4 is inactive.[8][10]
This compound's Role in the Ferroptosis Pathway
Caption: this compound's intervention in the ferroptosis pathway.
Quantitative Data on this compound Activity
The following table summarizes the available quantitative data on the cellular activities of this compound.
| Target/Process | Cell Type | Measurement | Value | Reference |
| Ferroptosis Inhibition | Human Dermal Fibroblasts | EC50 (vs. RSL3) | ~500 nM | [10] |
| Glutathione Modulation | Patient Lymphocytes | Reduced GSH Increase | Significant (p<0.05) | [11] |
| Glutathione Modulation | Patient Lymphocytes | OX/GSH Ratio Decrease | 96% (p<0.001) | [11] |
| NQO1 Modulation | Patient Fibroblasts | ARE Gene Expression | Blunted Response | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used to investigate the cellular targets of this compound.
1. NQO1 Activity Assay (Colorimetric)
This assay measures the enzymatic activity of NQO1 by monitoring the reduction of a specific substrate.
-
Principle: NQO1 catalyzes the reduction of menadione, which then reduces WST1, leading to a color change that can be measured spectrophotometrically at 440 nm. The specificity of the reaction is confirmed by using an NQO1 inhibitor, such as dicoumarol.
-
Procedure Outline:
-
Prepare cell or tissue lysates.
-
Add samples to a 96-well plate.
-
For inhibitor control wells, add dicoumarol.
-
Add a reaction mixture containing menadione, NADH, and WST1 to all wells.
-
Incubate at room temperature and measure the absorbance at 440 nm over time using a microplate reader.
-
Calculate NQO1 activity based on the rate of change in absorbance, correcting for the inhibitor control.
-
Workflow for NQO1 Activity Assay
Caption: Workflow for a colorimetric NQO1 activity assay.
2. GPX4 Activity Assay
This assay quantifies the enzymatic activity of GPX4, a key regulator of ferroptosis.
-
Principle: GPX4 activity is measured indirectly by a coupled enzyme reaction. GPX4 reduces a lipid hydroperoxide substrate using glutathione (GSH) as a cofactor. The resulting oxidized glutathione (GSSG) is then reduced by glutathione reductase (GR), consuming NADPH in the process. The decrease in NADPH is monitored by measuring the absorbance at 340 nm.[12][13]
-
Procedure Outline:
-
Prepare cell lysates.
-
In a 96-well plate, add assay buffer, diluted GPX4-containing sample, and any test inhibitors (like this compound). Pre-incubate.
-
Add a mixture of glutathione and glutathione reductase.
-
Add NADPH.
-
Initiate the reaction by adding the lipid hydroperoxide substrate (e.g., cumene hydroperoxide).
-
Immediately measure the decrease in absorbance at 340 nm over time.
-
GPX4 activity is proportional to the rate of NADPH consumption.[12]
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a drug to its target protein in a cellular environment.
-
Principle: Ligand binding stabilizes a target protein, increasing its melting temperature. In CETSA, cells are treated with the compound of interest and then heated. Unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein at different temperatures is then quantified, typically by Western blot or other immunoassays.[14][15]
-
Procedure Outline:
-
Treat intact cells with the drug (e.g., this compound) or vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation.
-
Analyze the amount of the target protein in the soluble fraction using Western blotting or a high-throughput method like an enzyme fragment complementation assay.[16]
-
A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.
-
Logical Flow of a Cellular Thermal Shift Assay (CETSA)
Caption: Logical workflow for a CETSA experiment.
Conclusion
The pharmacological activity of this compound (Vatiquinone) is not limited to the inhibition of 15-lipoxygenase. Its interaction with NQO1 and its profound impact on the GPX4-regulated ferroptosis pathway underscore a multifaceted mechanism of action centered on the maintenance of cellular redox homeostasis. For researchers and drug developers, a thorough understanding of these additional targets is essential for optimizing therapeutic strategies, identifying responsive patient populations, and designing robust clinical trials for a range of oxidative stress-related diseases. Future investigations employing techniques such as CETSA will be invaluable in further elucidating the complete target profile of this promising therapeutic agent.
References
- 1. curefa.org [curefa.org]
- 2. Characterizing Population Pharmacokinetics of Vatiquinone in Healthy Volunteers and Patients with Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Vatiquinone used for? [synapse.patsnap.com]
- 4. friedreichsataxianews.com [friedreichsataxianews.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating the efficacy of vatiquinone in preclinical models of Leigh syndrome and GPX4 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What You Need to Know About Ferroptosis & Friedreich's Ataxia (FA) - PTC Therapeutics (United States) [ptcbio.com]
- 10. Evaluating the efficacy of vatiquinone in preclinical models of mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutathione: a redox signature in monitoring this compound therapy in children with mitochondrial encephalomyopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. youtube.com [youtube.com]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of Oral EPI-743 (Vatiquinone): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPI-743, also known as vatiquinone or PTC-743, is an orally administered small molecule being investigated for the treatment of mitochondrial diseases, such as Friedreich's ataxia and Leigh syndrome.[1] As a potent inhibitor of 15-lipoxygenase (15-LO), this compound targets oxidative stress and the ferroptosis pathway, which are implicated in the pathophysiology of these neurodegenerative disorders.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral this compound, summarizing key data from clinical studies, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Pharmacokinetic Profile
The pharmacokinetic profile of this compound has been characterized through several clinical trials, revealing key aspects of its absorption, distribution, metabolism, and excretion. A population pharmacokinetic (PopPK) analysis has been conducted, integrating data from multiple studies in both healthy volunteers and patient populations.[3]
Absorption
The oral absorption of this compound is complex and is best described by a two-compartment model with parallel zero-order and first-order absorption processes.[3] This model suggests that the drug is absorbed through two distinct pathways simultaneously.
Bioavailability and the Effect of Food
The oral bioavailability of this compound is significantly influenced by the presence of food, particularly fatty meals. Administration with a fatty meal has been shown to dramatically increase the systemic exposure to the drug.
Key Findings on Food Effect:
-
Mean Area Under the Curve (AUC) values for vatiquinone were 22-fold higher when administered with a solid fatty meal compared to the fasted state.[4]
-
A liquid meal also enhanced absorption, resulting in a 3-fold higher mean AUC compared to fasting conditions.[4]
-
Ingestion with a medium-fat meal (≥25% of calories from fat) led to a 25-fold increase in exposure compared to the fasted state.[2][3]
This profound food effect underscores the importance of administering this compound with meals to ensure optimal drug exposure.
Dose Proportionality and Accumulation
Studies have shown that this compound exposures, including both AUC and maximum concentration (Cmax), increase in a dose-proportional manner for doses ranging from 200 mg to 400 mg.[4] Upon multiple dosing (three times daily), a moderate accumulation is observed. The mean accumulation ratio for AUC on Day 6 was approximately 1.61 for the 200 mg dose and 1.73 for the 400 mg dose.[4]
Distribution
This compound is an orally absorbed small molecule that has been shown to readily cross the blood-brain barrier.[5] The apparent volume of distribution is substantial, with values of 180.75 L for the central compartment and 4852.69 L for the peripheral compartment, as determined by the PopPK model.[2][3] This suggests extensive distribution into tissues.
Metabolism
The metabolism of this compound is primarily mediated by the cytochrome P450 enzyme CYP3A4.[5] This has significant implications for potential drug-drug interactions.
Drug-Drug Interactions:
-
Coadministration with a strong CYP3A4 inhibitor (itraconazole) resulted in a 3.5-fold increase in Cmax and a 2.9-fold increase in AUC .[5]
-
Conversely, coadministration with a strong CYP3A4 inducer (rifampin) led to a decrease in Cmax and AUC by approximately 0.64-fold and 0.54-fold, respectively.[5]
Excretion
The terminal half-life of vatiquinone is not significantly affected by the co-administration of CYP3A4 inhibitors or inducers.[5]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of oral this compound based on available clinical data.
Table 1: Population Pharmacokinetic Model Parameters for Oral Vatiquinone [2][3]
| Parameter | Value | Unit | Description |
| Absorption Fraction (First-Order) | 74.4 | % | The fraction of the drug absorbed via the first-order process. |
| Absorption Rate Constant (First-Order) | 0.20 | h⁻¹ | The rate constant for the first-order absorption process. |
| Absorption Delay Time | 2.79 | h | The lag time before the start of absorption. |
| Zero-Order Absorption Duration | 6.03 | h | The duration of the zero-order absorption process. |
| Apparent Central Volume of Distribution | 180.75 | L | The apparent volume of the central compartment. |
| Apparent Peripheral Volume of Distribution | 4852.69 | L | The apparent volume of the peripheral compartment. |
| Apparent Clearance | 162.72 | L/h | The apparent total clearance of the drug from the body. |
Table 2: Effect of Food on Vatiquinone Bioavailability (AUC Ratio Compared to Fasted State) [3][4]
| Meal Condition | Fold Increase in Mean AUC |
| Solid Fatty Meal | 22 |
| Medium-Fat Meal (≥25% fat) | 25 |
| Liquid Meal | 3 |
Table 3: Effect of CYP3A4 Modulators on Vatiquinone Pharmacokinetics (Fold Change in Geometric Mean Ratio) [5]
| Co-administered Drug (Modulator) | Effect on Cmax | Effect on AUC |
| Itraconazole (Strong CYP3A4 Inhibitor) | 3.5 | 2.9 |
| Rifampin (Strong CYP3A4 Inducer) | 0.64 | 0.54 |
Experimental Protocols
This section outlines the methodologies employed in key studies to evaluate the pharmacokinetics of this compound.
Population Pharmacokinetic (PopPK) Analysis
A PopPK analysis was conducted to characterize the pharmacokinetic profile of vatiquinone and identify sources of variability.
-
Study Population: The analysis included data from eight Phase I, II, and III clinical trials involving a total of 343 unique participants.[3] The population consisted of healthy adult volunteers, as well as adult and pediatric patients with Friedreich's ataxia and other mitochondrial diseases.[3]
-
Pharmacokinetic Sampling: A total of 4,608 quantifiable pharmacokinetic samples were included in the analysis.[3]
-
Modeling Approach: A nonlinear mixed-effects modeling approach was implemented using the NONMEM® (Version 7.5) software.[3] A two-compartment model with parallel zero- and first-order absorption was developed to describe the plasma concentration-time data.[2][3]
-
Covariate Analysis: The influence of various covariates on the pharmacokinetic parameters was investigated, including body weight, meals, disease status, and co-medications.[2][3]
Food Effect Study
A clinical study was conducted to assess the impact of food on the bioavailability of this compound.
-
Study Design: A crossover study design was utilized, where subjects received this compound under different meal conditions (fasted, with a liquid meal, and with a medium-fat or high-fat solid meal).[3]
-
Meal Composition: While the exact composition of the "fatty meal" is not specified in all public documents, a "medium-fat meal" is described as containing at least 25% of its calories from fat.[3]
-
Pharmacokinetic Assessment: Blood samples were collected at various time points post-dose to determine the plasma concentrations of this compound. Standard pharmacokinetic parameters, including AUC and Cmax, were calculated and compared across the different meal conditions.
Drug-Drug Interaction Study
A study was performed to evaluate the effect of a strong CYP3A4 inhibitor (itraconazole) and a strong CYP3A4 inducer (rifampin) on the pharmacokinetics of this compound.
-
Study Design: An open-label, fixed-sequence study design was employed.
-
Dosing Regimen:
-
Itraconazole arm: Participants received a single oral dose of 400 mg of vatiquinone. This was followed by daily administration of 200 mg itraconazole for several days, after which a single dose of 400 mg vatiquinone was co-administered with 200 mg itraconazole.[5]
-
Rifampin arm: A similar design was used with the administration of 600 mg rifampin.[5]
-
-
Pharmacokinetic Analysis: Plasma concentrations of vatiquinone were measured, and the geometric mean ratios of Cmax and AUC with and without the interacting drug were calculated to quantify the magnitude of the interaction.[5]
Visualizations: Signaling Pathways and Experimental Workflows
This compound (Vatiquinone) Mechanism of Action: Inhibition of the 15-Lipoxygenase (15-LO) Pathway and Ferroptosis
This compound is a selective inhibitor of 15-lipoxygenase (15-LO), a key enzyme in the ferroptosis pathway.[1][2] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. By inhibiting 15-LO, this compound reduces the production of lipid hydroperoxides, thereby protecting cells from oxidative damage and death.[6]
Caption: Mechanism of this compound in inhibiting ferroptosis.
Experimental Workflow for a Food Effect Study
The following diagram illustrates a typical workflow for a clinical study designed to evaluate the effect of food on the pharmacokinetics of an oral drug like this compound.
Caption: Workflow for a crossover food effect study.
Logical Relationship of this compound's Therapeutic Rationale
This diagram illustrates the logical connection between the underlying pathology of certain mitochondrial diseases and the therapeutic targeting by this compound.
Caption: Therapeutic rationale for this compound in mitochondrial disease.
References
- 1. curefa.org [curefa.org]
- 2. Characterizing Population Pharmacokinetics of Vatiquinone in Healthy Volunteers and Patients with Friedreich's Ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterizing Population Pharmacokinetics of Vatiquinone in Healthy Volunteers and Patients with Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Vatiquinone Bioavailability With Fatty Meals and Optimal Dosing Schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Itraconazole, a CYP3A4 Inhibitor, and Rifampin, a CYP3A4 Inducer, on the Pharmacokinetics of Vatiquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALOX15 Modulates Ferroptosis via the Reactive Oxygen Species-Mediated MAPK Pathway in Doxorubicin-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for EPI-743 (Vatiquinone) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPI-743, also known as vatiquinone, is an experimental small molecule therapeutic that has been investigated for the treatment of a range of diseases associated with mitochondrial dysfunction and oxidative stress, including Friedreich's ataxia and mitochondrial encephalomyopathies.[1][2][3] As a para-benzoquinone analog, this compound's primary mechanism of action is the inhibition of 15-lipoxygenase (15-LO), a key enzyme involved in the regulation of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[1][2][3][4] By inhibiting 15-LO, this compound mitigates lipid peroxidation and subsequent cell death, offering a promising therapeutic strategy for diseases with underlying oxidative stress pathologies.
These application notes provide detailed protocols for the use of this compound in cell culture models to study its protective effects against ferroptosis and oxidative stress. The protocols are designed to be a comprehensive resource for researchers in drug development and cellular biology.
Data Presentation
The following table summarizes key in vitro quantitative data for this compound (vatiquinone).
| Parameter | Value | Cell Line/System | Comments | Reference |
| EC50 (Cell Viability Rescue) | ≤ 50 nM | Patient-derived fibroblasts | Rescue from oxidative stress-induced cell death. | [5] |
| IC50 (BCRP Inhibition) | 3.8 µM | In vitro assay | Vatiquinone showed potential for inhibition of Breast Cancer Resistance Protein (BCRP). | [6] |
| Effective Concentration (Ferroptosis Inhibition) | 125 - 500 nM | Human neonatal dermal fibroblasts, HEK293 cells | Complete suppression of cell death induced by ferroptosis inducers RSL3 and BSO/Fe(III)Citrate. |
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the general culture of cell lines suitable for studying the effects of this compound. Human neonatal dermal fibroblasts and HEK293 cells have been shown to be effective models.
Materials:
-
Human neonatal dermal fibroblasts or HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates (24-well plates recommended for assays)
Procedure:
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
For experiments, seed cells into 24-well plates and allow them to adhere and grow to approximately 50% confluency. This typically takes 48 hours.
Preparation of this compound and Inducers
Materials:
-
This compound (vatiquinone)
-
Dimethyl sulfoxide (DMSO)
-
RSL3 (ferroptosis inducer, GPX4 inhibitor)
-
L-buthionine-(S,R)-sulfoximine (BSO, glutathione synthesis inhibitor)
-
Fe(III)Citrate
-
Paraquat (general oxidative stress inducer)
Procedure:
-
This compound Stock Solution: Prepare a 1000X stock solution of this compound in DMSO. For example, to achieve final concentrations of 125 nM and 500 nM, prepare 125 µM and 500 µM stock solutions. Store aliquots at -20°C, protected from light.
-
Inducer Stock Solutions:
-
RSL3: Prepare a stock solution in DMSO.
-
BSO: Prepare a stock solution in sterile PBS.
-
Fe(III)Citrate: Prepare a stock solution in cell culture medium.
-
Paraquat: Prepare a 1 M stock solution in sterile PBS.
-
-
Working Solutions: On the day of the experiment, dilute the stock solutions in full cell culture medium to the desired final concentrations.
Cell Viability Assay to Assess Protection Against Ferroptosis
This protocol is designed to evaluate the ability of this compound to protect cells from ferroptosis induced by RSL3 or a combination of BSO and iron.
Materials:
-
Cultured cells (fibroblasts or HEK293) in 24-well plates
-
This compound working solutions (e.g., 125 nM and 500 nM)
-
Ferroptosis inducer working solutions (e.g., RSL3; or 25 µM BSO with 100 µM Fe(III)Citrate for fibroblasts and HEK293 cells)
-
Hoechst 33342
-
Ethidium Homodimer-1 (EthD-1)
-
Fluorescence microscope
Procedure:
-
Pre-treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 1 hour.
-
After the pre-treatment, remove the medium and replace it with fresh medium containing the ferroptosis inducer(s) with or without this compound.
-
Incubate the cells for the desired time points (e.g., 24 and 48 hours).
-
At each time point, remove the medium and wash the cells with PBS.
-
Stain the cells with a solution containing Hoechst 33342 (to stain all nuclei) and EthD-1 (to stain the nuclei of dead cells with compromised membranes).
-
Image the plates using a fluorescence microscope.
-
Quantify cell viability by counting the total number of nuclei (Hoechst 33342 positive) and the number of dead cells (EthD-1 positive). Cell viability is expressed as the percentage of live cells.
Cell-Based 15-Lipoxygenase (15-LO) Activity Assay
This assay measures the activity of 15-LO in cell lysates to confirm the inhibitory effect of this compound.
Materials:
-
Cultured cells treated with this compound or vehicle
-
Ice-cold lysis buffer
-
Cell scraper
-
Microcentrifuge
-
Lipoxygenase activity assay kit (fluorometric or colorimetric)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Culture and treat cells with this compound or vehicle as described in previous protocols.
-
Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer on ice.[7]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Collect the supernatant, which contains the cellular proteins including 15-LO.
-
Determine the protein concentration of the supernatant using a standard protein assay.
-
Follow the instructions of a commercial lipoxygenase activity assay kit to measure 15-LO activity. These kits typically provide a substrate that is converted by LOX into a product that can be detected by fluorescence or a color change.[7][8]
-
Normalize the 15-LO activity to the total protein concentration of the sample.
Lipid Peroxidation Assay
This protocol measures the extent of lipid peroxidation in cells, a downstream marker of 15-LO activity and ferroptosis.
Materials:
-
Cultured cells treated with this compound and a ferroptosis inducer
-
Lipid peroxidation assay kit (e.g., measuring malondialdehyde - MDA)
-
Cell scraper
-
Homogenization buffer
Procedure:
-
Culture and treat cells with this compound and a ferroptosis inducer as described previously.
-
Harvest the cells by scraping and wash with ice-cold PBS.
-
Resuspend the cells in homogenization buffer.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Follow the instructions of a commercial lipid peroxidation assay kit. These kits typically involve the reaction of a chromogenic reagent with MDA, a product of lipid peroxidation, which can be measured spectrophotometrically.[9]
-
Normalize the level of lipid peroxidation to the total protein concentration of the sample.
Visualization of Pathways and Workflows
Signaling Pathway of Ferroptosis Inhibition by this compound
Caption: Signaling pathway of ferroptosis and its inhibition by this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing the protective effect of this compound on cell viability.
References
- 1. curefa.org [curefa.org]
- 2. PTC Therapeutics Announces Vatiquinone NDA Submission to FDA for the Treatment of Children and Adults Living with Friedreich Ataxia | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 3. PTC Therapeutics Receives Complete Response Letter for Vatiquinone NDA | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 4. Characterizing Population Pharmacokinetics of Vatiquinone in Healthy Volunteers and Patients with Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Clinical Drug-Drug Interaction Between Vatiquinone, a 15-Lipoxygenase Inhibitor, and Rosuvastatin, a Breast Cancer Resistance Protein Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. oxfordbiomed.com [oxfordbiomed.com]
Vatiquinone In Vivo Administration: Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vatiquinone (formerly EPI-743) is an investigational small molecule that acts as a potent inhibitor of 15-lipoxygenase (15-LO), a key enzyme in the ferroptosis pathway.[1][2][3] By mitigating lipid peroxidation and oxidative stress, Vatiquinone is being explored for its therapeutic potential in various conditions, particularly those linked to mitochondrial dysfunction such as Friedreich's ataxia and Leigh syndrome.[4][5] These application notes provide a detailed protocol for the in vivo administration of Vatiquinone in mouse models based on published preclinical studies. The intraperitoneal injection protocol is thoroughly described, and key experimental parameters are summarized for ease of reference. Additionally, a diagram of the putative signaling pathway of Vatiquinone is provided to illustrate its mechanism of action.
Data Presentation
The following tables summarize the quantitative data from a key preclinical study administering Vatiquinone to mouse models of mitochondrial disease.
Table 1: Vatiquinone Administration Parameters in Mouse Models
| Parameter | Details | Reference |
| Drug | Vatiquinone (MedKoo Biosciences) | |
| Dosage | 50 mg/kg/day | [4] |
| Route of Administration | Intraperitoneal (IP) Injection | |
| Frequency | Daily | |
| Vehicle | Sterile Sunflower Seed Oil | |
| Injection Volume | 10 µL/g of body weight |
Table 2: Experimental Design Overview
| Parameter | Ndufs4(-/-) Mouse Model (Leigh Syndrome) | Tamoxifen-Inducible Gpx4 Knockout Mouse Model | Reference |
| Treatment Start | Postnatal day 21 (P21), at weaning | Postnatal day 21 (P21) | |
| Treatment Duration | Until end-of-life criteria were met | Until end-of-life criteria were met | |
| Control Groups | Untreated, Vehicle (oil) only | Vehicle (oil) only | |
| Key Outcomes Assessed | Weight, Onset of cachexia, Forelimb clasping, Mortality, Rotarod performance, Exercise-induced seizures | Weight loss, Onset of ataxia, Mortality | [4] |
Experimental Protocols
The following protocol for intraperitoneal (IP) administration of Vatiquinone is based on the methodology described by Kayser et al.
Protocol: Intraperitoneal (IP) Administration of Vatiquinone
1. Materials:
-
Vatiquinone powder (e.g., MedKoo Biosciences)
-
Sterile sunflower seed oil (Vehicle)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes or vials
-
Sterile syringes (appropriately sized for injection volume)
-
Sterile needles (25-27 gauge for mice)
-
Vortex mixer
-
Analytical balance
-
Laminar flow hood (recommended for sterile preparation)
2. Preparation of Vatiquinone Solution (5 mg/mL):
-
Note: Vatiquinone is a viscous liquid at room temperature.
-
All preparation steps should be performed under sterile conditions.
-
Weigh the desired amount of Vatiquinone.
-
Dissolve the Vatiquinone in sterile sunflower seed oil to a final concentration of 5 µg/µL (5 mg/mL). This can be achieved by vortexing until the Vatiquinone is fully dissolved.
-
Sterilize the Vatiquinone solution by passing it through a 0.22 µm sterile filter into a sterile container.
-
Aliquot the sterile solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C, protected from light, until use.
3. Animal Handling and Dosing:
-
Handle mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Before injection, warm the Vatiquinone aliquot to 25–37°C.
-
The dosage is 50 mg/kg of body weight.[4]
-
The injection volume is 10 µL/g of body weight. For example, a 25g mouse would receive a 250 µL injection.
-
Administer the Vatiquinone solution via intraperitoneal (IP) injection daily.
-
For the vehicle control group, administer an equivalent volume of sterile sunflower seed oil daily via IP injection.
4. Co-administration with Tamoxifen (for inducible models):
-
In studies requiring tamoxifen-induced gene knockout, Vatiquinone can be co-administered in the same injection to minimize animal stress.
-
Prepare a mixture containing both 5 µg/µL Vatiquinone and the desired concentration of tamoxifen (e.g., 6 mg/mL) in a vehicle of 95% sunflower seed oil and 5% ethanol.
-
The control group for this co-administration would receive the matching vehicle (95% sunflower seed oil, 5% ethanol) without Vatiquinone or tamoxifen, or with tamoxifen alone, depending on the experimental design.
Note on Oral Administration: While Vatiquinone is administered orally in clinical trials, detailed protocols for oral gavage in mouse models were not available in the reviewed literature. Researchers wishing to use this route would need to perform formulation and bioavailability studies.
Visualizations
Signaling Pathway of Vatiquinone
Caption: Vatiquinone inhibits 15-LO, preventing ferroptosis.
Experimental Workflow for Vatiquinone Administration in Mice
Caption: Workflow for Vatiquinone administration in mouse models.
References
- 1. Evaluating the efficacy of vatiquinone in preclinical models of Leigh syndrome and GPX4 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating the efficacy of vatiquinone in preclinical models of mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating the efficacy of vatiquinone in preclinical models of mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring 15-Lipoxygenase Activity with EPI-743
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Lipoxygenase (15-LOX) is a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid. This enzymatic reaction leads to the formation of bioactive lipid mediators that are implicated in a variety of physiological and pathological processes, including inflammation, immune responses, and cell proliferation and differentiation. Dysregulation of 15-LOX activity has been linked to several diseases, including asthma, atherosclerosis, and certain types of cancer.
EPI-743, also known as vatiquinone, is a potent inhibitor of 15-lipoxygenase.[1][2][3][4] It is an orally bioavailable small molecule that acts as a key regulator of oxidative stress and inflammation pathways.[5] this compound's mechanism of action involves the inhibition of 15-LOX, which in turn prevents the downstream cascade of lipid peroxidation and a form of iron-dependent programmed cell death known as ferroptosis.[6][7] This makes this compound a valuable tool for studying the role of 15-LOX in various biological systems and a potential therapeutic agent for diseases driven by oxidative stress and inflammation.
These application notes provide detailed protocols for measuring 15-LOX activity and for evaluating the inhibitory effect of this compound on this enzyme.
Data Presentation
The inhibitory potency of this compound on 15-LOX activity has been quantified in various studies. The following table summarizes key quantitative data from a study using patient-derived fibroblasts, demonstrating the dose-dependent effect of this compound on preventing ferroptosis and lipid oxidation, processes directly influenced by 15-LOX activity.
| Parameter | Cell Type | Inducer of Ferroptosis | This compound Potency | Reference |
| EC₅₀ (Cell Viability) | PCH6 Patient-Derived Fibroblasts | RSL3 (2 µM) | 17.3 - 21.8 nM | [8] |
| IC₅₀ (Lipid Oxidation) | PCH6 Patient-Derived Fibroblasts | RSL3 (2 µM) | 33.1 - 57.6 nM | [8] |
EC₅₀: Half-maximal effective concentration for preventing ferroptotic cell death. IC₅₀: Half-maximal inhibitory concentration for preventing lipid oxidation. PCH6: Pontocerebellar Hypoplasia Type 6, a mitochondrial disease. RSL3: A compound that induces ferroptosis by inhibiting glutathione peroxidase 4 (GPX4).
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 15-Lipoxygenase Activity
This protocol describes a common method for measuring 15-LOX activity by monitoring the formation of a conjugated diene product from a polyunsaturated fatty acid substrate, which absorbs light at 234 nm.
Materials:
-
15-Lipoxygenase (e.g., from soybean, Sigma-Aldrich)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Borate Buffer (0.2 M, pH 9.0): Prepare by dissolving boric acid in water and adjusting the pH to 9.0 with NaOH.
-
Substrate Solution (250 µM Linoleic Acid): Mix 10 µL of linoleic acid with 30 µL of ethanol. Add this mixture to 120 mL of 0.2 M borate buffer. This solution should be prepared fresh daily.
-
Enzyme Solution (e.g., 400 U/mL): Dissolve 15-LOX in cold 0.2 M borate buffer to a stock concentration of approximately 10,000 U/mL. Just before the assay, dilute the stock solution with cold borate buffer to the desired working concentration (e.g., 400 U/mL). Keep the enzyme solution on ice throughout the experiment.
-
-
Assay Protocol:
-
Set the spectrophotometer to read absorbance at 234 nm.
-
Blank: To a quartz cuvette, add 500 µL of borate buffer and 500 µL of the substrate solution. Use this to zero the spectrophotometer.
-
Control (without inhibitor): In a separate cuvette, mix 487.5 µL of the enzyme solution with 12.5 µL of DMSO (the solvent for the inhibitor).
-
Initiate the reaction by adding 500 µL of the substrate solution to the cuvette containing the enzyme and DMSO.
-
Immediately start recording the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for 5 minutes.
-
The rate of increase in absorbance is proportional to the 15-LOX activity.
-
Protocol 2: Evaluation of this compound Inhibition of 15-Lipoxygenase Activity
This protocol details the procedure for assessing the inhibitory effect of this compound on 15-LOX activity using the spectrophotometric assay described above.
Materials:
-
All materials from Protocol 1
-
This compound (Vatiquinone)
Procedure:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
From the stock solution, prepare a series of dilutions of this compound in DMSO to test a range of concentrations.
-
-
Inhibition Assay Protocol:
-
Follow the same setup as in Protocol 1 for the blank and control reactions.
-
Inhibitor Samples: For each concentration of this compound to be tested, prepare a reaction mixture in a quartz cuvette containing:
-
487.5 µL of the enzyme solution
-
12.5 µL of the respective this compound dilution in DMSO
-
-
Incubate the enzyme-inhibitor mixture for a short period (e.g., 5 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding 500 µL of the substrate solution.
-
Immediately start recording the absorbance at 234 nm as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial rate of reaction for the control and for each this compound concentration from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Mandatory Visualizations
Caption: 15-LOX signaling pathway and its inhibition by this compound.
Caption: Workflow for the spectrophotometric 15-LOX activity assay.
Caption: Workflow for evaluating 15-LOX inhibition by this compound.
References
- 1. Vatiquinone | MedPath [trial.medpath.com]
- 2. drugs.com [drugs.com]
- 3. friedreichsataxianews.com [friedreichsataxianews.com]
- 4. curefa.org [curefa.org]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting ferroptosis: A novel therapeutic strategy for the treatment of mitochondrial disease-related epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: EPI-743 (Vatiquinone) for Preclinical Rodent Studies
Introduction
EPI-743, also known as vatiquinone and PTC-743, is an orally bioavailable small molecule, structurally related to vitamin E as an alpha-tocotrienol quinone.[1][2] It is under development for the treatment of mitochondrial diseases and other disorders characterized by oxidative stress and dysregulated energy metabolism.[2] Initially, its mechanism was thought to be related to antioxidant activity, but more recent evidence suggests it functions by inhibiting the enzyme 15-lipoxygenase (15-LO).[1][3] This inhibition is key to regulating a pathway of inflammation, oxidative stress, and a form of iron-dependent programmed cell death known as ferroptosis.[3][4] this compound has been investigated in numerous clinical trials for conditions such as Leigh syndrome, Friedreich's ataxia, and Leber Hereditary Optic Neuropathy (LHON).[1][3][5]
These application notes provide a summary of the available data on this compound dosage and administration in preclinical rodent models to guide researchers in designing their own studies.
Mechanism of Action
This compound's primary mechanism is the inhibition of 15-lipoxygenase (15-LO).[1] In states of glutathione depletion or inactivation of glutathione peroxidase 4 (GPX4), 15-LO activity increases, leading to the production of oxidized lipid products like 15-hydroxyeicosatetraenoic acid.[1] This process is a critical step in the ferroptosis cell death pathway. By inhibiting 15-LO, this compound can prevent this form of cell death.[1][4] This targeted action on ferroptosis, rather than general antioxidant activity, is a key consideration for selecting appropriate preclinical models.[1][6]
Data Presentation: this compound Preclinical Rodent Studies
The following table summarizes the available data from a key preclinical study evaluating this compound in two distinct mouse models of mitochondrial disease.
| Rodent Model | Disease | Dosage | Administration Route | Treatment Details | Key Findings |
| Ndufs4 Knockout Mouse | Leigh Syndrome | 100 mg/kg | Oral Gavage | Daily treatment | No significant effect on disease onset, progression, or survival. May have reduced seizure risk.[1][6][7] |
| Tamoxifen-inducible GPX4 Deficient Mouse | GPX4 Deficiency | 100 mg/kg | Oral Gavage | Daily treatment | No impact on disease onset, progression, or survival.[1][6][7] |
Pharmacokinetics in Rodents
Pharmacokinetic studies have been conducted in rats. After a single oral dose, the maximum plasma concentration (Tmax) of 14C-labeled vatiquinone-derived radioactivity was observed at 6 hours.[2] Plasma protein binding of vatiquinone is high (>96%) in mice and rats.[2] The majority of the dose is excreted in the feces (70.6%) and a smaller portion in the urine (22.3%).[2]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol provides a general guideline for preparing this compound for oral gavage in rodents. The specific vehicle and formulation may require optimization based on the compound's solubility and the study design.
Materials:
-
This compound (Vatiquinone) powder
-
Vehicle (e.g., corn oil, sesame oil, or a solution of 0.5% carboxymethylcellulose)
-
Microcentrifuge tubes or appropriate vials
-
Balance
-
Vortex mixer
-
Sonicator (optional, for suspension)
-
Gavage needles (flexible or rigid, appropriate size for the animal)[8]
-
Syringes
Procedure:
-
Calculate the Required Amount: Determine the total amount of this compound and vehicle needed based on the dosage (e.g., 100 mg/kg), the number of animals, their average weight, and the dosing volume (typically 5-10 ml/kg for mice).
-
Weigh this compound: Accurately weigh the required amount of this compound powder using a calibrated balance.
-
Add Vehicle: Add the calculated volume of the chosen vehicle to the this compound powder.
-
Dissolve/Suspend:
-
Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing.
-
If preparing a suspension, use a sonicator bath for 10-15 minutes to break up any clumps and create a uniform suspension.
-
Visually inspect the solution/suspension for uniformity before each administration.
-
-
Storage: Prepare the formulation fresh daily. If short-term storage is necessary, protect the formulation from light and store at 2-8°C. Re-vortex/sonicate before use.
Protocol 2: Administration of this compound via Oral Gavage in Mice
Oral gavage ensures accurate dosing directly into the stomach.[8][9] Proper technique is critical to prevent injury to the animal.
Procedure:
-
Animal Restraint:
-
Grasp the mouse by the loose skin over its neck and back (scruffing) to immobilize the head.[10]
-
Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Prepare the Dose:
-
Draw the correct volume of the prepared this compound formulation into a syringe fitted with an appropriately sized gavage needle.
-
Ensure there are no air bubbles in the syringe.[9]
-
-
Gavage Administration:
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
Allow the animal to swallow the needle; do not force it. The needle should pass smoothly without resistance.
-
Once the needle is properly positioned in the esophagus/stomach, slowly depress the syringe plunger to deliver the dose.
-
Withdraw the needle gently in a single, smooth motion.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor it for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical efficacy study of this compound in a rodent model.
References
- 1. Evaluating the efficacy of vatiquinone in preclinical models of mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. curefa.org [curefa.org]
- 4. Clinical trials in mitochondrial disorders, an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the efficacy of vatiquinone in preclinical models of mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assessment of EPI-743 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPI-743 (Vatiquinone) is an investigational drug under development for the treatment of mitochondrial diseases and other disorders associated with oxidative stress. It is a synthetic analog of coenzyme Q10 and a potent antioxidant. Its mechanism of action is believed to involve the modulation of NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to an increase in intracellular reduced glutathione (GSH) levels and the inhibition of 15-lipoxygenase (15-LO), which plays a role in ferroptosis.[1][2]
These application notes provide detailed protocols for key in vitro assays to assess the efficacy of this compound in a laboratory setting. The assays focus on evaluating its protective effects against oxidative stress-induced cell death, its impact on glutathione homeostasis, and its influence on mitochondrial function.
Key In Vitro Efficacy Assays
The following assays are critical for evaluating the preclinical efficacy of this compound:
-
Cell Viability and Cytoprotection Assays under Oxidative Stress: To determine the protective effects of this compound against various inducers of oxidative stress and cell death.
-
Glutathione Level Measurement: To quantify the impact of this compound on the intracellular glutathione pool, a key indicator of cellular redox status.[3]
-
NQO1 Activity Assay: To assess the modulatory effect of this compound on the activity of NQO1, a primary target of the drug.
-
Mitochondrial Function Assays: To evaluate the effects of this compound on the function of the mitochondrial electron transport chain (ETC).
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cellular Models of Oxidative Stress
| Cell Type | Stress Inducer | Parameter | This compound Concentration | Result | Reference |
| Patient-derived Fibroblasts (Polymerase γ deficiency) | L-buthionine-(S,R)-sulfoximine (BSO) | Cell Viability (EC50) | 21 nM | This compound protected cells from death. | [4] |
| Patient-derived Fibroblasts (Kearns-Sayre syndrome) | L-buthionine-(S,R)-sulfoximine (BSO) | Cell Viability (EC50) | 18 nM | This compound protected cells from death. | [4] |
| Human Neonatal Fibroblasts | RSL3 (GPX4 inhibitor) | Cell Viability | Not Specified | Robustly prevented cell death. | [2] |
| Human Neonatal Fibroblasts | BSO + Iron (Ferroptosis inducer) | Cell Viability | Not Specified | Robustly prevented cell death. | [2] |
| Human Neonatal Fibroblasts | Paraquat (Oxidative stress inducer) | Cell Viability | Not Specified | No effect on paraquat-induced cell death. | [2] |
| Patient-derived Fibroblasts | Oxidative Stress | Viability Rescue | 1 µM | Requirement of at least 80% viability rescue for clinical trial inclusion. | [5] |
| Patient-derived Fibroblasts | Oxidative Stress | Cell Viability (EC50) | ≤ 50 nM | Requirement for clinical trial inclusion. | [5] |
Table 2: Effect of this compound on Glutathione Levels in Patient-Derived Lymphocytes
| Patient Population | Parameter | Treatment | Result | p-value | Reference |
| Leigh Syndrome (n=10) | Reduced Glutathione (GSH) | 6 months of this compound | Significant increase | < 0.001 | [6] |
| Leigh Syndrome (n=10) | Oxidized/Reduced Glutathione Ratio (GSSG/GSH) | 6 months of this compound | 96% decrease | < 0.001 | [6] |
Experimental Protocols
Cell Viability and Cytoprotection Assay
This protocol is designed to assess the ability of this compound to protect cells from death induced by oxidative stress or ferroptosis inducers.
Materials:
-
Human fibroblasts (patient-derived or neonatal)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
24-well cell culture plates
-
This compound
-
Stress inducers:
-
L-buthionine-(S,R)-sulfoximine (BSO)
-
RSL3
-
Ferric Citrate (for use with BSO)
-
-
Phosphate Buffered Saline (PBS)
-
Hoechst 33342
-
Ethidium Homodimer-1
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Seeding: Seed human fibroblasts into 24-well plates at a density that will result in approximately 50-60% confluency at the time of treatment. Incubate at 37°C and 5% CO2 for 24 hours.
-
This compound Pre-treatment: Prepare a dose-response range of this compound (e.g., 1 nM to 10 µM) in cell culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 2-4 hours.
-
Induction of Cell Stress:
-
For BSO-induced stress: Add BSO to a final concentration of 1 mM. For ferroptosis induction, also add ferric citrate to a final concentration of 100 µM.
-
For RSL3-induced stress: Add RSL3 to a final concentration of 1 µM.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Viability Assessment:
-
Prepare a staining solution in PBS containing 1 µg/mL Hoechst 33342 (stains all nuclei) and 2 µM Ethidium Homodimer-1 (stains nuclei of dead cells).
-
Wash the cells once with PBS.
-
Add the staining solution to each well and incubate for 20-30 minutes at 37°C.
-
Image the wells using a fluorescence microscope.
-
-
Data Analysis: Count the number of live (blue nuclei) and dead (red nuclei) cells in multiple fields per well. Calculate the percentage of viable cells for each condition. Plot the percentage of viable cells against the concentration of this compound to determine the EC50 value.
Glutathione (GSH/GSSG) Measurement by HPLC
This protocol details the measurement of reduced and oxidized glutathione in cell lysates using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Lymphocytes or other cell types
-
Metaphosphoric acid (MPA)
-
HPLC system with a C18 reverse-phase column and UV or electrochemical detector
-
Mobile phase: Sodium phosphate buffer with an ion-pairing agent (e.g., octanesulfonic acid) and methanol
-
GSH and GSSG standards
-
N-ethylmaleimide (NEM) for GSSG measurement
Protocol:
-
Sample Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in 5% MPA to precipitate proteins and stabilize glutathione.
-
Centrifuge at high speed to pellet the protein precipitate.
-
Collect the supernatant for analysis.
-
-
GSSG Measurement (optional): To measure GSSG specifically, treat an aliquot of the cell lysate with 2-vinylpyridine or NEM to derivatize GSH before analysis.
-
HPLC Analysis:
-
Inject the prepared sample onto the C18 column.
-
Elute the glutathione species using the specified mobile phase at a constant flow rate.
-
Detect GSH and GSSG using a UV detector (e.g., at 210 nm) or an electrochemical detector.
-
-
Quantification: Create a standard curve using known concentrations of GSH and GSSG. Calculate the concentrations of GSH and GSSG in the samples based on the peak areas from the standard curve. Express the results as nmol/mg of protein.
NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Activity Assay
This spectrophotometric assay measures the activity of NQO1 in cell lysates.
Materials:
-
Cell lysate
-
Reaction buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
Menadione (NQO1 substrate)
-
NADH or NADPH
-
Dicoumarol (NQO1 inhibitor)
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare Reaction Mix: In a 96-well plate, prepare a reaction mix containing the reaction buffer, menadione, and NADH/NADPH.
-
Add Cell Lysate: Add a known amount of protein from the cell lysate to the reaction wells.
-
Control Wells: Prepare control wells including:
-
A blank (no cell lysate).
-
A negative control with dicoumarol to inhibit NQO1 activity.
-
-
Measure Activity: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 30°C). The decrease in absorbance corresponds to the oxidation of NADH/NADPH.
-
Calculate Activity: Calculate the rate of NADH/NADPH oxidation (slope of the linear portion of the absorbance vs. time curve). The NQO1-specific activity is the difference between the rate in the absence and presence of dicoumarol. Express the results as nmol/min/mg of protein.
Mitochondrial Complex Activity Assays
These protocols describe the spectrophotometric measurement of the activity of individual mitochondrial electron transport chain complexes. Mitochondria should be isolated from cells or tissues prior to these assays.
a. Complex I (NADH:ubiquinone oxidoreductase) Activity
-
Principle: Measures the rotenone-sensitive oxidation of NADH.
-
Procedure:
-
Add isolated mitochondria to a reaction buffer containing NADH.
-
Monitor the decrease in absorbance at 340 nm.
-
Add rotenone (a Complex I inhibitor) and continue to monitor the absorbance.
-
Complex I activity is the difference between the rates before and after the addition of rotenone.
-
b. Complex II (Succinate dehydrogenase) Activity
-
Principle: Measures the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of succinate.
-
Procedure:
-
Add isolated mitochondria to a reaction buffer containing succinate, DCPIP, and rotenone (to inhibit Complex I).
-
Monitor the decrease in absorbance of DCPIP at 600 nm.
-
c. Complex III (Ubiquinol:cytochrome c oxidoreductase) Activity
-
Principle: Measures the reduction of cytochrome c.
-
Procedure:
-
Add isolated mitochondria to a reaction buffer containing reduced coenzyme Q (e.g., decylubiquinol) and oxidized cytochrome c.
-
Monitor the increase in absorbance at 550 nm due to the reduction of cytochrome c.
-
The activity can be inhibited by antimycin A.
-
d. Complex IV (Cytochrome c oxidase) Activity
-
Principle: Measures the oxidation of reduced cytochrome c.
-
Procedure:
-
Add isolated mitochondria to a reaction buffer containing reduced cytochrome c.
-
Monitor the decrease in absorbance at 550 nm as cytochrome c is oxidized.
-
e. Complex V (ATP synthase) Activity
-
Principle: Measures the oligomycin-sensitive ATPase activity (reverse reaction).
-
Procedure:
-
Add isolated mitochondria to a reaction buffer containing ATP.
-
Measure the production of ADP, often coupled to an enzymatic reaction that leads to the oxidation of NADH.
-
Monitor the decrease in absorbance at 340 nm.
-
Complex V activity is the difference in the rate of ATP hydrolysis in the absence and presence of oligomycin (a Complex V inhibitor).
-
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for the cell viability assay.
Caption: Workflow for glutathione measurement by HPLC.
References
- 1. Protocol for direct measurement of stability and activity of mitochondria electron transport chain complex II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the efficacy of vatiquinone in preclinical models of mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione: a redox signature in monitoring this compound therapy in children with mitochondrial encephalomyopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing EPI-743 in Patient-Derived Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing patient-derived fibroblasts as a cellular platform to evaluate the efficacy of EPI-743 (Vatiquinone). This compound is an orally bioavailable small molecule that targets oxidative stress and inflammation, primarily through the inhibition of 15-lipoxygenase (15-LOX).[1][2] Patient-derived fibroblasts offer a relevant in vitro model to assess the therapeutic potential of compounds like this compound in the context of specific genetic backgrounds and disease phenotypes, particularly for mitochondrial and neurodegenerative disorders where oxidative stress is a key pathological feature.
This document outlines detailed protocols for the establishment and maintenance of primary fibroblast cultures from skin biopsies, methods for inducing oxidative stress, and assays to quantify the protective effects of this compound.
Key Experimental Applications
-
Assessing Cytoprotective Efficacy: Determine the concentration-dependent protective effect of this compound against induced oxidative stress in patient-derived fibroblasts.
-
Mechanism of Action Studies: Investigate the role of the 15-lipoxygenase pathway in disease pathology and as the target for this compound.
-
Patient Stratification: Identify patient populations whose cells are responsive to this compound treatment in vitro, potentially guiding clinical trial enrollment.[3]
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating the efficacy of this compound in patient-derived fibroblasts under conditions of oxidative stress.
Table 1: Efficacy of this compound in Protecting Patient-Derived Fibroblasts from Oxidative Stress-Induced Cell Death
| Patient Diagnosis | Oxidative Stress Inducer | This compound EC50 (nM) | Coenzyme Q10 Efficacy | Reference |
| Polymerase γ Deficiency | L-buthionine-(S,R)-sulfoximine | 21 | No effect up to 1000 nM | [1] |
| Kearns-Sayre Syndrome | L-buthionine-(S,R)-sulfoximine | 18 | No effect up to 100 nM | [1] |
EC50 (half maximal effective concentration) represents the concentration of this compound required to achieve 50% of the maximum protective effect against cell death.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action via 15-Lipoxygenase Inhibition
Caption: this compound inhibits the 15-lipoxygenase (15-LOX) enzyme.
Experimental Workflow for Testing this compound in Patient-Derived Fibroblasts
Caption: Workflow for evaluating this compound in patient fibroblasts.
Experimental Protocols
Protocol 1: Establishment of Primary Fibroblast Cultures from Skin Punch Biopsy
This protocol is adapted from established methods for deriving primary human fibroblasts.[4][5][6]
Materials:
-
Skin punch biopsy (3-4 mm) in sterile transport medium (e.g., DMEM with antibiotics)
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
0.1% Gelatin solution
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile dissecting tools (scalpels, forceps)
-
6-well tissue culture plates
-
10 cm tissue culture dishes
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Preparation:
-
Prepare complete DMEM medium: DMEM supplemented with 20% FBS and 1x Penicillin-Streptomycin.
-
Coat the wells of a 6-well plate with 0.1% gelatin solution and incubate for at least 30 minutes at 37°C. Aspirate the gelatin solution before use.
-
-
Biopsy Processing:
-
In a sterile 10 cm dish, wash the skin biopsy with sterile PBS.
-
Mince the biopsy into small pieces (approximately 1 mm³) using sterile scalpels.
-
-
Explant Culture:
-
Add a small volume of complete DMEM to each well of the gelatin-coated 6-well plate.
-
Carefully place 2-3 minced biopsy pieces into each well, ensuring they are submerged in the medium and adhere to the bottom of the well.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Monitor the cultures daily. Outgrowth of keratinocytes is typically observed within the first week, followed by fibroblasts.[5]
-
Change the medium every 2-3 days. The high concentration of FBS will favor the growth of fibroblasts over keratinocytes.[5]
-
-
Subculturing:
-
When the fibroblast outgrowth reaches 70-80% confluency, subculture the cells.
-
Wash the cells with PBS and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Resuspend the cells in complete DMEM (with 10% FBS for subsequent passages) and seed into new culture flasks.
-
Protocol 2: Induction of Oxidative Stress and this compound Treatment
This protocol describes the induction of oxidative stress using L-buthionine-(S,R)-sulfoximine (BSO), a glutathione synthesis inhibitor, based on methods used in previous this compound studies.[1]
Materials:
-
Patient-derived fibroblasts cultured in 96-well plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
L-buthionine-(S,R)-sulfoximine (BSO) stock solution
-
Complete DMEM medium
Procedure:
-
Cell Seeding:
-
Seed patient-derived fibroblasts into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in complete DMEM.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the cells with this compound for a predetermined period (e.g., 24 hours).
-
-
Oxidative Stress Induction:
-
Prepare a working solution of BSO in complete DMEM.
-
Add the BSO solution to the wells containing the this compound-treated cells. The final concentration of BSO will need to be optimized for each cell line to induce a significant but not complete loss of viability.
-
Incubate the cells for an additional 24-48 hours.
-
Protocol 3: Assessment of Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8]
Materials:
-
96-well plate with treated fibroblasts
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
MTT Addition:
-
Add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated, non-stressed cells).
-
Plot the cell viability against the concentration of this compound to determine the EC50 value.
-
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[9][10]
Materials:
-
96-well plate with treated fibroblasts (a black, clear-bottom plate is recommended)
-
DCFH-DA stock solution (in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Following this compound pre-treatment and oxidative stress induction, carefully remove the treatment medium.
-
Wash the cells twice with warm HBSS or PBS.
-
-
Probe Loading:
-
Dilute the DCFH-DA stock solution in HBSS or PBS to a final working concentration (typically 5-10 µM).
-
Add the DCFH-DA working solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells twice with warm HBSS or PBS to remove excess probe.
-
Add 100 µL of HBSS or PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Quantify the fluorescence intensity for each condition.
-
Express the ROS levels as a percentage of the stressed, untreated control.
-
Plot the reduction in ROS against the concentration of this compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating the efficacy of vatiquinone in preclinical models of mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. eurobiobank.org [eurobiobank.org]
- 5. Skin Punch Biopsy Explant Culture for Derivation of Primary Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. klinikum.uni-heidelberg.de [klinikum.uni-heidelberg.de]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. assaygenie.com [assaygenie.com]
Application Notes and Protocols for EPI-743 (Vatiquinone) in Friedreich's Ataxia Animal and Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedreich's ataxia (FA) is an autosomal recessive neurodegenerative disease characterized by a deficiency in the mitochondrial protein frataxin (FXN). This deficiency leads to mitochondrial iron overload, increased oxidative stress, and impaired cellular energy metabolism, ultimately resulting in progressive neurological and cardiac dysfunction. EPI-743 (vatiquinone, PTC-743) is an investigational therapeutic agent that has been evaluated for the treatment of FA. It is a potent antioxidant and a selective inhibitor of the 15-lipoxygenase (15-LO) enzyme, a key regulator of ferroptosis, a form of iron-dependent cell death implicated in the pathology of FA.[1][2] Furthermore, this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical mediator of the cellular antioxidant response that is impaired in FA.[3][4]
These application notes provide a summary of the available preclinical data on this compound in cellular models of Friedreich's ataxia and outline general protocols for its use in future animal studies. While extensive clinical trials have been conducted, detailed public data on this compound in FA-specific animal models is limited.
Mechanism of Action
This compound is believed to exert its therapeutic effects in Friedreich's ataxia through a dual mechanism of action:
-
Inhibition of 15-Lipoxygenase (15-LO): By inhibiting 15-LO, this compound reduces lipid peroxidation and subsequent ferroptotic cell death, which is thought to contribute to neurodegeneration in FA.[1][2]
-
Activation of the Nrf2 Pathway: this compound promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of a battery of antioxidant and cytoprotective genes, including glutathione peroxidase 4 (GPX4), an enzyme crucial for detoxifying lipid peroxides and inhibiting ferroptosis.[3][4] This helps to counteract the deficient Nrf2 signaling observed in FA cells and mouse models.[3]
The following diagram illustrates the proposed signaling pathway of this compound in the context of Friedreich's ataxia.
References
- 1. curefa.org [curefa.org]
- 2. PTC Therapeutics Announces Positive Results from Long-Term Treatment Studies and Updates on Regulatory Progress for Vatiquinone Friedreich Ataxia Program | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 3. Apparent Opportunities and Hidden Pitfalls: The Conflicting Results of Restoring NRF2-Regulated Redox Metabolism in Friedreich’s Ataxia Pre-Clinical Models and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nrf2 induction prevents ferroptosis in Friedreich's Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing Mitochondrial Function After EPI-743 (Vatiquinone) Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: EPI-743, also known as Vatiquinone, is an investigational therapeutic agent developed to combat the effects of mitochondrial dysfunction, which is implicated in a wide range of debilitating genetic and neurodegenerative diseases.[1][2] As a para-benzoquinone analog structurally related to Vitamin E, this compound is designed to address the redox imbalance and increased oxidative stress that are hallmarks of mitochondrial disorders.[1][3] Its primary mechanism involves modulating intracellular redox status to protect against oxidative damage, thereby improving cellular energy metabolism.[3][4]
These application notes provide a framework for assessing the biological effects of this compound on mitochondrial function. The included protocols detail key assays for evaluating mitochondrial respiration, membrane potential, reactive oxygen species (ROS) production, and ATP levels, enabling researchers to quantify the therapeutic potential of this compound in various cellular models.
This compound Mechanism of Action
This compound is an orally available small molecule that readily crosses the central nervous system.[4] Its therapeutic effect is primarily attributed to its ability to modulate the activity of oxidoreductases, such as NAD(P)H: quinone oxidoreductase 1 (NQO1).[3][4] This modulation leads to an increase in the levels of reduced glutathione (GSH), a critical intracellular antioxidant.[3] By bolstering the cell's antioxidant capacity, this compound helps to neutralize excessive reactive oxygen and nitrogen species (RONS) generated by dysfunctional mitochondria, thus reducing oxidative stress.[3] Additionally, this compound may act as an alternative electron carrier, helping to bypass impaired components of the electron transport chain (ETC), preserve mitochondrial membrane potential, and prevent apoptosis.[5] More recent research suggests it also targets the 15-lipoxygenase (15-LO) enzyme, a key regulator of inflammation and ferroptotic cell death.[6]
Caption: Proposed mechanism of this compound in mitigating mitochondrial oxidative stress.
Quantitative Data Summary
The efficacy of this compound can be demonstrated by quantifying changes in key mitochondrial and cellular biomarkers before and after treatment. While specific results vary by disease model and cell type, studies have consistently shown improvements in redox balance and other functional parameters.[3]
Table 1: Key Biomarker Changes Following this compound Treatment
| Parameter | Assay Method | Pre-Treatment State (Typical Finding) | Post-Treatment Effect of this compound | Reference |
|---|---|---|---|---|
| Redox Status | HPLC, Spectrophotometry | Low reduced glutathione (GSH), high oxidized glutathione (GSSG) | Marked increase in reduced glutathione; 96% decrease in GSSG/GSH ratio | [3] |
| Cell Viability | Oxidative Stress Assay | Reduced viability under oxidative stress in patient fibroblasts | Dose-dependent protection, with up to 80% viability rescue at 1µM | [1][3][7] |
| Brain Metabolism | HMPAO SPECT Imaging | Decreased brain HMPAO uptake compared to controls | Significant increase in whole-brain HMPAO uptake after 3 months | [3][8] |
| Clinical Score | Newcastle Paediatric Mitochondrial Disease Scale | Progressive disease course | Statistically significant improvement and stabilization/reversal of progression |[3] |
Experimental Workflow
A systematic approach is required to assess the impact of this compound. The general workflow involves establishing a relevant cellular model, treating with this compound, and then performing a battery of assays in parallel to obtain a comprehensive profile of mitochondrial function.
Caption: General experimental workflow for assessing mitochondrial function post-EPI-743.
Detailed Experimental Protocols
The following protocols are standardized methods for assessing mitochondrial health in cultured cells. It is critical to include a vehicle-only control group and a positive control (a known mitochondrial toxin or uncoupler) to validate each assay.
Protocol 1: Measurement of Oxygen Consumption Rate (OCR)
This protocol measures the rate of cellular oxygen consumption, a direct indicator of mitochondrial respiratory activity, using an extracellular flux analyzer (e.g., Seahorse XFe96).[9][10]
Materials:
-
Seahorse XFe96 (or similar) Extracellular Flux Analyzer
-
XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
XFe96 cell culture plates
-
XF Assay Medium supplemented with glucose, sodium pyruvate, and glutamine
-
Cultured cells (e.g., patient-derived fibroblasts)
-
This compound stock solution and vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into an XFe96 cell culture plate at a pre-determined optimal density (e.g., 20,000-40,000 cells/well) and allow them to adhere overnight.
-
This compound Treatment: The next day, treat cells with the desired concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Assay Preparation: One hour before the assay, remove the culture medium, wash cells with pre-warmed XF Assay Medium, and add fresh XF Assay Medium to each well. Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.[10]
-
Instrument Setup: Hydrate the sensor cartridge and load it with the mitochondrial inhibitors from the Mito Stress Test Kit (Oligomycin, FCCP, and Rotenone/Antimycin A) to be injected sequentially.
-
OCR Measurement: Place the cell plate into the XF Analyzer and initiate the measurement protocol. The instrument will measure the basal OCR, followed by sequential injections to determine:
-
ATP-linked Respiration: After Oligomycin (ATP synthase inhibitor) injection.
-
Maximal Respiration: After FCCP (an uncoupling agent) injection.
-
Non-Mitochondrial Respiration: After Rotenone/Antimycin A (Complex I/III inhibitors) injection.
-
-
Data Analysis: Normalize OCR values to cell number or protein concentration in each well. Calculate parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Compare the profiles of this compound-treated cells to controls.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure ΔΨm. TMRM is a cell-permeant, cationic dye that accumulates in active mitochondria with intact membrane potential.[11][12]
Materials:
-
Fluorescence microscope or flow cytometer
-
TMRM stock solution (in DMSO)
-
FCCP (positive control for depolarization)
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
-
Cells cultured on glass-bottom dishes (for microscopy) or in suspension (for flow cytometry)
Procedure:
-
Cell Preparation and Treatment: Culture and treat cells with this compound as described in Protocol 1.
-
Dye Loading: Wash the cells once with pre-warmed HBSS. Add HBSS containing a low concentration of TMRM (e.g., 20-50 nM) to the cells.
-
Incubation: Incubate the cells for 20-30 minutes at 37°C, protected from light. This allows the dye to accumulate in the mitochondria and reach equilibrium.
-
Imaging/Flow Cytometry:
-
Microscopy: Image the cells using a fluorescence microscope with appropriate filters (e.g., ~548 nm excitation / ~573 nm emission). Healthy cells will show bright, punctate mitochondrial staining.
-
Flow Cytometry: Harvest the cells, resuspend in HBSS with TMRM, and analyze on a flow cytometer. The fluorescence intensity is proportional to the ΔΨm.
-
-
Positive Control: To confirm the signal is dependent on ΔΨm, add FCCP (e.g., 5-10 µM) to a control well and observe the rapid loss of fluorescence, indicating mitochondrial depolarization.
-
Data Analysis: Quantify the mean fluorescence intensity per cell or per mitochondrion. Compare the TMRM signal in this compound-treated cells versus vehicle-treated controls. An increase or stabilization of the signal suggests preservation of ΔΨm.
Protocol 3: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses MitoSOX™ Red, a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, a primary mitochondrial ROS.[13][14]
Materials:
-
Flow cytometer or fluorescence microscope
-
MitoSOX™ Red reagent
-
Antimycin A or Rotenone (positive control for superoxide production)
-
HBSS or other appropriate buffer
-
Cells cultured in plates or flasks
Procedure:
-
Cell Preparation and Treatment: Culture and treat cells with this compound as described previously.
-
Dye Loading: Wash the cells with warm HBSS. Add HBSS containing MitoSOX™ Red at a final concentration of 2-5 µM.
-
Incubation: Incubate for 10-30 minutes at 37°C, protected from light.
-
Wash: Wash the cells gently three times with warm HBSS to remove non-localized probe.
-
Fluorescence Measurement:
-
Microscopy: Image cells using a fluorescence microscope (e.g., ~510 nm excitation / ~580 nm emission).
-
Flow Cytometry: Harvest and resuspend cells in fresh buffer for analysis.
-
-
Positive Control: Treat a set of control cells with Antimycin A (e.g., 10 µM) during the final 15-30 minutes of the experiment to induce superoxide production and validate the assay.
-
Data Analysis: Quantify the mean fluorescence intensity, which correlates with the level of mitochondrial superoxide. A decrease in fluorescence in this compound-treated cells indicates a reduction in mitochondrial ROS.
Protocol 4: Quantification of Cellular ATP Levels
This protocol measures total cellular ATP using a bioluminescence-based assay, which relies on the ATP-dependent luciferase reaction.[15][16][17]
Materials:
-
Luminometer-compatible, opaque-walled 96-well plates
-
Commercially available ATP determination kit (containing luciferase, D-luciferin, and cell lysis buffer)
-
Cultured cells
-
This compound and vehicle control
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in previous protocols.
-
Cell Lysis: Remove the culture medium. Add the kit's lysis buffer to each well to release intracellular ATP. Incubate for 5-10 minutes at room temperature according to the manufacturer's instructions.
-
Luciferase Reaction: Prepare the luciferase reagent (containing luciferin and luciferase enzyme) and add it to each well.
-
Luminescence Measurement: Immediately measure the luminescence signal using a plate-reading luminometer. The light output is directly proportional to the ATP concentration.[16]
-
Data Analysis: Generate an ATP standard curve to convert relative light units (RLU) to absolute ATP concentrations. Normalize ATP levels to the number of cells or total protein content per well. Compare the ATP levels in this compound-treated cells to controls to assess the impact on cellular energy status.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. mitoaction.org [mitoaction.org]
- 3. scielo.br [scielo.br]
- 4. Edison Pharmaceuticals to Provide Expanded Access to this compound for Mitochondrial Disease [prnewswire.com]
- 5. researchgate.net [researchgate.net]
- 6. curefa.org [curefa.org]
- 7. This compound for Metabolism or Mitochondrial Disorders [ctv.veeva.com]
- 8. Initial experience in the treatment of inherited mitochondrial disease with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of in vitro mitochondrial respiration [bio-protocol.org]
- 11. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]
- 16. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 17. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Lipid Peroxidation Assays in the Presence of Vatiquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vatiquinone (formerly EPI-743) is a clinical-stage therapeutic candidate under investigation for the treatment of mitochondrial diseases, such as Friedreich's ataxia.[1][2] It is a short-chain benzoquinone analog of coenzyme Q10 and a potent inhibitor of the 15-lipoxygenase (15-LO) enzyme.[3][4][5] Vatiquinone's mechanism of action is centered on the inhibition of 15-LO, which plays a critical role in the ferroptosis pathway, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[3][4][5] By inhibiting 15-LO, vatiquinone is designed to mitigate oxidative stress and prevent lipid peroxidation, thereby protecting cells from ferroptotic damage.[4][5]
These application notes provide detailed protocols for assessing lipid peroxidation in the presence of vatiquinone using two common methods: the Thiobarbituric Acid Reactive Substances (TBARS) assay and the Lipid Hydroperoxide assay. This document also includes a summary of available preclinical data and visual guides to the relevant signaling pathway and experimental workflows.
Vatiquinone and the Ferroptosis Signaling Pathway
Vatiquinone exerts its protective effects by intervening in the ferroptosis pathway. Ferroptosis is initiated by the accumulation of lipid hydroperoxides, a process catalyzed by lipoxygenases, including 15-lipoxygenase. Vatiquinone directly inhibits 15-LO, thereby preventing the formation of lipid hydroperoxides and subsequent cell death. The following diagram illustrates the central role of 15-LO in ferroptosis and the point of intervention for vatiquinone.
Preclinical Data on Vatiquinone's Efficacy
Preclinical studies have demonstrated vatiquinone's ability to protect cells from ferroptosis induced by specific chemical agents. The following table summarizes the key findings from a study investigating the effect of vatiquinone on cell viability in the presence of different inducers of oxidative stress and cell death.[3][6][7]
| Inducer | Mechanism of Action | Vatiquinone (500 nM) Effect on Cell Viability |
| RSL3 | Inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis. | Fully suppressed RSL3-induced cell death. |
| BSO/Iron | Buthionine sulfoximine (BSO) inhibits glutathione synthesis, leading to GPX4 inactivation, while iron promotes lipid peroxidation. | Robustly prevented cell death induced by BSO/iron. |
| Paraquat | Induces mitochondrial oxidative stress. | No effect on paraquat-induced cell death, suggesting specificity for the GPX4/15-LO axis. |
Experimental Protocols
General Considerations for Lipid Peroxidation Assays with Vatiquinone
Vatiquinone's antioxidant properties necessitate careful consideration when designing and interpreting lipid peroxidation assays. It is crucial to include appropriate controls to account for any potential interference of vatiquinone with the assay reagents.
-
Vatiquinone-only control: To assess any direct reaction between vatiquinone and the assay reagents.
-
Vehicle control: To account for any effects of the solvent used to dissolve vatiquinone.
-
Positive control: A known antioxidant to validate the assay's ability to detect inhibition of lipid peroxidation.
-
Inducer-only control: To establish the baseline level of lipid peroxidation induced by the chosen stressor.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the effect of vatiquinone on lipid peroxidation in a cell-based assay.
Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a widely used method for measuring lipid peroxidation.[8][9][10] It is based on the reaction of malondialdehyde (MDA), a secondary product of lipid peroxidation, with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically or fluorometrically.[8][9][10]
Materials:
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Malondialdehyde (MDA) standard solution (e.g., from 1,1,3,3-tetramethoxypropane)
-
Butylated hydroxytoluene (BHT)
-
Phosphate-buffered saline (PBS)
-
Cell lysates or tissue homogenates
-
Vatiquinone stock solution
-
Microplate reader or spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates in PBS containing BHT to prevent further oxidation during the assay.
-
Set up experimental groups: control, vehicle control, vatiquinone-treated, inducer-only, and vatiquinone + inducer.
-
-
TBARS Reaction:
-
To 100 µL of sample, add 500 µL of 20% TCA and vortex to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer 500 µL of the supernatant to a new tube.
-
Add 500 µL of 0.67% TBA solution.
-
Incubate at 95°C for 30 minutes.
-
Cool the samples on ice for 5 minutes.
-
-
Measurement:
-
Measure the absorbance of the samples at 532 nm.
-
Prepare a standard curve using known concentrations of MDA.
-
-
Data Analysis:
-
Calculate the concentration of MDA in the samples using the standard curve.
-
Normalize the MDA concentration to the protein concentration of the initial sample.
-
Compare the MDA levels in the vatiquinone-treated groups to the control groups.
-
Protocol 2: Lipid Hydroperoxide Assay
This assay directly measures the primary products of lipid peroxidation, lipid hydroperoxides (LOOHs). It is based on the oxidation of Fe²⁺ to Fe³⁺ by LOOHs, and the subsequent reaction of Fe³⁺ with a chromogen (e.g., xylenol orange) to produce a colored complex.[11][12]
Materials:
-
FOX2 reagent (prepared fresh): 250 µM ammonium ferrous sulfate, 100 µM xylenol orange, 25 mM sulfuric acid, and 4 mM BHT in 90% methanol.
-
Lipid hydroperoxide standard (e.g., cumene hydroperoxide or linoleic acid hydroperoxide).
-
Methanol
-
Chloroform
-
Cell lysates or tissue homogenates
-
Vatiquinone stock solution
-
Microplate reader or spectrophotometer
Procedure:
-
Lipid Extraction:
-
To 100 µL of sample, add 1 mL of ice-cold methanol:chloroform (2:1 v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids.
-
-
Assay Reaction:
-
Evaporate the chloroform under a stream of nitrogen.
-
Re-dissolve the lipid extract in 100 µL of methanol.
-
Add 900 µL of FOX2 reagent.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Measurement:
-
Measure the absorbance of the samples at 560 nm.
-
Prepare a standard curve using known concentrations of a lipid hydroperoxide standard.
-
-
Data Analysis:
-
Calculate the concentration of lipid hydroperoxides in the samples using the standard curve.
-
Normalize the LOOH concentration to the protein concentration of the initial sample.
-
Compare the LOOH levels in the vatiquinone-treated groups to the control groups.
-
Conclusion
The provided protocols and information offer a framework for researchers to investigate the effects of vatiquinone on lipid peroxidation. The specificity of vatiquinone for the 15-LO pathway suggests that its efficacy will be most pronounced in experimental systems where this enzyme plays a significant role in the pathology. Careful experimental design, including the use of appropriate controls, is essential for obtaining reliable and interpretable data on the antioxidant and anti-ferroptotic properties of vatiquinone.
References
- 1. curefa.org [curefa.org]
- 2. PTC Therapeutics Receives Complete Response Letter for Vatiquinone NDA | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 3. Evaluating the efficacy of vatiquinone in preclinical models of Leigh syndrome and GPX4 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing Population Pharmacokinetics of Vatiquinone in Healthy Volunteers and Patients with Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTC Therapeutics Announces Positive Results from Long-Term Treatment Studies and Updates on Regulatory Progress for Vatiquinone Friedreich Ataxia Program [prnewswire.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating the efficacy of vatiquinone in preclinical models of mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ethosbiosciences.com [ethosbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Assessing EPI-743 Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPI-743 (Vatiquinone) is a clinical-stage therapeutic agent under investigation for a variety of mitochondrial and neurodegenerative diseases. Its primary mechanism of action is the inhibition of 15-lipoxygenase (15-LOX), a key enzyme involved in the generation of lipid hydroperoxides, which can lead to oxidative stress and a form of regulated cell death known as ferroptosis.[1][2] Given that many of the target indications for this compound involve the central nervous system (CNS), a thorough assessment of its ability to cross the blood-brain barrier (BBB) is critical for its development and clinical application.
These application notes provide a comprehensive overview and detailed protocols for assessing the BBB penetration of this compound, encompassing in vitro, in vivo, and analytical methodologies.
Mechanism of Action: this compound and the 15-Lipoxygenase Pathway
This compound exerts its neuroprotective effects by targeting the 15-lipoxygenase (15-LOX) pathway, which plays a crucial role in ferroptosis. Under conditions of oxidative stress, increased 15-LOX activity leads to the peroxidation of polyunsaturated fatty acids (PUFAs) within cell membranes, generating lipid hydroperoxides. This accumulation of lipid peroxides, in the presence of iron, drives ferroptotic cell death, a pathway implicated in the pathophysiology of several neurodegenerative diseases. This compound inhibits 15-LOX, thereby preventing the formation of these damaging lipid peroxides and protecting neurons from ferroptosis.[1][2]
Data Presentation: Quantitative Assessment of this compound BBB Penetration
Table 1: In Vitro Blood-Brain Barrier Permeability of this compound
| Model System | Apparent Permeability (Papp, A-B) (x 10-6 cm/s) | Efflux Ratio (Papp, B-A / Papp, A-B) | TEER (Ω·cm²) |
| Primary Human Brain Microvascular Endothelial Cells (hBMECs) | [Insert Value] | [Insert Value] | [Insert Value] |
| hBMECs co-cultured with Astrocytes | [Insert Value] | [Insert Value] | [Insert Value] |
| MDCK-MDR1 Cells | [Insert Value] | [Insert Value] | [Insert Value] |
TEER: Transendothelial Electrical Resistance
Table 2: In Vivo Brain Distribution of this compound in Rodent Models
| In Vivo Method | Species/Strain | Dose (mg/kg) & Route | Time Point (h) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Unbound Brain Conc. (ng/mL) | Unbound Plasma Conc. (ng/mL) | Brain-to-Plasma Ratio (Total) | Unbound Brain-to-Plasma Ratio (Kp,uu) |
| Brain Homogenate Analysis | Rat (Sprague-Dawley) | [e.g., 10, i.v.] | [e.g., 1, 4, 24] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Microdialysis | Mouse (C57BL/6) | [e.g., 20, p.o.] | [Continuous] | N/A | [Continuous] | [Insert Value] | [Insert Value] | N/A | [Insert Value] |
Table 3: CNS Biomarker Modulation by this compound in a Parkinson's Disease Model
| Biomarker | Brain Region | Baseline Level (ppm) | Level after this compound (ppm) | Percent Change | p-value |
| Glutamine/Glutamate | Basal Ganglia | 1.18 | 0.74 | -37.3% | 0.002 |
Data adapted from a Phase 2A pilot trial in Parkinson's disease patients, signifying CNS target engagement.[1][2]
Experimental Protocols
The following are detailed protocols for assessing the BBB penetration of this compound.
In Vitro Transwell Permeability Assay
This protocol provides a method to determine the bidirectional permeability of this compound across a cellular model of the BBB.
Materials:
-
Human Brain Microvascular Endothelial Cells (hBMECs)
-
Human Astrocytes
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium and supplements
-
This compound
-
Lucifer Yellow (paracellular integrity marker)
-
LC-MS/MS system
Methodology:
-
Cell Culture and Co-culture Model Setup:
-
Culture hBMECs and astrocytes according to standard protocols.
-
Coat the apical side of the Transwell inserts with a suitable extracellular matrix protein (e.g., collagen).
-
Seed hBMECs on the apical side of the inserts.
-
Seed astrocytes on the basolateral side of the well.
-
Allow the cells to co-culture and form a tight monolayer, monitoring the Transendothelial Electrical Resistance (TEER) until a stable, high resistance is achieved (typically >150 Ω·cm²).
-
-
Permeability Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Apical to Basolateral (A-B) Permeability:
-
Remove the culture medium from the apical and basolateral chambers.
-
Add the this compound solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
At the end of the experiment, collect samples from the donor chamber to determine the initial concentration.
-
-
Monolayer Integrity Assessment:
-
After the permeability experiment, add Lucifer Yellow to the apical chamber and incubate for 1 hour.
-
Measure the concentration of Lucifer Yellow in the basolateral chamber to assess the integrity of the cell monolayer.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests active efflux.
-
In Situ Brain Perfusion in Rodents
This in vivo technique allows for the direct measurement of this compound uptake into the brain from a controlled perfusate, eliminating confounding factors from peripheral metabolism and plasma protein binding.
Materials:
-
Anesthetized rat or mouse
-
Perfusion pump
-
Perfusate solution (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, gassed with 95% O₂/5% CO₂)
-
This compound
-
[¹⁴C]-Sucrose or other vascular space marker
-
Surgical instruments
-
Brain homogenization buffer
-
Scintillation counter and LC-MS/MS system
Methodology:
-
Surgical Preparation:
-
Anesthetize the animal (e.g., with isoflurane or ketamine/xylazine).
-
Expose the common carotid artery and ligate the external carotid artery.
-
Insert a cannula into the common carotid artery, pointing towards the brain.
-
-
Brain Perfusion:
-
Prepare the perfusate containing a known concentration of this compound and the vascular marker.
-
Initiate perfusion at a constant flow rate (e.g., 10 mL/min for rats).
-
Sever the jugular veins to allow for outflow.
-
Perfuse for a short duration (e.g., 30-120 seconds) to measure the initial rate of uptake.
-
-
Brain Tissue Collection and Processing:
-
Decapitate the animal and dissect the brain.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Sample Analysis:
-
Measure the radioactivity of the vascular marker in an aliquot of the brain homogenate and perfusate to determine the volume of residual vascular space.
-
Quantify the concentration of this compound in the brain homogenate and perfusate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain uptake clearance (Kin) in mL/s/g using the following formula: Kin = (Cbr * Vbr) / (Cp * T) where Cbr is the concentration of this compound in the brain (corrected for vascular space), Vbr is the brain volume, Cp is the concentration in the perfusate, and T is the perfusion time.
-
Brain Microdialysis in Freely Moving Rodents
This technique allows for the continuous sampling of unbound this compound concentrations in the brain extracellular fluid (ECF) and blood of conscious animals, providing a dynamic assessment of BBB penetration.
Materials:
-
Rat or mouse with a surgically implanted guide cannula
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Automated fraction collector
-
LC-MS/MS system
Methodology:
-
Surgical Implantation of Guide Cannula:
-
Surgically implant a guide cannula into the brain region of interest (e.g., striatum or hippocampus) of the anesthetized animal and allow for recovery.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period.
-
-
This compound Administration and Sample Collection:
-
Administer this compound to the animal (e.g., via oral gavage or intravenous injection).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using an automated fraction collector.
-
Simultaneously, collect blood samples at corresponding time points.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the brain dialysate and plasma samples using a highly sensitive and validated LC-MS/MS method.
-
-
Data Analysis:
-
Determine the unbound concentration of this compound in the brain ECF and plasma over time.
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu). A Kp,uu value close to 1 suggests passive diffusion across the BBB, while a value less than 1 may indicate active efflux, and a value greater than 1 may suggest active influx.
-
LC-MS/MS Quantification of this compound in Brain and Plasma
A robust and sensitive analytical method is crucial for accurate quantification of this compound in biological matrices.
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 reversed-phase analytical column
Sample Preparation (Brain Homogenate):
-
Homogenize brain tissue in a suitable buffer (e.g., phosphate-buffered saline).
-
Add an internal standard to the homogenate.
-
Perform protein precipitation by adding a solvent like acetonitrile, followed by centrifugation.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.
Experimental Workflow and Logical Relationships
References
Troubleshooting & Optimization
Troubleshooting inconsistent results with EPI-743 in vitro
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results with EPI-743 (Vatiquinone) in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Vatiquinone or PTC-743, is an orally available small molecule and a para-benzoquinone analog structurally related to Vitamin E.[1][2] Its primary mechanism of action is the inhibition of the 15-lipoxygenase (15-LO) enzyme.[3][4] This inhibition helps to prevent lipid peroxidation and a form of iron-dependent programmed cell death known as ferroptosis, particularly under conditions of oxidative stress or glutathione depletion.[4][5] While initially explored for broad antioxidant properties, its more specific role is now understood to be the modulation of cellular redox status through pathways involving glutathione and the transcription factor NRF2.[6][7][8]
Q2: Why am I observing high variability in the efficacy of this compound between different experiments?
A2: Inconsistent results with this compound can stem from several factors related to experimental setup and biological context. The compound's efficacy is tightly linked to the cellular redox environment.[4] Variability can be introduced by:
-
Cell Type and Passage Number: Different cell lines have varying baseline levels of oxidative stress and expression of enzymes like 15-lipoxygenase, which can alter their response to this compound. High passage numbers can also lead to genetic drift and altered metabolic profiles.
-
Culture Media Composition: Components in the media, such as iron levels, antioxidants (e.g., in fetal bovine serum), and pH can influence the cellular redox state and the stability of this compound.
-
Compound Handling: this compound is a quinone and may be sensitive to light and oxidation. Improper storage or repeated freeze-thaw cycles of stock solutions can degrade the compound.
-
Assay-Specific Interference: The choice of viability or toxicity assay can significantly impact results. For example, redox-based assays (like MTT or resazurin) can be affected by the antioxidant nature of this compound, leading to confounding data.[9]
Q3: My cell viability results are not reproducible. What are the common pitfalls?
A3: Reproducibility issues in cell viability assays are common. When using this compound, consider the following:
-
Assay Choice: Avoid relying on a single assay. It is recommended to use multiple assays based on different cellular functions (e.g., metabolic activity, membrane integrity, ATP content) to confirm results.[10] Assays like MTT, which measure reductase activity, can be directly influenced by redox-active compounds like this compound.[9] An ATP-based assay (e.g., CellTiter-Glo) or a lactate dehydrogenase (LDH) release assay may provide more reliable data.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is at a non-toxic level for your specific cell line.
-
Incubation Time: The timing of compound addition and the duration of the assay can be critical. Optimize the incubation period for both the compound and the assay reagent.[9][11]
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a uniform, sub-confluent monolayer of cells.
Troubleshooting Guides
Issue 1: Inconsistent Cytoprotective Effects
If you observe that this compound shows protection against oxidative stress in some experiments but not others, follow this troubleshooting workflow.
Issue 2: Variable Baseline Cell Viability After Treatment
If you notice that this compound treatment alone (without an oxidative stressor) is causing variable effects on cell health, consider the factors outlined in the table below.
| Parameter | Potential Cause of Variability | Recommended Action |
| Solvent Concentration | High concentrations of solvents like DMSO can be cytotoxic. Inconsistent pipetting can lead to variable final concentrations. | Perform a solvent toxicity curve to determine the maximum non-toxic concentration for your cell line. Use a calibrated pipette for all additions. |
| Media Interactions | Components in serum or media can interact with this compound, altering its activity or stability. | Test the effect of this compound in serum-free or reduced-serum media to see if variability decreases. Ensure media pH is stable. |
| Confluency | Cell density can affect metabolic rate and drug response. Overly confluent or sparse cultures will respond differently. | Standardize seeding density and ensure cells are in the logarithmic growth phase (e.g., 70-80% confluent) at the time of treatment. |
| Contamination | Low-level microbial (e.g., mycoplasma) contamination can alter cellular metabolism and response to compounds. | Regularly test cell cultures for mycoplasma contamination. |
Key Experimental Protocols
Protocol 1: General Cell Viability Assay (ATP-Based)
This protocol is recommended over redox-based assays to minimize direct interference from this compound.
-
Cell Seeding: Plate cells in a 96-well opaque-walled plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare the oxidative stressor (e.g., RSL3, Paraquat) if applicable.
-
Treatment:
-
For cytoprotection assays, pre-treat cells with this compound for a specified time (e.g., 2-4 hours).
-
Add the oxidative stressor to the pre-treated wells.
-
Include appropriate controls: untreated cells, cells with solvent only, cells with stressor only, and cells with this compound only.
-
-
Incubation: Incubate the plate for the desired period (e.g., 24-48 hours) at 37°C and 5% CO₂.
-
ATP Measurement:
-
Equilibrate the plate and the ATP reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add the ATP reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence on a plate reader.
Protocol 2: Preparation and Storage of this compound
Proper handling is critical for maintaining the compound's activity.
-
Reconstitution: Dissolve this compound powder in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).
-
Aliquoting: Immediately aliquot the stock solution into small, single-use volumes in light-protecting tubes.
-
Storage: Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: When ready to use, thaw a single aliquot and dilute it to the final working concentration in pre-warmed culture medium immediately before adding to cells. Protect the working solution from prolonged exposure to light.
Signaling Pathway and Mechanism of Action
This compound's mechanism is centered on mitigating oxidative stress and inhibiting ferroptosis. Under conditions of low glutathione (GSH), the enzyme 15-lipoxygenase (15-LO) becomes active, leading to lipid peroxidation and eventual cell death via ferroptosis. This compound inhibits 15-LO, thus preventing this cascade. This action is distinct from general ROS scavenging and highlights the importance of using appropriate in vitro models of ferroptosis or glutathione depletion to observe its effects.[4]
References
- 1. curefa.org [curefa.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. friedreichsataxianews.com [friedreichsataxianews.com]
- 4. Evaluating the efficacy of vatiquinone in preclinical models of mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical trials in mitochondrial disorders, an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Apparent Opportunities and Hidden Pitfalls: The Conflicting Results of Restoring NRF2-Regulated Redox Metabolism in Friedreich’s Ataxia Pre-Clinical Models and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing EPI-743 Concentration for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of EPI-743 (Vatiquinone) in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Vatiquinone or PTC-743, is an orally bioavailable small molecule that acts as a potent antioxidant and a key regulator of cellular redox homeostasis.[1][2] Its primary mechanism of action involves the inhibition of 15-lipoxygenase (15-LO), an enzyme implicated in inflammation, oxidative stress, and a form of cell death known as ferroptosis.[1][3] By inhibiting 15-LO, this compound helps to mitigate lipid peroxidation and subsequent cell damage. Additionally, this compound has been shown to modulate the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to an increase in intracellular levels of reduced glutathione (GSH), a critical antioxidant.[4][5]
Q2: What is a recommended starting concentration range for this compound in cell viability assays?
A2: Based on preclinical and clinical in vitro studies, a good starting point for this compound concentration is in the nanomolar (nM) to low micromolar (µM) range. Patient-derived fibroblasts have shown a biological response at concentrations as low as 50 nM, with viability rescue observed at 1 µM under conditions of oxidative stress.[6] In some experimental models, concentrations of 125 nM and 500 nM have been used.[7] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[7] To prepare a stock solution, dissolve the compound in 100% DMSO. For example, a 400 µM stock solution can be prepared and then further diluted in cell culture medium to the desired final concentration.[7] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.[8] Always run a vehicle control (medium with the same final concentration of DMSO as the treated wells) to account for any potential solvent effects.
Q4: Which cell viability assay is most suitable for use with this compound?
A4: Common colorimetric and luminescence-based cell viability assays are suitable for use with this compound. These include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: This assay measures the metabolic activity of cells by the reduction of MTT to formazan.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.
The choice of assay may depend on the specific research question, cell type, and available equipment. It is always advisable to validate the chosen assay for your experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid prolonged storage of diluted this compound in cell culture medium. |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Use a calibrated pipette and mix the cell suspension between plating wells to ensure a uniform cell number. |
| Edge Effects in Multi-well Plates | To minimize evaporation from the outer wells of the plate, which can concentrate media components and affect cell growth, consider not using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Issue 2: High background or interference in the assay.
| Potential Cause | Troubleshooting Step |
| Phenol Red Interference | Phenol red in cell culture media can interfere with colorimetric assays like MTT.[9] Use a phenol red-free medium for the duration of the experiment, or use a "media only" blank to subtract the background absorbance. |
| Serum Interference | Components in fetal bovine serum (FBS) can sometimes interfere with assay reagents. If this is suspected, consider reducing the serum concentration during the assay incubation period, if compatible with your cell line's health. |
| Compound Interference | At high concentrations, this compound itself might interfere with the assay chemistry. Include a control well with this compound in media without cells to check for any intrinsic absorbance or luminescence. |
Issue 3: Unexpected cytotoxicity at low concentrations.
| Potential Cause | Troubleshooting Step |
| DMSO Toxicity | Ensure the final DMSO concentration is at a non-toxic level for your specific cell line (generally ≤0.5%).[8] Perform a dose-response curve for DMSO alone to determine its toxicity profile for your cells. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to a compound. The observed cytotoxicity may be a real biological effect. Confirm the finding with a secondary viability assay. |
| Incorrect Stock Concentration | Verify the initial weight of the compound and the volume of solvent used to prepare the stock solution. |
Quantitative Data
The following table summarizes reported effective concentrations (EC50) and tested concentrations of this compound in various in vitro models. This data can serve as a reference for designing your experiments.
| Cell Type | Experimental Condition | Effective Concentration | Reference |
| Patient-derived Fibroblasts | Oxidative Stress | EC50 ≤ 50 nM | [6] |
| Patient-derived Fibroblasts | Viability Rescue | 1 µM | [6] |
| Human Neonatal Fibroblasts | RSL3 or BSO/iron-induced cell death | 125 nM, 500 nM | [3][7] |
| NSC34 motor neuron-like cells | Serum withdrawal-induced oxidative stress | EC50 of 4 µM for Ebselen (a compound with a similar mechanism) |
Experimental Protocols
General Protocol for a Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete growth medium per well. Incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
General Protocol for a Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Reagent Preparation: Thaw the CellTiter-Glo® reagent and bring it to room temperature.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mixing: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence using a plate-reading luminometer.
Visualizing Key Pathways and Workflows
To further aid in understanding the experimental context, the following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating the efficacy of vatiquinone in preclinical models of mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. What’s the Difference Between DMEM and RPMI? [synapse.patsnap.com]
- 6. Extended Stability of Epinephrine Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light–Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sequence-dependent synergistic cytotoxicity of ecteinascidin-743 and paclitaxel in human breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of vatiquinone in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with vatiquinone in preclinical models. The information is based on publicly available data.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected protective effect of vatiquinone in our cell-based assay. What could be the reason?
A1: The protective effects of vatiquinone are highly specific to the mechanism of cell death induction. Vatiquinone is a selective inhibitor of 15-lipoxygenase (15-LO) and is most effective at preventing ferroptosis, a specific form of iron-dependent cell death characterized by lipid peroxidation.[1][2][3]
-
Troubleshooting:
-
Verify the cell death pathway: Ensure that your experimental model induces ferroptosis. Vatiquinone has been shown to be effective against ferroptosis inducers such as RSL3 (a GPX4 inhibitor) and a combination of Buthionine Sulfoximine (BSO) and iron.[4] However, it is reported to be ineffective against inducers of general mitochondrial oxidative stress like paraquat or mitochondrial complex I inhibitors like rotenone.[2][4]
-
Optimize Vatiquinone Concentration: Ensure you are using an appropriate concentration of vatiquinone for your cell type and experimental conditions.
-
Control for Off-Target Effects: While specific off-target binding data is not extensively available in public literature, consider the possibility of confounding factors in your specific cell line or experimental setup.
-
Q2: Are there any known off-target effects of vatiquinone that could interfere with our experimental results?
A2: Comprehensive public data from broad off-target screening panels (e.g., CEREP or kinase panels) for vatiquinone (also known as EPI-743 or PTC743) is limited. Its primary mechanism of action is the selective inhibition of 15-lipoxygenase (15-LO).[1][3]
However, it is important to consider its metabolism. Pharmacokinetic studies have highlighted that vatiquinone is metabolized by the cytochrome P450 enzyme CYP3A4.[5][6] This can lead to drug-drug interactions.
-
Experimental Considerations:
Q3: We are using a mouse model of mitochondrial disease but do not see a survival benefit with vatiquinone treatment. Is this expected?
A3: Yes, this finding is consistent with published preclinical data. In mouse models of Leigh syndrome (Ndufs4 knockout) and GPX4 deficiency, vatiquinone treatment did not lead to an improvement in overall survival.[2][4] However, in the Ndufs4 knockout model, a potential reduction in seizure risk was observed.[2][4]
-
Troubleshooting and Experimental Design:
-
Alternative Endpoints: Instead of overall survival, consider evaluating other neurological and neuromuscular endpoints that may be more sensitive to the effects of vatiquinone. Clinical trials for Friedreich's ataxia, for example, have used the modified Friedreich's Ataxia Rating Scale (mFARS) and its subscales.[7][8]
-
Dosing and Administration: Ensure that the dose and route of administration in your animal model are appropriate to achieve sufficient exposure in the target tissue.
-
Quantitative Data Summary
Table 1: Preclinical Efficacy of Vatiquinone in Cell-Based Assays
| Cell Death Inducer | Mechanism of Action | Vatiquinone Efficacy | Reference |
| RSL3 | GPX4 inhibitor (induces ferroptosis) | Protective | [4] |
| BSO + Iron | Glutathione synthesis inhibitor + iron overload (induces ferroptosis) | Protective | [4] |
| Paraquat | Inducer of general mitochondrial oxidative stress | Ineffective | [2][4] |
| Rotenone | Mitochondrial complex I inhibitor | Ineffective | [2][4] |
Table 2: Preclinical Efficacy of Vatiquinone in Animal Models
| Animal Model | Disease | Key Findings with Vatiquinone | Reference |
| Ndufs4 knockout mouse | Leigh Syndrome | No improvement in survival; potential reduction in seizure risk | [2][4] |
| Tamoxifen-inducible GPX4 deficient mouse | GPX4 Deficiency | No improvement in survival | [2][4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Vatiquinone Efficacy Against Ferroptosis
-
Cell Culture: Plate human fibroblasts or other relevant cell lines at an appropriate density in a 96-well plate.
-
Vatiquinone Pre-treatment: Pre-treat cells with a dose range of vatiquinone (e.g., 10 nM - 1 µM) for 2-4 hours. Include a vehicle control (e.g., DMSO).
-
Induction of Ferroptosis: Add a ferroptosis inducer such as RSL3 (e.g., 100 nM) or a combination of BSO (e.g., 100 µM) and iron chloride (e.g., 50 µM).
-
Incubation: Incubate for 24-48 hours.
-
Cell Viability Assessment: Measure cell viability using a standard assay such as MTT, CellTiter-Glo, or by quantifying lactate dehydrogenase (LDH) release in the supernatant.
-
Data Analysis: Normalize viability data to the vehicle-treated control and plot dose-response curves to determine the EC50 of vatiquinone's protective effect.
Visualizations
Caption: Vatiquinone's primary mechanism of action.
Caption: In vitro experimental workflow.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Evaluating the efficacy of vatiquinone in preclinical models of Leigh syndrome and GPX4 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTC Therapeutics Announces Positive Results from Long-Term Treatment Studies and Updates on Regulatory Progress for Vatiquinone Friedreich Ataxia Program [prnewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. neurologylive.com [neurologylive.com]
- 6. Characterizing Population Pharmacokinetics of Vatiquinone in Healthy Volunteers and Patients with Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. curefa.org [curefa.org]
- 8. neurologylive.com [neurologylive.com]
Technical Support Center: Understanding and Addressing EPI-743 Variability in Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of EPI-743 (Vatiquinone). It addresses common challenges related to experimental variability across different cell lines through detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Vatiquinone or PTC-743, is an orally bioavailable small molecule that functions as a potent inhibitor of 15-lipoxygenase (15-LO).[1][2] Its primary mechanism involves the reduction of lipid peroxidation and the subsequent prevention of ferroptosis, a form of iron-dependent programmed cell death.[1][2] Additionally, this compound has been shown to augment the biosynthesis of glutathione (GSH), a critical endogenous antioxidant, thereby improving the cellular redox state.[3][4][5]
Q2: In which cell types has this compound been studied?
A2: Preclinical studies have documented the effects of this compound in various cell types, including human neonatal dermal fibroblasts (HDFs) and Human Embryonic Kidney 293 (HEK293) cells.[6][7] It has also been extensively studied in patient-derived fibroblasts from individuals with mitochondrial diseases such as Leigh syndrome and Friedreich's ataxia, as well as in lymphocytes for monitoring glutathione levels.[4][5]
Q3: Why am I observing different responses to this compound in my cell lines?
A3: Variability in the response to this compound across different cell lines can be attributed to several factors, including:
-
Differential expression of 15-lipoxygenase: The primary target of this compound may be expressed at varying levels in different cell types.
-
Baseline oxidative stress and glutathione levels: Cells with higher intrinsic levels of oxidative stress or lower baseline glutathione may exhibit a more pronounced response.
-
Differences in iron metabolism: As ferroptosis is an iron-dependent process, variations in cellular iron handling can influence sensitivity to this compound.
-
Genetic background and metabolic state: The unique genetic and metabolic characteristics of each cell line can impact drug uptake, metabolism, and downstream signaling pathways.
-
Primary vs. immortalized cell lines: Primary cells, being closer to the in vivo state, may respond differently than immortalized cell lines, which have undergone significant genetic and phenotypic changes.[8][9]
Q4: What is the optimal concentration of this compound to use in my experiments?
A4: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response curve for each new cell line to determine the effective concentration range. For instance, in human dermal fibroblasts, 500 nM of this compound has been shown to fully suppress RSL3-induced ferroptotic cell death.
Troubleshooting Guides
Issue 1: High variability in cell viability results between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Calibrate pipettes regularly and use appropriate pipetting techniques.
-
To minimize the "edge effect," consider not using the outer wells of the plate for experimental samples or fill them with sterile media or PBS to maintain humidity.
-
Issue 2: No significant effect of this compound is observed in a cell line expected to be responsive.
-
Possible Cause: Low expression of 15-lipoxygenase, cell line resistance, or suboptimal assay conditions.
-
Troubleshooting Steps:
-
Confirm the expression of 15-lipoxygenase in your cell line via Western blot or qPCR.
-
Ensure that the inducer of ferroptosis (e.g., RSL3, erastin) is used at an appropriate concentration to induce a significant, but not complete, loss of cell viability.
-
Optimize the incubation time for both the ferroptosis inducer and this compound.
-
Verify the activity of your this compound compound.
-
Issue 3: Inconsistent results in glutathione assays.
-
Possible Cause: Sample oxidation during preparation or improper handling.
-
Troubleshooting Steps:
-
Work quickly and on ice during sample preparation to minimize the auto-oxidation of reduced glutathione (GSH).
-
Use a thiol-masking agent like N-ethylmaleimide (NEM) to prevent the oxidation of GSH during the measurement of oxidized glutathione (GSSG).[10]
-
Ensure accurate protein quantification for normalization of glutathione levels.
-
Data Presentation
Table 1: Illustrative Cytoprotective Effects of this compound Against Induced Ferroptosis
| Cell Line | Inducer of Ferroptosis | This compound Concentration | Observed Effect | Reference |
| Human Dermal Fibroblasts (HDFs) | RSL3 (0.2 µM and 2 µM) | 500 nM | Full suppression of RSL3-induced cell death | |
| HEK293 | RSL3 or BSO/iron | Not specified | Robust prevention of cell death | [6][7] |
| Patient Fibroblasts (Leigh Syndrome) | Oxidative stress | Not specified | Increased cell viability | [4] |
| Patient Fibroblasts (Friedreich's Ataxia) | Oxidative stress | Not specified | Protection against oxidative damage | [3] |
Note: Comprehensive, directly comparative quantitative data (e.g., IC50 values) for this compound across a wide range of cell lines is limited in publicly available literature. Researchers are encouraged to perform cell-line-specific dose-response experiments.
Table 2: Reported Effects of this compound on Glutathione Levels
| Cell Type | Condition | Effect of this compound | Reference |
| Lymphocytes (Leigh Syndrome Patients) | Baseline | Significant increase in reduced glutathione (GSH) | [11] |
| Lymphocytes (Leigh Syndrome Patients) | Baseline | 96% decrease in the ratio of oxidized-to-reduced glutathione (OX/GSH) | [11] |
| Patient-derived Fibroblasts | Oxidative Stress | Replenishment of the reduced glutathione pool |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing the cytoprotective effect of this compound against a ferroptosis inducer.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Ferroptosis inducer (e.g., RSL3, erastin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1-2 hours.
-
Add the ferroptosis inducer at a concentration known to cause approximately 50% cell death (EC50).
-
Include appropriate controls: vehicle-only, this compound only, and inducer-only wells.
-
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 2: Measurement of Reduced and Oxidized Glutathione (GSH/GSSG) Ratio
This protocol provides a method to quantify intracellular GSH and GSSG levels following this compound treatment.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Metaphosphoric acid (MPA) or similar deproteinizing agent
-
N-ethylmaleimide (NEM) for GSSG measurement
-
Glutathione reductase
-
NADPH
-
DTNB (5,5'-dithiobis-2-nitrobenzoic acid)
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound for the desired time.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a deproteinizing agent (e.g., MPA) to precipitate proteins.
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
GSSG Measurement:
-
To a portion of the supernatant, add NEM to mask the GSH.
-
In a 96-well plate, add the NEM-treated sample, glutathione reductase, and NADPH.
-
Add DTNB and measure the absorbance kinetically at 412 nm.
-
-
Total Glutathione Measurement:
-
In a separate set of wells, add the untreated supernatant, glutathione reductase, NADPH, and DTNB.
-
Measure the absorbance kinetically at 412 nm.
-
-
Calculation:
-
Calculate GSSG and total glutathione concentrations from a standard curve.
-
Calculate GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.
-
Determine the GSH/GSSG ratio.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in the context of ferroptosis.
Caption: General experimental workflow for assessing this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. curefa.org [curefa.org]
- 2. Characterizing Population Pharmacokinetics of Vatiquinone in Healthy Volunteers and Patients with Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Evaluating the efficacy of vatiquinone in preclinical models of Leigh syndrome and GPX4 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. criver.com [criver.com]
- 10. Fluorometric Estimation of Glutathione in Cultured Microglial Cell Lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutathione: a redox signature in monitoring this compound therapy in children with mitochondrial encephalomyopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
EPI-743 (Vatiquinone) In Vivo Efficacy Enhancement: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the in vivo efficacy of EPI-743 (vatiquinone). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as vatiquinone, is a novel para-benzoquinone that acts as a potent antioxidant.[1][2] Its primary mechanism involves the inhibition of 15-lipoxygenase (15-LO), a key enzyme in the ferroptosis pathway of regulated cell death.[1][3] By inhibiting 15-LO, this compound reduces oxidative stress and lipid peroxidation, which are implicated in the pathophysiology of various mitochondrial diseases.[1][3] Additionally, this compound has been shown to modulate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses, and to increase intracellular levels of reduced glutathione (GSH), a major cellular antioxidant.[4][5]
Q2: In which preclinical models has this compound shown efficacy?
This compound has been evaluated in several preclinical models of mitochondrial and neurodegenerative diseases. Notably, it has been tested in the Ndufs4 knockout mouse model of Leigh syndrome and a tamoxifen-induced glutathione peroxidase 4 (GPX4) deficient mouse model.[1][6] While it did not consistently improve survival in these models, it showed potential in reducing seizure risk and delaying the onset of ataxia.[1][6] In cell culture models, this compound robustly protects against cell death induced by inhibitors of GPX4 (RSL3) or glutathione synthesis (BSO) in combination with iron, highlighting its role in preventing ferroptosis.[6]
Q3: What are the key considerations for formulating this compound for in vivo studies?
This compound is a lipophilic compound, and its oral bioavailability can be influenced by formulation.[7] For preclinical studies, it has been successfully administered via intraperitoneal (IP) injection when dissolved in corn oil.[6] For oral administration, its absorption is enhanced when co-administered with food, particularly a high-fat meal.[7][8] Strategies to improve the oral bioavailability of lipophilic drugs, such as self-emulsifying drug delivery systems (SEDDS), may be applicable to this compound.[9]
Q4: What are the reported adverse effects of this compound in preclinical and clinical studies?
This compound has been generally well-tolerated in both preclinical and clinical studies, with no major dose-limiting toxicities reported.[2][10][11] In a Phase 2 clinical trial for Friedreich's ataxia, no serious adverse events related to the treatment were observed.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or variable drug exposure after oral administration | Poor solubility and dissolution of the lipophilic this compound in the gastrointestinal tract. Food effect influencing absorption. | Formulate this compound in a lipid-based delivery system such as a self-emulsifying drug delivery system (SEDDS) to improve solubility and absorption.[7][9] Administer this compound with a high-fat meal to enhance absorption.[7] Consider alternative routes of administration with higher bioavailability, such as intraperitoneal (IP) injection for preclinical studies.[6] |
| Inconsistent efficacy in animal models | Suboptimal dosing regimen (dose and frequency). Variability in disease progression in the animal model. Issues with formulation stability. | Conduct a dose-response study to determine the optimal therapeutic dose for the specific animal model. Ensure a consistent and stable formulation is used throughout the study. Increase the number of animals per group to account for biological variability. Closely monitor disease progression markers to ensure consistency across experimental groups. |
| Precipitation of this compound in dosing solution | This compound is poorly soluble in aqueous solutions. Use of an inappropriate vehicle. | For IP injections, dissolve this compound in a suitable oil-based vehicle like corn oil.[6] For in vitro studies, dissolve in an organic solvent such as DMSO.[6] Prepare fresh dosing solutions before each administration and visually inspect for any precipitation. |
| Difficulty in monitoring therapeutic response in vivo | Lack of sensitive and specific biomarkers. | Monitor changes in glutathione levels (reduced and oxidized forms) in blood or tissue samples, as this compound is known to modulate the glutathione pathway.[12] Utilize non-invasive imaging techniques, such as SPECT scans with HMPAO, which have been shown to correlate with clinical response in patients.[13] For neurodegenerative models, use established behavioral tests (e.g., rotarod for motor coordination) and monitor for clinical signs like seizure frequency.[6][10] |
Quantitative Data Summary
Table 1: Summary of this compound Efficacy in Preclinical Models
| Animal Model | Disease | Dosage and Administration | Key Efficacy Endpoints | Outcome | Reference |
| Ndufs4 knockout mouse | Leigh Syndrome | 50 mg/kg/day, daily IP injection | Survival, weight loss, forelimb clasping, seizure incidence | No significant impact on survival or disease progression. Potential reduction in seizure risk. | [6] |
| Tamoxifen-induced Gpx4 deficient mouse | Ferroptosis-related neurodegeneration | 50 mg/kg/day, daily IP injection | Survival, weight loss, ataxia onset | No extension of survival. Appeared to delay the onset of ataxia. | [6] |
Table 2: Summary of Key Clinical Trial Outcomes for this compound
| Disease | Study Phase | Dosage | Primary Endpoint | Key Findings | Reference |
| Leigh Syndrome | Phase 2A Open-Label | Not specified | Arrest of disease progression | Statistically significant improvement in neuromuscular and quality of life metrics. | [14] |
| Friedreich's Ataxia | Phase 2 | 200 mg or 400 mg TID | Low-contrast visual acuity | No significant improvement at 6 months. Trend towards improvement in neurological function (FARS score) at 24 months compared to natural history. | [2][3] |
| Leber Hereditary Optic Neuropathy (LHON) | Open-Label | 100-400 mg TID | Visual acuity | Arrest of disease progression and reversal of vision loss in 4 out of 5 patients. | [15] |
| Parkinson's Disease | Open-Label | 200 mg or 400 mg TID | UPDRS scores, brain metabolites (MRS) | Improvement in UPDRS scores and a decrease in glutamine/glutamate levels in the basal ganglia. | [10] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation of this compound in the Ndufs4 Knockout Mouse Model of Leigh Syndrome
-
Animal Model: Ndufs4 knockout mice and wild-type littermate controls.
-
Formulation Preparation:
-
Dissolve this compound in corn oil to a final concentration of 10 mg/mL for a 50 mg/kg dose in a 25g mouse (assuming an injection volume of 125 µL).
-
Prepare the vehicle control using only corn oil.
-
Vortex the solutions thoroughly before each use to ensure homogeneity. Prepare fresh solutions regularly to ensure stability.
-
-
Dosing Regimen:
-
Begin treatment at postnatal day 21 (P21).
-
Administer this compound (50 mg/kg) or vehicle via daily intraperitoneal (IP) injection.
-
-
Efficacy Monitoring:
-
Survival: Monitor and record survival daily.
-
Body Weight: Measure and record body weight daily.
-
Neurological Scoring: Assess for neurological deficits such as ataxia and forelimb clasping at regular intervals (e.g., every other day).
-
Seizure Assessment: Monitor for spontaneous or handling-induced seizures. For a more quantitative measure, use a rotarod assay at a specific age (e.g., P30) to assess exercise-induced seizure incidence.[6]
-
-
Data Analysis:
-
Use Kaplan-Meier survival analysis for survival data.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare body weight and neurological scores between treatment and control groups.
-
Protocol 2: Assessment of this compound Target Engagement - Glutathione Measurement
-
Sample Collection: Collect blood or tissue samples from treated and control animals at specified time points.
-
Sample Preparation:
-
For blood, isolate lymphocytes.
-
For tissues, homogenize in a suitable buffer on ice.
-
-
Glutathione Assay:
-
Measure the levels of reduced glutathione (GSH) and oxidized glutathione (GSSG) using a commercially available kit or by HPLC analysis.[12]
-
-
Data Analysis:
-
Calculate the GSH/GSSG ratio as a key indicator of cellular redox status.
-
Compare the levels of GSH, GSSG, and the GSH/GSSG ratio between this compound treated and vehicle-treated groups using appropriate statistical tests.
-
Visualizations
Caption: Mechanism of action of this compound (vatiquinone).
Caption: General experimental workflow for in vivo efficacy studies of this compound.
Caption: A logical workflow for troubleshooting in vivo experiments with this compound.
References
- 1. Evaluating the efficacy of vatiquinone in preclinical models of mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. curefa.org [curefa.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the efficacy of vatiquinone in preclinical models of mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aavs.org [aavs.org]
- 9. researchgate.net [researchgate.net]
- 10. "this compound Improves Motor Function and CNS Biomarkers in PD: Results From" by Theresa A. Zesiewicz, Kevin Allison et al. [digitalcommons.georgiasouthern.edu]
- 11. researchgate.net [researchgate.net]
- 12. Glutathione: a redox signature in monitoring this compound therapy in children with mitochondrial encephalomyopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Initial experience in the treatment of inherited mitochondrial disease with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound reverses the progression of the pediatric mitochondrial disease--genetically defined Leigh Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound on the clinical course of the mitochondrial disease Leber hereditary optic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Efficacy of EPI-743 (Vatiquinone)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EPI-743 (vatiquinone). The information is designed to address specific issues that may arise during experimentation, particularly regarding the compound's variable efficacy across different models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as vatiquinone, was initially characterized as a potent antioxidant.[1] However, more recent research has identified its primary mechanism as the inhibition of 15-lipoxygenase (15-LO).[2][3][4] This enzyme is a key regulator of ferroptosis, a specific pathway of iron-dependent cell death characterized by lipid peroxidation.[2] By inhibiting 15-LO, this compound aims to mitigate inflammation, oxidative stress, and subsequent cell death implicated in various neurological and mitochondrial diseases.[2]
Q2: We are not observing the expected protective effects of this compound in our cell-based assay. What could be the reason?
A2: The efficacy of this compound is highly dependent on the specific cell death pathway being induced in your experimental model. The compound is a potent inhibitor of ferroptosis but shows limited to no effect against other forms of cell death.[5][6][7][8]
Troubleshooting Steps:
-
Verify the Induced Cell Death Pathway: Confirm that your experimental insult (e.g., RSL3, BSO with iron) specifically induces ferroptosis. This compound is effective against these inducers.[5][6][7]
-
Consider Alternative Pathways: If you are using general mitochondrial toxins like paraquat or rotenone, which induce cell death through mechanisms other than ferroptosis, this compound is not expected to be effective.[5][6][7]
-
Review Compound Concentration and Purity: Ensure the correct concentration of this compound is used and that the compound's integrity has been maintained during storage and handling.
Q3: Our in vivo study using a mouse model of mitochondrial disease is not showing a significant improvement in survival or disease progression with this compound treatment. Why might this be?
A3: This is a critical observation that has been reported in formal preclinical studies. A key reason for the lack of efficacy in certain animal models is likely a mismatch between the drug's mechanism of action and the primary pathological driver in that specific disease model.[3]
Troubleshooting and Considerations:
-
Pathogenic Pathway Mismatch: The Ndufs4 knockout mouse model of Leigh syndrome, for example, did not show improvements in survival with this compound treatment.[5][6][7] This suggests that 15-lipoxygenase-mediated ferroptosis may not be the primary driver of disease progression in this specific model, even though mitochondrial dysfunction and oxidative stress are present.
-
Disease Heterogeneity: Mitochondrial diseases are genetically and biochemically diverse.[9] The underlying genetic defect can lead to different primary pathologies. This compound's efficacy will likely be limited to diseases where 15-LO activity is a critical pathogenic factor.
-
Pharmacokinetics and Dosing: While population pharmacokinetic (PopPK) modeling has been conducted to understand the drug's profile, ensure that the dosing regimen in your animal model achieves adequate exposure in the target tissues.[10]
-
Endpoint Selection: While survival and overall disease progression are key endpoints, consider assessing more specific markers related to the drug's mechanism. For instance, this compound has been observed to potentially reduce seizure risk in the Ndufs4(-/-) model, suggesting a more nuanced effect.[5][6][7]
Troubleshooting Guide: Interpreting Clinical vs. Preclinical Data
Issue: Discrepancy between promising open-label human trial data and negative results in robust animal models.
Analysis: Early clinical trials in diseases like Leigh syndrome and Leber Hereditary Optic Neuropathy (LHON) showed promising results, with some patients experiencing arrested disease progression or even reversal of symptoms.[11][12] However, these were often open-label studies or compared against historical controls, which can be subject to bias.[13] In contrast, a placebo-controlled trial in Friedreich's ataxia did not meet its primary endpoint, and rigorous preclinical studies in specific mouse models of mitochondrial disease showed no survival benefit.[4][5][6][7][14]
Key Considerations for Researchers:
-
Model Selection is Crucial: The choice of an animal model should be carefully justified based on its pathological relevance to the specific mechanism of the drug being tested. A model where 15-LO-mediated ferroptosis is a demonstrated key driver of pathology would be more appropriate for evaluating this compound.
-
Rely on Placebo-Controlled Data: When evaluating efficacy, prioritize data from randomized, double-blind, placebo-controlled trials over open-label or natural history-controlled studies to minimize bias.
-
Mechanism-Specific Endpoints: In addition to broad clinical outcomes, incorporate biomarkers that directly measure the drug's target engagement and downstream effects (e.g., markers of lipid peroxidation, 15-LO activity).
Data Presentation
Table 1: Summary of this compound Efficacy in Selected In Vitro Models
| Cell Type | Inducer of Cell Death | This compound (Vatiquinone) Efficacy | Reference |
| Human Fibroblasts | RSL3 (GPX4 inhibitor) | Robustly prevented cell death | [3] |
| Human Fibroblasts | BSO + Iron | Robustly prevented cell death | [3] |
| Human Fibroblasts | Paraquat | No effect on cell death | [3] |
| HEK293 Cells | Rotenone | Failed to attenuate cell death | [5] |
Table 2: Summary of this compound Efficacy in Selected In Vivo and Clinical Studies
| Model/Disease | Study Type | Key Outcome(s) | Efficacy Finding | Reference |
| Ndufs4(-/-) Mouse Model (Leigh Syndrome) | Preclinical, In Vivo | Disease onset, progression, survival | No impact on survival or disease progression; may have reduced seizure risk. | [5][6][7] |
| GPX4 Deficiency Mouse Model | Preclinical, In Vivo | Survival | No impact on survival. | [5][6][7] |
| Leber Hereditary Optic Neuropathy (LHON) | Open-Label Clinical Trial | Visual acuity, retinal nerve fiber layer thickness | 4 of 5 patients showed arrest of disease progression and reversal of visual loss. | [11] |
| Leigh Syndrome (Genetically Confirmed) | Open-Label Phase 2A Clinical Trial | Newcastle Pediatric Mitochondrial Disease Scale, Gross Motor Function Measure | Statistically significant improvement in primary endpoints; reversal of disease progression compared to natural history. | [12] |
| Friedreich's Ataxia (FA) | Randomized, Placebo-Controlled Trial (6 mos) | Low-contrast visual acuity, Friedreich's Ataxia Rating Scale (FARS) | No significant differences between this compound and placebo on the primary endpoint at 6 months. | [2][14] |
| Friedreich's Ataxia (FA) | Phase 2/3 Clinical Trial (MOVE-FA) | FARS score, Upright Stability | Failed to show a significant effect on overall neurological disability (primary endpoint); significant positive effect seen on the upright stability subscale. | [4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Efficacy Against Ferroptosis Inducers
-
Objective: To determine if this compound can prevent cell death induced by specific ferroptosis activators.
-
Cell Lines: Human fibroblasts or HEK293 cells.
-
Methodology:
-
Cell Plating: Plate cells at a suitable density in 96-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Induction of Ferroptosis: Add a known ferroptosis inducer:
-
GPX4 Inhibition: RSL3 (e.g., 100-200 nM).
-
Glutathione Depletion: L-buthionine-(S,R)-sulfoximine (BSO) in combination with excess iron (e.g., BSO at 1 mM, Iron Citrate at 100 µM).
-
-
Incubation: Incubate for 24-48 hours.
-
Viability Assessment: Measure cell viability using a standard assay such as CellTiter-Glo® (Promega) or by measuring propidium iodide uptake for cell death.
-
-
Expected Outcome: this compound should show a dose-dependent increase in cell viability in wells treated with RSL3 or BSO/Iron, but not in wells treated with non-ferroptotic toxins like paraquat.[3][5]
Visualizations
Caption: Mechanism of this compound in the ferroptosis pathway.
Caption: Troubleshooting workflow for limited this compound efficacy.
References
- 1. ataxia.org.uk [ataxia.org.uk]
- 2. curefa.org [curefa.org]
- 3. Evaluating the efficacy of vatiquinone in preclinical models of mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. friedreichsataxianews.com [friedreichsataxianews.com]
- 5. Evaluating the efficacy of vatiquinone in preclinical models of Leigh syndrome and GPX4 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating the efficacy of vatiquinone in preclinical models of mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mitoaction.org [mitoaction.org]
- 10. mdpi.com [mdpi.com]
- 11. Effect of this compound on the clinical course of the mitochondrial disease Leber hereditary optic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound reverses the progression of the pediatric mitochondrial disease--genetically defined Leigh Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
Overcoming challenges in EPI-743 delivery to target tissues
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs to address challenges in the delivery of EPI-743 (also known as Vatiquinone and PTC-743) to target tissues.
Troubleshooting Guide
This guide addresses common issues encountered during pre-clinical and clinical research with this compound, focusing on delivery and efficacy.
Issue 1: High Variability or Poor Bioavailability in Animal Studies
-
Question: My in vivo experiments show inconsistent plasma concentrations and low efficacy of orally administered this compound. What could be the cause?
-
Answer: The oral bioavailability of this compound is highly dependent on its administration conditions. A significant factor is the presence of food. Studies have shown that a medium-fat meal can increase the drug's exposure by up to 25-fold compared to a fasted state.[1][2] Inconsistent feeding schedules or administration in a fasted state will lead to high variability and low plasma levels.
-
Troubleshooting Steps:
-
Standardize Administration Protocol: Always administer this compound with a fat-containing meal. For rodent studies, consider a vehicle containing oil (e.g., sesame oil) or co-administering with a small amount of fatty food.[3][4]
-
Verify Formulation: Ensure the compound is properly solubilized. This compound is a lipophilic molecule. For oral gavage, use a formulation that ensures its suspension and absorption. Clinical trials have used oral solutions (100 mg/mL) or liquid-filled capsules.[4]
-
Check for Malabsorption: In disease models, check for gastrointestinal issues or fat malabsorption, as this can severely impair drug absorption.[4]
-
-
Issue 2: Lack of Efficacy in an In Vitro Oxidative Stress Model
-
Question: this compound is not protecting my cells from oxidative stress in my in vitro assay. Why is it not working?
-
Answer: this compound's protective mechanism is specific. It is highly effective at preventing ferroptosis, a type of iron-dependent cell death involving lipid peroxidation, by inhibiting the 15-lipoxygenase (15-LO) enzyme.[1][5] Its efficacy is most pronounced in models where oxidative stress is induced by glutathione depletion (e.g., using L-buthionine-(S,R)-sulfoximine, BSO) or direct inhibition of glutathione peroxidase 4 (GPX4) (e.g., using RSL3).[5][6] However, it has been shown to be ineffective against cell death induced by general mitochondrial oxidative stress inducers like paraquat or the complex I inhibitor rotenone.[5][7]
-
Troubleshooting Steps:
-
Review Your Model: Confirm that your method of inducing oxidative stress aligns with this compound's mechanism of action. If you are using a general ROS inducer, the 15-LO/ferroptosis pathway may not be the primary driver of cell death.
-
Use Positive Controls: Test this compound in a validated assay using BSO/iron or RSL3 to confirm the activity of your compound stock.
-
Optimize Concentration: Ensure you are using an appropriate concentration range. Effective concentrations in vitro have been reported in the nanomolar to low micromolar range.[3]
-
-
Issue 3: Difficulty Confirming CNS Target Engagement
-
Question: I am studying a neurological disease model, and while I can measure plasma levels of this compound, I am unsure if it is reaching the brain and engaging its target. How can I verify this?
-
Answer: this compound is known to cross the blood-brain barrier.[8][9][10] Several non-invasive and invasive methods can be used to confirm CNS delivery and target engagement.
-
Troubleshooting Steps:
-
Magnetic Resonance Spectroscopy (MRS): In a clinical study on Parkinson's disease, 3T MRS was used to measure brain metabolite levels. A significant decrease in glutamine/glutamate levels in the basal ganglia was observed following this compound treatment, indicating CNS target engagement and a reduction in oxidative stress.[11][12]
-
SPECT Imaging: Technetium-99m-hexamethylpropyleneamine oxime (HMPAO) SPECT scans can assess brain redox status. HMPAO is a redox-sensitive tracer that is retained in cells with sufficient reducing equivalents. Increased HMPAO uptake has been observed in patients responding to this compound therapy, correlating with clinical improvement.[13][14]
-
Direct Tissue Measurement: For preclinical models, direct measurement of this compound concentrations in brain homogenates via LC-MS/MS is the most definitive method to quantify brain penetration.
-
-
Frequently Asked Questions (FAQs)
Pharmacokinetics & Delivery
-
Q1: What is the recommended way to administer this compound to maximize bioavailability?
-
Q2: Does this compound interact with other drugs?
-
A2: Yes, significantly. This compound is metabolized primarily by the cytochrome P450 enzyme CYP3A4.[15][16]
-
Strong CYP3A4 inhibitors (e.g., itraconazole, ketoconazole) can increase this compound plasma concentration and systemic exposure by approximately 3-fold.[2][15][16]
-
Strong CYP3A4 inducers (e.g., rifampin) can reduce this compound plasma concentration and exposure by about 50%.[1][2][15][16]
-
Co-administration with drugs that modulate CYP3A4 activity should be carefully considered and likely requires dose adjustments.[17][18][19]
-
-
-
Q3: Can this compound cross the blood-brain barrier (BBB)?
Mechanism of Action
-
Q4: What is the primary mechanism of action for this compound?
-
A4: this compound is a para-benzoquinone that modulates cellular redox status. It acts as a substrate for the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1).[10][20] This interaction increases the intracellular pool of reduced glutathione (GSH), a critical antioxidant.[8][20] By boosting the GSH-dependent antioxidant system and inhibiting the 15-lipoxygenase (15-LO) enzyme, this compound protects cells from lipid peroxidation and ferroptosis.[1][5]
-
-
Q5: Is this compound a general antioxidant?
Data Presentation
Table 1: Population Pharmacokinetic (PopPK) Model Parameters for Vatiquinone (this compound) Data derived from a two-compartment model with parallel zero- and first-order absorption.[1][2]
| Parameter | Description | Mean Value | Units |
| Absorption | |||
| F1 | Absorption fraction via first-order process | 74.4 | % |
| ka | First-order absorption rate constant | 0.20 | h-1 |
| ALAG1 | Absorption lag time | 2.79 | h |
| D2 | Duration of zero-order absorption | 6.03 | h |
| Distribution | |||
| Vc/F | Apparent volume of distribution (Central) | 180.75 | L |
| Vp/F | Apparent volume of distribution (Peripheral) | 4852.69 | L |
| Clearance | |||
| CL/F | Apparent clearance | 162.72 | L/h |
Table 2: Impact of Covariates on Vatiquinone (this compound) Systemic Exposure [1][2][15][16]
| Covariate | Effect on Exposure (AUC) | Fold Change |
| Food | ||
| Medium-Fat Meal vs. Fasted | Increase | Up to 25x |
| Co-medication | ||
| Strong CYP3A4 Inhibitor (Itraconazole) | Increase | ~2.9x |
| Strong CYP3A4 Inducer (Rifampin) | Decrease | ~0.54x (46% reduction) |
| Disease Status | ||
| Friedreich's Ataxia vs. Healthy | Decrease | ~0.81x (19% reduction) |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Oxidative Stress
This protocol is designed to assess the protective effects of this compound against ferroptosis induced by glutathione peroxidase 4 (GPX4) inhibition.
-
Cell Plating: Plate human fibroblasts or other relevant cell lines in 24-well plates. Allow cells to adhere and grow to approximately 50% confluency.[6]
-
Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 10 nM to 5 µM) or vehicle control for 2-4 hours.
-
Induction of Ferroptosis: Add the GPX4 inhibitor RSL3 to the media at a pre-determined cytotoxic concentration (e.g., 0.2 µM).[5][6]
-
Incubation: Incubate the cells for 24 hours under standard cell culture conditions.
-
Viability Assessment:
-
Remove media and wash wells with 1X PBS.
-
Stain cells with a solution containing a live-cell nuclear stain (e.g., Hoechst 33342) and a dead-cell nuclear stain (e.g., Ethidium Homodimer-1).[6]
-
Image the plates using fluorescence microscopy.
-
-
Data Analysis: Quantify the number of live and dead cells in each well. Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated, unstressed control. Plot cell viability versus this compound concentration to determine the EC50.
Protocol 2: Assessment of Brain Redox Status using HMPAO SPECT Imaging
This protocol outlines a non-invasive method to measure changes in brain redox state in response to this compound treatment in animal models.
-
Baseline Imaging:
-
Anesthetize the animal (e.g., with isoflurane).
-
Administer a bolus of Technetium-99m-hexamethylpropyleneamine oxime (99mTc-HMPAO) intravenously.[13]
-
After a defined uptake period (e.g., 30-60 minutes), perform a SPECT scan of the brain to establish a baseline measure of tracer uptake.
-
-
This compound Treatment: Administer this compound orally with a fat-containing vehicle daily for the desired treatment period (e.g., 3 months).[14]
-
Follow-up Imaging: Repeat the HMPAO SPECT scan procedure at the end of the treatment period.
-
Image Analysis:
-
Co-register SPECT images with an anatomical reference (e.g., MRI or a standard brain atlas).
-
Define regions of interest (ROIs) such as the cerebellum, cortex, and basal ganglia.
-
Quantify the mean tracer uptake within each ROI for both baseline and follow-up scans.
-
-
Data Interpretation: Calculate the percent change in HMPAO uptake from baseline for each ROI. A significant increase in uptake post-treatment suggests an improvement in the brain's redox status, indicating successful target engagement by this compound.[13][14]
Mandatory Visualizations
Caption: Proposed mechanism of action for this compound in mitigating oxidative stress.
Caption: Experimental workflow for assessing CNS redox status using SPECT imaging.
Caption: Troubleshooting flowchart for low efficacy of this compound in experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterizing Population Pharmacokinetics of Vatiquinone in Healthy Volunteers and Patients with Friedreich's Ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Evaluating the efficacy of vatiquinone in preclinical models of Leigh syndrome and GPX4 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the efficacy of vatiquinone in preclinical models of mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the efficacy of vatiquinone in preclinical models of mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Apparent Opportunities and Hidden Pitfalls: The Conflicting Results of Restoring NRF2-Regulated Redox Metabolism in Friedreich’s Ataxia Pre-Clinical Models and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. "this compound Improves Motor Function and CNS Biomarkers in PD: Results From" by Theresa A. Zesiewicz, Kevin Allison et al. [digitalcommons.georgiasouthern.edu]
- 12. researchgate.net [researchgate.net]
- 13. Initial experience in the treatment of inherited mitochondrial disease with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Vatiquinone - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 16. Effect of Itraconazole, a CYP3A4 Inhibitor, and Rifampin, a CYP3A4 Inducer, on the Pharmacokinetics of Vatiquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic-pharmacodynamic consequences and clinical relevance of cytochrome P450 3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolism-related pharmacokinetic drug−drug interactions with tyrosine kinase inhibitors: current understanding, challenges and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolism-related pharmacokinetic drug-drug interactions with tyrosine kinase inhibitors: current understanding, challenges and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Managing confounding variables in EPI-743 animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing EPI-743 (vatiquinone) in preclinical animal models of mitochondrial disease.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound, also known as vatiquinone, was initially thought to act as a general antioxidant.[1][2] However, more recent evidence suggests its primary mechanism of action is the inhibition of 15-lipoxygenase (15-LO).[2][3] This enzyme is a key regulator of ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[2][3] By inhibiting 15-LO, this compound is believed to protect cells from this form of oxidative damage.
Q2: What are the common animal models used to study this compound?
A2: Two primary animal models have been utilized in recent preclinical studies of this compound[1][3][4]:
-
Ndufs4 Knockout (KO) Mouse: This is a model for Leigh syndrome, a severe pediatric mitochondrial disease. These mice have a deficiency in a subunit of Complex I of the electron transport chain, leading to a progressive and fatal encephalomyopathy.[3][5]
-
Tamoxifen-Inducible GPX4 Deficient Mouse: This model allows for the conditional knockout of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation and ferroptosis.[3] This model is useful for studying the direct effects of this compound on the ferroptosis pathway.
Q3: What is a recommended vehicle and route of administration for this compound in mice?
A3: In a key preclinical study, this compound (vatiquinone) was administered via intraperitoneal (IP) injection.[3] The vehicle used was oil, though the specific type was not stated.[3] For oral administration, which has been used in clinical trials, this compound is available as oral capsules or a liquid solution.[6] When preparing formulations for animal studies, it is crucial to ensure the stability and solubility of the compound in the chosen vehicle. Common oils used in rodent studies include corn oil, sesame oil, and sunflower oil. A pilot study to determine the optimal, well-tolerated vehicle and concentration is recommended.
Q4: What are some of the key confounding variables to consider in this compound animal studies?
A4: Several factors can influence the outcome of this compound animal studies and should be carefully controlled:
-
Genetic Background of Animal Models: The phenotype of knockout mice can vary depending on the background strain. It is essential to use littermate controls and maintain a consistent genetic background throughout the study.
-
Diet: The composition of the animal chow can significantly impact the phenotype of Ndufs4 knockout mice, with synthetic diets potentially leading to more severe symptoms.[7] Standardize the diet across all experimental groups.
-
Housing Conditions: Standard vivarium conditions, including a 12-hour light-dark cycle, controlled temperature, and humidity, should be maintained.[8]
-
Animal Handling and Stress: The severe neurological phenotype of Ndufs4 knockout mice can make them more susceptible to stress from handling and procedures like oral gavage.[7][9] Proper training in animal handling techniques is crucial to minimize stress, which can be a confounding variable.[9]
-
Tamoxifen Induction (for GPX4 model): The dose and timing of tamoxifen administration to induce Cre recombinase and subsequent gene knockout must be consistent across all animals in the inducible GPX4 model.[3]
-
Vehicle Effects: The vehicle itself can have biological effects. Therefore, a vehicle-only control group is essential to distinguish the effects of this compound from those of the vehicle.[3]
Troubleshooting Guides
Issue 1: High Variability in Animal Survival and Phenotype
-
Possible Cause: Inconsistent genetic background, diet, or environmental stressors.
-
Troubleshooting Steps:
-
Verify Genetic Background: Ensure that all experimental animals are from the same genetic background and that littermate controls are used.
-
Standardize Diet: Use a consistent and well-defined chow for all animals. For Ndufs4 KO mice, be aware that synthetic diets can exacerbate phenotypes.[7]
-
Control Environment: Maintain consistent housing conditions (temperature, humidity, light cycle).
-
Minimize Stress: Handle animals gently and consistently. For procedures like oral gavage, ensure personnel are well-trained to minimize stress and the risk of injury.[10][11]
-
Issue 2: Inconsistent or Unexpected Results with this compound Treatment
-
Possible Cause: Issues with drug formulation, stability, or administration.
-
Troubleshooting Steps:
-
Confirm Drug Formulation: Verify the concentration and purity of the this compound stock solution.
-
Assess Stability: If using a custom formulation, perform stability tests to ensure this compound does not degrade in the vehicle under storage and experimental conditions.
-
Refine Administration Technique: For IP injections, ensure proper placement to avoid injection into the gut or other organs. For oral gavage, use appropriate technique to prevent aspiration or esophageal injury.[10][11] Consider precoating the gavage needle with sucrose to reduce stress in the animals.[9]
-
Dose-Response Study: If the expected therapeutic effect is not observed, consider conducting a dose-response study to determine the optimal dose for the specific animal model and endpoint being measured.
-
Issue 3: Difficulty in Performing Procedures on Phenotypically Severe Animals
-
Possible Cause: The progressive neurological phenotype of models like the Ndufs4 knockout mouse can make procedures challenging.[7]
-
Troubleshooting Steps:
-
Adapt Handling Techniques: Use handling methods that provide good support for animals with motor deficits.
-
Optimize Dosing Regimen: For oral gavage in animals with swallowing difficulties, consider using a more palatable vehicle or smaller volumes.
-
Provide Supportive Care: Ensure easy access to food and water, potentially on the cage floor, for animals with impaired mobility.[8]
-
Anesthesia Considerations: Ndufs4 knockout mice may have increased sensitivity to anesthetics.[5] If anesthesia is required, use caution and monitor the animals closely.
-
Data Presentation
Table 1: Summary of this compound (Vatiquinone) Effects on Survival in Preclinical Mouse Models
| Animal Model | Treatment Group | Median Survival (Days) | Statistical Significance vs. Control | Reference |
| Ndufs4 KO | Untreated | ~55 | - | [3] |
| Vehicle (Oil) | ~55 | Not Significant | [3] | |
| Vatiquinone (50 mg/kg/day) | ~55 | Not Significant | [3] | |
| GPX4 Deficient | Vehicle (Oil) | ~15 post-induction | - | [3] |
| Vatiquinone (50 mg/kg/day) | ~15 post-induction | Not Significant | [3] |
Table 2: Summary of this compound (Vatiquinone) Effects on Motor Function in Ndufs4 KO Mice
| Endpoint | Treatment Group | Age (Postnatal Days) | Observation | Statistical Significance vs. Control | Reference |
| Rotarod Performance | Untreated, Vehicle, Vatiquinone | 30 | No significant impairment in any group | Not Applicable | [3] |
| Forelimb Clasping Onset | Untreated, Vehicle, Vatiquinone | ~40-45 | No significant difference in onset | Not Significant | [3] |
| Exercise-Induced Seizures | Untreated, Vehicle | 30 | Seizures observed | - | [3] |
| Vatiquinone | 30 | Appeared to suppress seizures | Not Statistically Significant | [3] |
Experimental Protocols
Protocol 1: this compound Administration in Ndufs4 KO and GPX4 Deficient Mice
-
Compound Preparation: Prepare a stock solution of this compound (vatiquinone) in a suitable oil vehicle (e.g., sunflower oil, sesame oil) to achieve the desired final concentration for injection. A dose of 50 mg/kg has been used previously.[3]
-
Administration:
-
Control Groups: Include an untreated control group and a vehicle-only control group that receives the same volume of the oil vehicle via IP injection.
-
Monitoring: Monitor animals daily for changes in weight, clinical signs of disease progression (e.g., ataxia, clasping), and survival.
Protocol 2: Assessment of Motor Function in Ndufs4 KO Mice
-
Rotarod Test:
-
Acclimatize mice to the rotarod apparatus for a few days prior to testing.
-
On the day of testing (e.g., postnatal day 30), place the mouse on the rotating rod.
-
Record the latency to fall for a set maximum time (e.g., 600 seconds).[3]
-
Perform multiple trials and record the best performance.
-
-
Forelimb Clasping:
-
Gently lift the mouse by the tail.
-
Observe for the clasping phenotype, where the mouse curls its forelimbs towards its body.
-
Record the age of onset of this behavior.[7]
-
Mandatory Visualization
References
- 1. Evaluating the efficacy of vatiquinone in preclinical models of mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. curefa.org [curefa.org]
- 3. Evaluating the efficacy of vatiquinone in preclinical models of mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ndufs4 knockout mouse models of Leigh syndrome: pathophysiology and intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. friedreichsataxianews.com [friedreichsataxianews.com]
- 7. grillolabuc.com [grillolabuc.com]
- 8. Bezafibrate Rescues Mitochondrial Encephalopathy in Mice via Induction of Daily Torpor and Hypometabolic State - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. youtube.com [youtube.com]
Technical Support Center: Interpreting Conflicting Data from EPI-743 (Vatiquinone) Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the nuances of EPI-743 (vatiquinone) clinical trial data. Given the variable outcomes observed across different studies, this guide offers detailed information to aid in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (vatiquinone), and what is its proposed mechanism of action?
This compound, also known as vatiquinone, is an orally bioavailable small molecule that is a structural analog of coenzyme Q10. It is being investigated for the treatment of mitochondrial diseases. The proposed mechanism of action centers on its ability to act as a cofactor for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). By promoting NQO1 activity, this compound is thought to increase the NAD+/NADH ratio, a critical indicator of cellular redox state. This modulation helps to restore cellular energetic balance and reduce oxidative stress, which are key pathological features of mitochondrial disorders.
Q2: Why have clinical trials for this compound shown conflicting results?
The conflicting outcomes in this compound clinical trials can be attributed to several factors, including:
-
Disease Heterogeneity: Mitochondrial diseases are clinically and genetically diverse. The underlying genetic mutation and the stage of disease progression in the patient population can significantly influence the response to treatment.
-
Patient Population Size and Age: Early-phase trials often involve small patient numbers, which can limit statistical power. Furthermore, the age of the patient population can be a significant variable, with some studies suggesting that younger patients may show a more robust response.
-
Primary Endpoints and Outcome Measures: Different trials have used various primary and secondary endpoints. For instance, some studies in Friedreich's Ataxia focused on neurological scales like the Friedreich's Ataxia Rating Scale (FARS), while others in Leigh Syndrome used the Newcastle Paediatric Mitochondrial Disease Scale (NPMDS). The sensitivity and appropriateness of these scales for measuring change over the trial duration can impact the results.
-
Trial Duration and Dosage: The length of the treatment period and the administered dose of this compound have varied between trials. It is possible that longer treatment durations or different dosing strategies are required to observe significant clinical benefits.
Troubleshooting Guide
Issue: Difficulty in replicating positive findings from early-phase this compound trials.
Possible Causes and Solutions:
-
Sub-optimal Patient Stratification: The broad inclusion criteria in your study might be masking a positive effect in a specific sub-population.
-
Recommendation: Analyze your patient cohort for genetic or phenotypic markers that correlate with response. Consider designing future studies with more stringent inclusion criteria based on disease severity, genetic diagnosis, or specific biomarkers.
-
-
Inappropriate Outcome Measures: The chosen primary endpoint may not be sensitive enough to detect subtle changes within the timeframe of your experiment.
-
Recommendation: Incorporate a range of secondary and exploratory endpoints, including both clinical assessments and objective biomarkers (e.g., markers of oxidative stress, NAD+/NADH ratio). This can provide a more holistic view of the drug's effect.
-
-
Insufficient Treatment Duration: The experimental timeline may be too short to observe clinically meaningful changes in slowly progressing diseases.
-
Recommendation: Review the progression rate of the specific mitochondrial disease you are studying. Consider extending the treatment period in your experimental design or incorporating intermediate time points for analysis.
-
Quantitative Data from Key Clinical Trials
Table 1: this compound in Friedreich's Ataxia
| Trial/Study | Phase | Number of Patients | Dosage | Duration | Key Outcomes | Reference |
| Gale et al. | Phase 2a | 12 | 5 mg/kg three times daily | 6 months | Improvement in the Friedreich's Ataxia Rating Scale (FARS) neurologic score. | |
| Retrotope, Inc. | Phase 2/3 | 59 | 200 mg three times daily | 24 months | No significant difference in the primary endpoint (change in FARS score from baseline) compared to placebo. |
Table 2: this compound in Leigh Syndrome
| Trial/Study | Phase | Number of Patients | Dosage | Duration | Key Outcomes | Reference |
| Martinelli et al. | Open-label | 10 | 5-10 mg/kg three times daily | 6 months | Improvement in the Newcastle Paediatric Mitochondrial Disease Scale (NPMDS) score. | |
| Pastore et al. | Open-label | Not specified | Not specified | Not specified | Reduced systemic oxidative stress. |
Experimental Protocols
Protocol 1: Assessment of Neurological Function in Friedreich's Ataxia
-
Objective: To quantify changes in neurological impairment in Friedreich's Ataxia patients treated with this compound.
-
Methodology: The Friedreich's Ataxia Rating Scale (FARS) is a standardized clinical assessment tool. It comprises four subscales:
-
Gait and Posture: Assesses walking ability, balance, and coordination.
-
Kinetic Functions: Evaluates upper limb coordination and fine motor skills.
-
Dysarthria: Measures speech clarity and articulation.
-
Oculomotor Functions: Examines eye movements.
-
-
Procedure: A trained neurologist administers the FARS at baseline and at predefined follow-up intervals (e.g., 6, 12, and 24 months). Each item on the scale is scored, and a total score is calculated. A lower score indicates less neurological impairment.
Protocol 2: Evaluation of Disease Severity in Leigh Syndrome
-
Objective: To measure the overall disease burden and progression in Leigh Syndrome patients.
-
Methodology: The Newcastle Paediatric Mitochondrial Disease Scale (NPMDS) is a validated tool for assessing the severity and progression of mitochondrial diseases in children. It consists of four domains:
-
Gross Motor Function: Evaluates mobility and large muscle coordination.
-
Fine Motor Function and Communication: Assesses hand-eye coordination and speech.
-
Cognition and Learning: Measures cognitive abilities.
-
System-Specific Involvement: Captures the impact of the disease on various organ systems.
-
-
Procedure: The NPMDS is completed by a clinician based on physical examination and patient/caregiver interviews at baseline and subsequent study visits. A higher score indicates greater disease severity.
Visualizations
Caption: Proposed mechanism of action of this compound (vatiquinone).
Caption: Generalized workflow for a randomized, placebo-controlled clinical trial of this compound.
Validation & Comparative
A Preclinical Showdown: EPI-743 (Vatiquinone) vs. Idebenone in Mitochondrial Disease Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two key investigational drugs for mitochondrial diseases: EPI-743 (Vatiquinone) and idebenone. This analysis is based on available experimental data from in vitro and in vivo models.
Mitochondrial diseases are a group of debilitating genetic disorders affecting cellular energy production. With limited therapeutic options, research into novel treatments is critical. This compound and idebenone are two small molecules that have been extensively studied for their potential to mitigate the effects of mitochondrial dysfunction. This guide summarizes their comparative efficacy in preclinical settings, details the experimental methodologies used in key studies, and visualizes their proposed mechanisms of action.
At a Glance: Key Differences in Preclinical Efficacy
| Feature | This compound (Vatiquinone) | Idebenone |
| Primary Mechanism | Potent antioxidant, inhibitor of 15-lipoxygenase (15-LO)[1][2], modulates NAD(P)H:quinone oxidoreductase 1 (NQO1) to increase glutathione levels[3][4]. | Coenzyme Q10 analog, acts as a mitochondrial electron carrier, bypassing Complex I and reducing oxidative stress[5][6]. |
| Potency | Reported to be 1,000- to 10,000-fold more potent than idebenone in protecting patient fibroblasts from oxidative stress[3][4]. | |
| Neuroprotection | Demonstrates neuroprotective effects by preventing ferroptosis and improving neuronal survival[2]. | Shows neuroprotective effects, but efficacy may be limited by low NQO1 activity in neurons[7]. |
| Key Preclinical Models | Ndufs4 knockout mouse (Leigh syndrome), Friedreich's ataxia patient fibroblasts. | Ndufs4 knockout mouse (Leigh syndrome), Friedreich's ataxia patient fibroblasts, LHON patient fibroblasts. |
Quantitative Data Comparison
The following tables summarize the quantitative data from key preclinical studies, providing a direct comparison of the efficacy of this compound and idebenone in various models of mitochondrial disease.
In Vitro Models
| Model System | Parameter Measured | This compound (Vatiquinone) Result | Idebenone Result | Reference |
| Friedreich's Ataxia Patient Fibroblasts (under oxidative stress) | Cell Viability (EC50) | ~21 nM | ~0.5 µM | [8] |
| Friedreich's Ataxia Patient Fibroblasts | NRF2 Activation | Induced NRF2 expression | Induced NRF2 expression | [1] |
| Leigh Syndrome Patient Fibroblasts | Not available | Not available | Not available | |
| LHON Patient Fibroblasts | Complex I Enzymatic Activity | Not available | 42% increase | [5] |
In Vivo Models
| Model System | Key Finding | This compound (Vatiquinone) Result | Idebenone Result | Reference |
| Ndufs4 Knockout Mouse (Leigh Syndrome) | Survival | No impact on survival | Not reported to improve survival | [9] |
| Ndufs4 Knockout Mouse (Leigh Syndrome) | Neurological Phenotype | May reduce seizure risk | Did not reverse visual impairment | [6][9] |
| HtrA2 Knockout Mouse (Mitochondrial Dysfunction) | Survival | Not available | Increased median survival by 7 days | [10] |
| HtrA2 Knockout Mouse (Mitochondrial Dysfunction) | Motor Function | Not available | Significantly delayed onset and progression of motor deficits | [10] |
Signaling Pathways and Mechanisms of Action
This compound (Vatiquinone) Signaling Pathway
This compound is a para-benzoquinone that modulates the cellular redox state, primarily through its interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1). This interaction is believed to increase the levels of reduced glutathione (GSH), a critical intracellular antioxidant, thereby protecting cells from oxidative damage. Additionally, this compound has been shown to inhibit the enzyme 15-lipoxygenase (15-LO), which is involved in the generation of lipid peroxides and the induction of ferroptosis, a form of iron-dependent cell death.
Caption: Proposed mechanism of action for this compound.
Idebenone Signaling Pathway
Idebenone, a synthetic analog of coenzyme Q10, is thought to exert its therapeutic effects through multiple mechanisms. As an electron carrier, it can shuttle electrons directly to Complex III of the mitochondrial respiratory chain, thereby bypassing a deficient Complex I and helping to restore ATP production. It also functions as an antioxidant, scavenging reactive oxygen species (ROS). Recent studies suggest that idebenone's protective effects may also be mediated through the activation of the SIRT3-SOD2 pathway, which enhances mitochondrial antioxidant defenses, and the inhibition of the pro-proliferative PI3K/AKT/mTOR pathway.
Caption: Proposed mechanisms of action for idebenone.
Experimental Protocols
In Vitro Oxidative Stress Assay in Patient Fibroblasts
Objective: To assess the cytoprotective effect of compounds against chemically induced oxidative stress.
Methodology:
-
Cell Culture: Human dermal fibroblasts from patients with genetically confirmed mitochondrial disease (e.g., Friedreich's Ataxia) and healthy controls are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound or idebenone.
-
Induction of Oxidative Stress: After a pre-incubation period with the test compounds (e.g., 24 hours), oxidative stress is induced by adding a glutathione synthesis inhibitor, such as L-buthionine-(S,R)-sulfoximine (BSO), to the culture medium.
-
Assessment of Cell Viability: Cell viability is measured at a specified time point after BSO addition (e.g., 72 hours) using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Ndufs4 Knockout Mouse Model of Leigh Syndrome
Objective: To evaluate the in vivo efficacy of therapeutic compounds in a genetically defined mouse model of Leigh Syndrome.
Methodology:
-
Animal Model: The Ndufs4 knockout (KO) mouse model, which has a targeted disruption of the Ndufs4 gene, is used. These mice exhibit a progressive neurological phenotype that recapitulates many features of human Leigh Syndrome, including motor deficits, breathing abnormalities, and a shortened lifespan[11][12][13].
-
Compound Administration: this compound or idebenone is administered to the mice, typically starting at a presymptomatic age (e.g., postnatal day 21). The drug is usually delivered orally, for example, compounded into the animal's diet or administered by gavage. A vehicle control group receives the same diet or gavage without the active compound.
-
Phenotypic Assessment: A battery of behavioral and physiological tests are performed at regular intervals to assess disease progression.
-
Motor Function: Motor coordination and balance are evaluated using tests such as the rotarod test, where the time the mouse can remain on a rotating rod is measured, or the beam walk test[14][15].
-
Survival: The lifespan of the mice in each treatment group is recorded.
-
Neurological Assessment: Seizure activity can be monitored via observation or electroencephalography (EEG). Visual function can be assessed through electroretinography (ERG).
-
-
Data Analysis: Survival curves are analyzed using the Kaplan-Meier method with a log-rank test. Motor function data and other quantitative measures are analyzed using appropriate statistical tests, such as a t-test or ANOVA, to compare the treatment and control groups.
Measurement of Mitochondrial Respiration
Objective: To determine the effect of compounds on mitochondrial oxygen consumption in cultured cells.
Methodology:
-
Cell Preparation: Cells (e.g., patient-derived fibroblasts) are seeded in a Seahorse XF Cell Culture Microplate.
-
Assay Medium: Prior to the assay, the cell culture medium is replaced with a specialized assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and the cells are incubated in a non-CO2 incubator at 37°C for one hour.
-
Oxygen Consumption Rate (OCR) Measurement: The microplate is placed in a Seahorse XF Analyzer, which measures the oxygen consumption rate (OCR) in real-time.
-
Mitochondrial Stress Test: A series of mitochondrial inhibitors are sequentially injected to assess different parameters of mitochondrial function:
-
Oligomycin: An ATP synthase inhibitor, is injected to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): A protonophore that uncouples the mitochondrial membrane potential, is injected to determine the maximal respiration rate.
-
Rotenone and Antimycin A: Complex I and Complex III inhibitors, respectively, are injected to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: The OCR data is analyzed to calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity. The effects of this compound or idebenone treatment on these parameters are then compared to untreated or vehicle-treated cells.
Conclusion
The preclinical data reviewed in this guide highlight distinct profiles for this compound and idebenone. This compound demonstrates significantly higher potency in in vitro models of oxidative stress. While both compounds have been investigated in the Ndufs4 knockout mouse model of Leigh syndrome, the reported outcomes suggest limited efficacy in terms of survival, although this compound may offer a benefit in reducing seizure activity. In other models, such as the HtrA2 knockout mouse, idebenone has shown positive effects on survival and motor function.
The differing mechanisms of action—this compound's potent induction of the NQO1-glutathione pathway and inhibition of 15-LO versus idebenone's role as a Coenzyme Q10 analog and modulator of other signaling pathways—likely underlie their distinct efficacy profiles in different disease models. Further head-to-head preclinical studies with standardized endpoints are needed for a more definitive comparison. The experimental protocols and pathway diagrams provided herein offer a framework for designing and interpreting future studies in the development of therapies for mitochondrial diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Idebenone increases mitochondrial complex I activity in fibroblasts from LHON patients while producing contradictory effects on respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ndufs4 knockout mouse models of Leigh syndrome: pathophysiology and intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Mitochondrial Dysfunction and Idebenone Responsiveness in Fibroblasts from Leber’s Hereditary Optic Neuropathy (LHON) Subjects [air.unimi.it]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating the efficacy of vatiquinone in preclinical models of mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Idebenone and Resveratrol Extend Lifespan and Improve Motor Function of HtrA2 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Defined neuronal populations drive fatal phenotype in a mouse model of Leigh syndrome | eLife [elifesciences.org]
- 12. Microglial response promotes neurodegeneration in the Ndufs4 KO mouse model of Leigh syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neurological Phenotypes in Mouse Models of Mitochondrial Disease and Relevance to Human Neuropathology [mdpi.com]
- 15. maze.conductscience.com [maze.conductscience.com]
Head-to-Head Comparison of EPI-743 and Other 15-Lipoxygenase (15-LO) Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of EPI-743 (Vatiquinone) and other prominent 15-lipoxygenase (15-LO) inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in drug discovery and development.
Introduction to 15-Lipoxygenase and its Inhibition
15-lipoxygenase (15-LO) is a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic and linoleic acid, leading to the production of bioactive lipid mediators. These mediators are implicated in a variety of physiological and pathological processes, including inflammation, oxidative stress, and a form of regulated cell death known as ferroptosis. Consequently, the inhibition of 15-LO has emerged as a promising therapeutic strategy for a range of disorders, including neurodegenerative diseases, cardiovascular conditions, and certain cancers.
This compound (also known as Vatiquinone or PTC-743) is an orally bioavailable small molecule that targets 15-lipoxygenase. It is a synthetic analog of vitamin E and functions as a potent antioxidant that regulates enzymes involved in oxidative stress, inflammation, and ferroptotic cell death. This compound has been investigated in numerous clinical trials for mitochondrial diseases and neurodegenerative disorders like Friedreich's ataxia. This guide provides a comparative analysis of this compound and other notable 15-LO inhibitors based on available experimental data.
Quantitative Comparison of 15-LO Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound and other well-characterized 15-LO inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Potency of 15-LO Inhibitors
| Inhibitor | Target Enzyme | IC50 Value | Cell/Enzyme Source | Reference |
| This compound (Vatiquinone) | 15-LO | Data not publicly available in this format | - | - |
| ML351 | Human 15-LO-1 | 200 nM | Recombinant Human 15-LO-1 | |
| PD146176 | Rabbit 15-LO-1 | 3.81 µM | Recombinant Rabbit 12/15-LOX | |
| NDGA (Nordihydroguaiaretic acid) | 15-LO | ~50% inhibition at 10 µM | Human Eosinophils | |
| BLX-3887 | 15-LO-1 | >90% inhibition at 10 µM | Human Eosinophils | |
| BLX-769 | 15-LO-1 | ~50% inhibition at 10 µM | Human Eosinophils |
Table 2: Selectivity Profile of 15-LO Inhibitors
| Inhibitor | Selectivity Notes | Reference |
| This compound (Vatiquinone) | Primarily targets 15-lipoxygenase. | |
| ML351 | >250-fold selective for 15-LO-1 over 5-LOX, platelet 12-LOX, 15-LOX-2, COX-1, and COX-2. | |
| PD146176 | Also inhibits other lipoxygenases. | |
| NDGA (Nordihydroguaiaretic acid) | Non-selective LOX inhibitor. |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of 15-LO inhibitors.
In Vitro 15-Lipoxygenase Inhibition Assay (Spectrophotometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of 15-LO.
Materials:
-
Purified 15-LO enzyme (e.g., from soybean or recombinant human)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a substrate solution of linoleic acid in borate buffer.
-
Prepare the enzyme solution in cold borate buffer.
-
In a cuvette, mix the buffer, the test inhibitor at various concentrations, and the enzyme solution. Incubate for a specified time (e.g., 5 minutes) at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate to the cuvette.
-
Immediately measure the increase in absorbance at 234 nm over time. The formation of the conjugated diene hydroperoxide product results in an increased absorbance at this wavelength.
-
Calculate the rate of reaction for each inhibitor concentration.
-
The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the reaction rate against the inhibitor concentration.
Cell-Based Lipoxygenase Inhibition Assay
This assay assesses the ability of an inhibitor to block 15-LO activity within a cellular context.
Materials:
-
A cell line expressing 15-LO (e.g., human eosinophils or a transfected cell line)
-
Cell culture medium and reagents
-
Arachidonic acid (substrate)
-
Test inhibitor
-
Reagents for lipid extraction and analysis (e.g., solid-phase extraction cartridges, HPLC-MS/MS system)
Procedure:
-
Culture the 15-LO-expressing cells to the desired density.
-
Pre-incubate the cells with various concentrations of the test inhibitor for a defined period.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) and arachidonic acid to induce 15-LO activity.
-
After incubation, terminate the reaction and pellet the cells.
-
Extract the lipid mediators from the cell supernatant using solid-phase extraction.
-
Analyze the extracted lipids by HPLC-MS/MS to quantify the production of 15-HETE (15-hydroxyeicosatetraenoic acid), the product of 15-LO activity.
-
Determine the IC50 value by plotting the percentage of inhibition of 15-HETE production against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental processes relevant to 15-LO inhibition.
Caption: 15-Lipoxygenase signaling pathway in ferroptosis and inflammation.
Caption: Workflow for an in vitro 15-LO spectrophotometric inhibition assay.
Conclusion
This compound is a clinically investigated 15-LO inhibitor with a primary mechanism of action centered on mitigating oxidative stress and ferroptosis. While direct, comprehensive comparative studies with other 15-LO inhibitors are limited in the public domain, the available data on compounds like ML351 highlight the ongoing development of potent and highly selective inhibitors. For researchers and drug developers, the choice of a 15-LO inhibitor will depend on the specific research question or therapeutic application, considering factors such as potency, selectivity, and pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for evaluating and comparing these critical modulators of lipid signaling.
Validating EPI-743 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
EPI-743 (vatiquinone) is an investigational drug that has been explored for the treatment of a variety of mitochondrial and neurodegenerative diseases. Its mechanism of action is thought to involve the modulation of key enzymes involved in cellular redox homeostasis, primarily NAD(P)H:quinone oxidoreductase 1 (NQO1) and 15-lipoxygenase (15-LOX). This guide provides a comparative overview of the available in vivo data supporting the target engagement of this compound and contrasts its performance with alternative therapeutic strategies.
Executive Summary
This compound, a synthetic analog of Coenzyme Q10, is proposed to exert its therapeutic effects through a dual mechanism: activation of the cytoprotective enzyme NQO1 and inhibition of the pro-inflammatory and pro-oxidative enzyme 15-LOX. While clinical trials have suggested potential benefits in certain patient populations, direct in vivo validation of its target engagement in preclinical models remains an area of active investigation. This guide summarizes the existing preclinical evidence for this compound and compares it with other agents targeting similar pathways, including the classic mitochondrial-targeted antioxidants Coenzyme Q10 and Idebenone, and the specific 15-LOX inhibitor, ML351.
Data Presentation: In Vivo Performance Comparison
The following tables summarize the quantitative data from key in vivo studies. It is important to note that direct comparative studies are limited, and data has been compiled from separate publications.
Table 1: In Vivo Efficacy of this compound in Mouse Models of Mitochondrial Disease
| Animal Model | Treatment Group | Key Findings | Outcome Measure | Source |
| Ndufs4(-/-) mouse model of Leigh Syndrome | Vatiquinone (50 mg/kg/day, i.p.) | No significant impact on disease onset, progression, or survival. | Weight loss, forelimb clasping, mortality | [1][2] |
| Potential reduction in exercise-induced seizure incidence. | Seizure incidence during rotarod assay | [1][2] | ||
| Tamoxifen-inducible GPX4 deficient mouse model | Vatiquinone (50 mg/kg/day, i.p.) | No significant impact on disease onset, progression, or survival. | Survival | [1][2] |
Table 2: Comparison of In Vivo Effects of this compound and Alternatives
| Compound | Proposed Target(s) | Animal Model | Key In Vivo Effects | Source |
| This compound (Vatiquinone) | NQO1 activation, 15-LOX inhibition | Ndufs4(-/-) mice | May reduce seizure risk. | [1][2] |
| Idebenone | NQO1-dependent mitochondrial complex I bypass | Mice | Protects against retinal ganglion cell loss; improves bioenergetics in brain and muscle. | [3] |
| Coenzyme Q10 | Mitochondrial electron carrier, antioxidant | Rats (myocardial ischemia-reperfusion) | Improved recovery of left ventricular developed pressure; preserved mitochondrial function. | [4] |
| SAMP8 mice | Increased mitochondrial number and PGC-1α expression in muscle (with exercise). | [5] | ||
| ML351 | 15-LOX inhibition | Mouse model of ischemic stroke | Significantly reduced infarct size. | [6][7] |
| Mouse models of Type 1 Diabetes | Prevented the development of diabetes, reduced β-cell oxidative stress. | [3] |
Signaling Pathways and Experimental Workflows
This compound Proposed Mechanism of Action
This compound is believed to be a substrate for NQO1, an enzyme that catalyzes a two-electron reduction of quinones. This reduction is thought to generate a hydroquinone form of this compound with enhanced antioxidant properties. Additionally, this compound has been identified as an inhibitor of 15-lipoxygenase, an enzyme involved in the generation of pro-inflammatory lipid mediators and the induction of ferroptosis, a form of iron-dependent cell death.
Caption: Proposed dual mechanism of action of this compound.
In Vivo Experimental Workflow for a Therapeutic Candidate
The following diagram illustrates a general workflow for the in vivo validation of a therapeutic candidate in an animal model of disease, from treatment administration to endpoint analysis.
Caption: General workflow for in vivo therapeutic validation.
Experimental Protocols
In Vivo Efficacy of Vatiquinone in Mouse Models of Mitochondrial Disease[1][2]
-
Animal Models:
-
Ndufs4(-/-) mouse model of Leigh Syndrome: These mice have a knockout of the Ndufs4 gene, leading to a complex I deficiency and a phenotype that recapitulates aspects of Leigh syndrome.
-
Tamoxifen-inducible GPX4 deficient mouse model: These mice have a conditional knockout of the glutathione peroxidase 4 (GPX4) gene, which can be induced by tamoxifen administration, leading to a model of ferroptosis-related pathology.
-
-
Treatment:
-
Vatiquinone (this compound) was administered daily via intraperitoneal (i.p.) injection at a dose of 50 mg/kg.
-
A vehicle control group received daily i.p. injections of the vehicle solution.
-
-
Outcome Measures:
-
Disease Onset and Progression: Monitored by daily weight measurements and assessment of neurological symptoms such as forelimb clasping.
-
Survival: The lifespan of the animals in each treatment group was recorded.
-
Seizure Assessment: In the Ndufs4(-/-) model, exercise-induced seizures were evaluated during a rotarod assay.
-
In Vivo Efficacy of the 15-LOX Inhibitor ML351 in a Mouse Model of Ischemic Stroke[6][7]
-
Animal Model: C57BL/6 mice were subjected to transient middle cerebral artery occlusion (tMCAO) to induce ischemic stroke.
-
Treatment:
-
ML351 was administered to the mice. The exact dose and route of administration would be detailed in the full study protocol.
-
-
Outcome Measure:
-
Infarct Size: The volume of the brain infarct was measured 24 hours after tMCAO to assess the extent of stroke damage.
-
In Vivo Assessment of Coenzyme Q10 on Mitochondrial Function in a Rat Model of Myocardial Ischemia-Reperfusion[4]
-
Animal Model: Male Sprague-Dawley rats.
-
Treatment:
-
Rats were pretreated with a liposomal formulation of Coenzyme Q10 (10 mg/kg, intravenous) 30 minutes before the experiment.
-
Control groups received either the liposomal vehicle or saline.
-
-
Experimental Procedure:
-
Isolated hearts were subjected to 25 minutes of ischemia followed by 40 minutes of reperfusion.
-
Left ventricular developed pressure was measured throughout the experiment.
-
-
Mitochondrial Function Assessment:
-
Mitochondria were isolated from the hearts at the end of equilibration, ischemia, and reperfusion.
-
Mitochondrial respiratory function (State 2, 3, and 4 respiration, respiratory control index, and ADP:O ratio) was measured polarographically using NADH- and FADH-linked substrates.
-
Conclusion
The available in vivo data provides some support for the proposed mechanisms of action of this compound, particularly its role in mitigating oxidative stress-related pathologies. However, the lack of significant efficacy in preclinical models of Leigh syndrome highlights the complexity of translating in vitro findings to in vivo therapeutic benefit. Furthermore, a clear, quantitative demonstration of in vivo target engagement for this compound is still needed to definitively validate its mechanism of action and to enable a more direct comparison with alternative therapies. Future studies should aim to incorporate direct measurements of NQO1 activity and 15-LOX inhibition in relevant tissues following this compound administration in animal models of disease. Such data will be crucial for optimizing dosing strategies and for the rational design of future clinical trials.
References
- 1. mdpi.com [mdpi.com]
- 2. Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coenzyme Q10 improves mitochondrial respiration in patients with mitochondrial cytopathies. An in vivo study on brain and skeletal muscle by phosphorous magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapies for Mitochondrial Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of EPI-743 and Other Ferroptosis Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of EPI-743 (vatiquinone) and other prominent ferroptosis inhibitors. It includes a summary of their mechanisms of action, comparative quantitative data from in vitro studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Introduction to Ferroptosis and Its Inhibition
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. This process is implicated in the pathophysiology of various diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and certain cancers. Consequently, the development of potent and specific ferroptosis inhibitors is an active area of research. These inhibitors can be broadly categorized based on their mechanism of action, which includes radical-trapping antioxidants, inhibitors of lipid peroxide-producing enzymes, and iron chelators.
This guide focuses on a comparative analysis of this compound, a clinical-stage drug candidate, against other well-established ferroptosis inhibitors such as ferrostatin-1 and liproxstatin-1.
Mechanisms of Action
This compound (Vatiquinone): this compound is a para-benzoquinone analog that functions as a potent inhibitor of 15-lipoxygenase (15-LO), a key enzyme involved in the generation of lipid peroxides that drive ferroptosis[1][2]. By inhibiting 15-LO, this compound reduces the accumulation of lipid reactive oxygen species (ROS), thereby protecting cells from ferroptotic death.
Ferrostatin-1 (Fer-1): Ferrostatin-1 is a synthetic antioxidant that acts as a radical-trapping antioxidant (RTA) within the lipid membrane[3][4]. It efficiently scavenges lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation that is central to ferroptosis[3]. Studies suggest that ferrostatin-1's potent anti-ferroptotic activity is due to its ability to scavenge initiating alkoxyl radicals produced from the reaction of ferrous iron with lipid hydroperoxides[5].
Liproxstatin-1 (Lip-1): Similar to ferrostatin-1, liproxstatin-1 is a spiroquinoxalinamine derivative that functions as a highly potent radical-trapping antioxidant[6][7]. It effectively suppresses lipid peroxidation and prevents ferroptotic cell death induced by various stimuli[6][7].
Comparative In Vitro Efficacy
Direct head-to-head comparative studies of this compound, ferrostatin-1, and liproxstatin-1 in the same experimental setting are limited in the public domain. The following tables summarize quantitative data from separate studies. It is crucial to note that direct comparison of EC50/IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and assay methodologies.
Table 1: In Vitro Efficacy of this compound against RSL3-Induced Ferroptosis
| Cell Line | EC50 (nM) | Reference |
| PCH6 Patient Fibroblasts | 17.3 - 21.8 | [1] |
EC50 values represent the concentration of this compound required to achieve 50% of the maximal protection against cell death induced by the GPX4 inhibitor, RSL3.
Table 2: Comparative In Vitro Efficacy of Ferrostatin-1 and Liproxstatin-1 against RSL3-Induced Ferroptosis
| Compound | Cell Line | EC50 (nM) | Reference |
| Ferrostatin-1 | Pfa-1 Mouse Fibroblasts | 45 ± 5 | [6] |
| Liproxstatin-1 | Pfa-1 Mouse Fibroblasts | 38 ± 3 | [6] |
EC50 values represent the concentration of the inhibitor required to achieve 50% of the maximal protection against cell death induced by the GPX4 inhibitor, RSL3.
Signaling Pathways and Experimental Workflows
To visually represent the complex processes discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway of ferroptosis and the points of intervention for various inhibitors.
Caption: General experimental workflow for evaluating the efficacy of ferroptosis inhibitors in vitro.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of ferroptosis inhibitors.
RSL3-Induced Ferroptosis Assay in Fibroblasts
Objective: To induce ferroptosis in cultured fibroblasts using the GPX4 inhibitor RSL3 and to assess the protective effect of ferroptosis inhibitors.
Materials:
-
Human dermal fibroblasts (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
RSL3 (RAS-selective lethal 3)
-
Ferroptosis inhibitors (e.g., this compound, ferrostatin-1, liproxstatin-1) dissolved in DMSO
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed fibroblasts into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the ferroptosis inhibitors in complete DMEM. Add the desired concentrations of the inhibitors to the respective wells. Include a vehicle control (DMSO) for comparison. Incubate for 1-2 hours.
-
Ferroptosis Induction: Prepare a working solution of RSL3 in complete DMEM. Add RSL3 to the wells to a final concentration known to induce ferroptosis in the specific cell line (e.g., 100 nM - 2 µM).
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
Cell Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells (representing 100% viability). Plot the cell viability against the inhibitor concentration and determine the EC50 value using a non-linear regression analysis.
Lipid Peroxidation Assay using BODIPY™ 581/591 C11
Objective: To quantify lipid peroxidation in live cells treated with a ferroptosis inducer and potential inhibitors using the fluorescent probe BODIPY™ 581/591 C11.
Materials:
-
Cells cultured on glass-bottom dishes or in 96-well plates
-
BODIPY™ 581/591 C11 dye
-
Ferroptosis inducer (e.g., RSL3)
-
Ferroptosis inhibitor
-
Live-cell imaging microscope or a plate reader with fluorescence capabilities
Procedure:
-
Cell Treatment: Treat cells with the ferroptosis inhibitor and inducer as described in the RSL3-induced ferroptosis assay protocol.
-
Dye Loading:
-
Prepare a 2.5 µM working solution of BODIPY™ 581/591 C11 in pre-warmed serum-free medium.
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the BODIPY™ 581/591 C11 working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Washing: Remove the dye-containing medium and wash the cells twice with pre-warmed PBS.
-
Imaging/Measurement:
-
Add fresh pre-warmed medium or PBS to the cells.
-
Microscopy: Acquire images using two different filter sets: one for the reduced form of the dye (excitation/emission ~581/591 nm) and one for the oxidized form (excitation/emission ~488/510 nm).
-
Plate Reader: Measure the fluorescence intensity in both the red and green channels.
-
-
Data Analysis: Calculate the ratio of the green fluorescence intensity (oxidized) to the red fluorescence intensity (reduced). An increase in this ratio indicates an increase in lipid peroxidation.
15-Lipoxygenase (15-LO) Inhibition Assay
Objective: To determine the inhibitory activity of compounds against the 15-lipoxygenase enzyme.
Materials:
-
Recombinant human 15-lipoxygenase-1
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
UV-Vis spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a solution of linoleic acid in borate buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Dilute the 15-LO enzyme in cold borate buffer.
-
-
Assay Reaction:
-
In a quartz cuvette, mix the borate buffer, the test inhibitor solution (or DMSO for control), and the enzyme solution.
-
Incubate the mixture for a few minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate.
-
-
Measurement: Immediately monitor the increase in absorbance at 234 nm for 5-10 minutes. The formation of the conjugated diene hydroperoxide product of the enzymatic reaction results in an increase in absorbance at this wavelength.
-
Data Analysis:
-
Calculate the initial rate of the reaction (change in absorbance per unit time) for both the control and inhibitor-treated samples.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
-
Conclusion
This compound, ferrostatin-1, and liproxstatin-1 are all potent inhibitors of ferroptosis, albeit with different primary mechanisms of action. While ferrostatin-1 and liproxstatin-1 act as broad-spectrum radical-trapping antioxidants, this compound exhibits a more targeted mechanism by inhibiting the 15-lipoxygenase enzyme. The choice of inhibitor for a particular research application will depend on the specific scientific question being addressed. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to design and interpret their own comparative studies in the field of ferroptosis. Further head-to-head studies are warranted to provide a more definitive comparison of the in vitro and in vivo efficacy of these important research compounds.
References
- 1. Targeting ferroptosis: A novel therapeutic strategy for the treatment of mitochondrial disease-related epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into emerging mechanisms of ferroptosis: new regulators for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferroptosis-Specific Inhibitor Ferrostatin-1 Relieves H2O2-Induced Redox Imbalance in Primary Cardiomyocytes through the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiferroptotic Activity of Phenothiazine Analogues: A Novel Therapeutic Strategy for Oxidative Stress Related Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of EPI-743: A Guide for Laboratory Professionals
Disclaimer: As an investigational new drug, a specific Safety Data Sheet (SDS) with official disposal procedures for EPI-743 (vatiquinone) is not publicly available. The following guidelines are based on best practices for the disposal of investigational drugs and research chemicals, incorporating hazard information from the para-benzoquinone chemical class to which this compound belongs. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.
Essential Safety and Logistical Information
The proper disposal of investigational compounds like this compound is a critical component of laboratory safety and environmental responsibility. All unused or expired this compound, as well as contaminated labware, must be treated as hazardous chemical waste.[1][2] Personnel handling this waste must be trained in chemical waste management.[1]
Immediate Safety Precautions
Given that this compound is a para-benzoquinone derivative, it should be handled with caution. Para-benzoquinone is known to be toxic if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[3] It is also very toxic to aquatic life with long-lasting effects.[3] Therefore, appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety goggles, must be worn at all times when handling this compound and its waste.[4] All handling of open containers should be performed in a chemical fume hood to minimize inhalation risk.[4]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated vials, syringes, pipette tips, and PPE, must be segregated as hazardous chemical waste.[5][6]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes should never be mixed.[5]
-
-
Container Selection and Labeling:
-
Use a compatible, leak-proof container for waste collection. Plastic is often preferred.[1][7] The original container can be used for unused product.
-
The container must be clearly labeled as "HAZARDOUS WASTE."[1] The label should include the full chemical name ("this compound" or "vatiquinone"), the name of the Principal Investigator (PI), the laboratory location, and a contact phone number.[1] Do not use abbreviations.[1]
-
-
Waste Accumulation and Storage:
-
Keep the hazardous waste container securely closed except when adding waste.[5]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][7]
-
The SAA should be in a secondary containment tub to prevent the spread of potential spills.[1]
-
-
Requesting Disposal:
-
Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often 12 months), contact your institution's EHS department to arrange for a waste pickup.[5][7]
-
Do not dispose of this compound waste by pouring it down the drain or placing it in the regular trash.[5][7]
-
Data Presentation: Disposal Considerations for this compound
| Parameter | Guideline | Rationale |
| Waste Category | Hazardous Chemical Waste | Based on the para-benzoquinone structure, this compound is presumed to be toxic and environmentally hazardous.[3][8][9] |
| Container Type | Leak-proof, chemically compatible (e.g., plastic) with a secure lid. | To prevent spills and exposure during storage and transport.[1][5] |
| Labeling | "HAZARDOUS WASTE," Chemical Name, PI, Lab Location, Contact Info. | Ensures proper identification, handling, and regulatory compliance.[1] |
| Personal Protective Equipment (PPE) | Lab coat, safety goggles, chemical-resistant gloves. | To protect personnel from potential skin, eye, and respiratory irritation.[4] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | To ensure safe and compliant temporary storage of hazardous waste.[1] |
| Disposal Method | Incineration via a licensed hazardous waste vendor. | This is the standard and required method for disposing of investigational drugs and hazardous chemicals.[1][10][11] |
Experimental Protocols
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound in a research setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. research.cuanschutz.edu [research.cuanschutz.edu]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. nj.gov [nj.gov]
- 10. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Handling Guidelines for EPI-743
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of EPI-743, an investigational drug structurally related to Vitamin E and classified as an antioxidant. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are based on general laboratory safety protocols, information on handling antioxidant compounds, and the safety profile of Vitamin E. It is imperative to supplement this guidance with a thorough risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling this compound to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes of the compound, especially if in a liquid formulation. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Gloves should be inspected for integrity before use and changed immediately if contaminated or torn. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from accidental spills. |
| Respiratory | Not generally required for small quantities in a well-ventilated area. A fume hood should be used when handling powders or creating aerosols. | This compound is not expected to be highly volatile, but a precautionary approach is recommended to avoid inhalation of any airborne particles. |
Handling and Operational Plan
Adherence to standard operating procedures for handling chemical compounds in a laboratory setting is crucial.
2.1. Engineering Controls:
-
Ventilation: Work with this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, such as weighing the powder form or preparing solutions, a chemical fume hood is mandatory.[1]
2.2. Safe Handling Practices:
-
Avoid Contact: Minimize direct contact with the compound. Do not touch this compound with bare hands.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][3] Avoid eating, drinking, or applying cosmetics in the laboratory.[3]
-
Labeling: Ensure all containers of this compound are clearly and accurately labeled with the chemical name and any known hazards.
2.3. Preparation of Solutions:
-
If this compound is provided as a solid, weigh the required amount in a fume hood to prevent inhalation of any dust.
-
Clinical trial information suggests that this compound may be formulated with sesame oil.[4][5] Be aware of potential allergens if using a pre-formulated solution.
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
-
Waste Segregation: Dispose of all materials contaminated with this compound (e.g., gloves, pipette tips, empty containers) as chemical waste in designated and clearly labeled containers.
-
Unused Compound: Unused or expired this compound should be disposed of as chemical waste in accordance with your institution's hazardous waste management guidelines. Do not dispose of this compound down the drain.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[6]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a research laboratory setting.
Caption: Workflow for the safe laboratory handling of this compound.
Disclaimer: The information provided in this document is intended as a guide and is based on general laboratory safety principles and the known properties of similar compounds. It is not a substitute for a formal Safety Data Sheet (SDS). Researchers are strongly advised to consult with their institution's Environmental Health and Safety (EHS) department to conduct a full risk assessment before handling this compound.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. orga.blog.unq.edu.ar [orga.blog.unq.edu.ar]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. This compound for Metabolism or Mitochondrial Disorders [ctv.veeva.com]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
